molecular formula C5H10N2O B113193 (R)-3-Aminopiperidin-2-one CAS No. 88763-76-2

(R)-3-Aminopiperidin-2-one

货号: B113193
CAS 编号: 88763-76-2
分子量: 114.15 g/mol
InChI 键: YCCMTCQQDULIFE-SCSAIBSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-Ornithine lactam is a building block. It has been used in the synthesis of hepatitis C virus (HCV) non-structural protein 5B (NS5B) inhibitors, as well as αVβ3 integrin receptor antagonists.>

属性

IUPAC Name

(3R)-3-aminopiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-4-2-1-3-7-5(4)8/h4H,1-3,6H2,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCMTCQQDULIFE-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C(=O)NC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428379
Record name (R)-3-aminopiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88763-76-2
Record name (R)-3-aminopiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-Aminopiperidine-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Aminopiperidin-2-one: Structure, Stereochemistry, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Aminopiperidin-2-one is a chiral cyclic amine and a crucial building block in the synthesis of various pharmaceutical compounds. Its rigid, stereodefined structure makes it a valuable intermediate in the development of targeted therapies. This technical guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, synthesis, and biological relevance of this compound, with a focus on its role as a key intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors and Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. Detailed experimental protocols for its synthesis and resolution are provided, along with a summary of its quantitative data and a discussion of relevant signaling pathways.

Core Structure and Stereochemistry

This compound, a derivative of piperidin-2-one, possesses a single stereocenter at the C3 position, conferring it chiral properties. The "(R)" designation indicates the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules. The molecule consists of a six-membered lactam ring with an amino group at the third position.

Chemical Structure:

The stereochemistry of this compound is fundamental to its application in pharmaceuticals, as the biological activity of its derivatives is often highly dependent on the specific enantiomeric form.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₅H₁₀N₂OC₅H₁₁ClN₂O
Molecular Weight 114.15 g/mol [1][2]150.61 g/mol [3]
CAS Number 220928-01-8[4]406216-02-2[3]
Appearance SolidWhite or off-white powder
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Not availableNot available
Optical Rotation Not availableNot available

Table 2: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (ppm)
¹H NMR Data not available
¹³C NMR Predicted data suggests signals for the carbonyl carbon, the chiral carbon bearing the amino group, and the remaining methylene carbons of the piperidine ring.[4]

Disclaimer: The NMR data presented is based on computational predictions and has not been experimentally verified from publicly available sources.

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through several synthetic routes. The two most prominent methods are the chiral pool synthesis starting from D-glutamic acid and the resolution of a racemic mixture of 3-aminopiperidin-2-one.

Synthesis from D-Glutamic Acid

This method utilizes the inherent chirality of D-glutamic acid to establish the desired stereocenter. The general synthetic workflow is outlined below.

G A D-Glutamic Acid B Esterification & N-Protection A->B e.g., SOCl₂, MeOH; Boc₂O C Reduction B->C e.g., NaBH₄ D Hydroxyl Activation C->D e.g., TsCl, pyridine E Intramolecular Cyclization D->E Base F Deprotection E->F Acid G This compound F->G

Fig. 1: Synthetic workflow from D-Glutamic Acid.

Experimental Protocol: Synthesis from D-Glutamic Acid (Illustrative)

This protocol is a generalized representation based on common synthetic strategies.[5][6][7]

  • Esterification and N-Protection: D-Glutamic acid (1 equivalent) is dissolved in methanol and treated with thionyl chloride (2.2 equivalents) at 0°C, followed by reflux to afford the dimethyl ester. The amino group is then protected, for example, with a Boc group using di-tert-butyl dicarbonate.

  • Reduction of Esters: The resulting N-protected diester is selectively reduced to the corresponding diol using a reducing agent such as sodium borohydride in a suitable solvent like ethanol.

  • Hydroxyl Activation: The primary hydroxyl groups of the diol are activated for subsequent cyclization, typically by conversion to a better leaving group, such as a tosylate, by reacting with p-toluenesulfonyl chloride in the presence of a base like pyridine.

  • Intramolecular Cyclization: The activated diol undergoes intramolecular cyclization upon treatment with a base (e.g., sodium hydride) to form the protected piperidin-2-one ring.

  • Deprotection: The protecting group on the amino group is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield this compound. The product is then typically isolated as its hydrochloride salt for better stability and handling.

Chiral Resolution of Racemic 3-Aminopiperidin-2-one

An alternative approach involves the synthesis of a racemic mixture of 3-aminopiperidin-2-one, followed by resolution to separate the (R)- and (S)-enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent.

G A Racemic 3-Aminopiperidin-2-one B Diastereomeric Salt Formation A->B Chiral Resolving Agent (e.g., Tartaric Acid) C Separation of Diastereomers B->C Fractional Crystallization D Liberation of Free Amine C->D Base E This compound D->E

Fig. 2: Chiral resolution workflow.

Experimental Protocol: Chiral Resolution (Illustrative)

This protocol is a generalized representation based on common resolution procedures.[8][9]

  • Diastereomeric Salt Formation: A solution of racemic 3-aminopiperidin-2-one in a suitable solvent (e.g., ethanol) is treated with a stoichiometric amount of a chiral resolving agent, such as L-tartaric acid.

  • Fractional Crystallization: The resulting mixture of diastereomeric salts is subjected to fractional crystallization. Due to their different physical properties, one diastereomer will selectively crystallize out of the solution upon cooling or solvent evaporation.

  • Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration and can be further purified by recrystallization.

  • Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to liberate the free this compound.

  • Extraction and Isolation: The free amine is extracted into an organic solvent, and the solvent is removed under reduced pressure to yield the enantiomerically enriched product. The enantiomeric excess (e.e.) is typically determined by chiral HPLC.

Biological Relevance and Signaling Pathways

This compound is a key intermediate in the synthesis of inhibitors for two important drug targets: Dipeptidyl Peptidase IV (DPP-4) and the Calcitonin Gene-Related Peptide (CGRP) receptor.

Dipeptidyl Peptidase IV (DPP-4) Inhibition

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are involved in glucose homeostasis. Inhibition of DPP-4 increases the levels of active GLP-1, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner. This makes DPP-4 inhibitors a valuable class of drugs for the treatment of type 2 diabetes.

G cluster_0 DPP-4 Signaling Pathway GLP1 Active GLP-1 DPP4 DPP-4 GLP1->DPP4 Inactivation Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Insulin->Glucose Lowers DPP4_Inhibitor This compound -based DPP-4 Inhibitor DPP4_Inhibitor->DPP4 Inhibits

Fig. 3: Role of DPP-4 inhibitors in glucose homeostasis.
Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism

CGRP is a neuropeptide that plays a significant role in the pathophysiology of migraine by mediating vasodilation and nociceptive transmission. CGRP receptor antagonists block the effects of CGRP, thereby preventing or alleviating migraine attacks.

G cluster_0 CGRP Receptor Signaling in Migraine CGRP CGRP CGRP_Receptor CGRP Receptor CGRP->CGRP_Receptor Binds to AC Adenylyl Cyclase CGRP_Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Vasodilation Vasodilation PKA->Vasodilation Pain Pain Transmission PKA->Pain Migraine Migraine Vasodilation->Migraine Pain->Migraine CGRP_Antagonist This compound -based CGRP Antagonist CGRP_Antagonist->CGRP_Receptor Blocks

Fig. 4: Mechanism of CGRP receptor antagonists in migraine.

Conclusion

This compound is a stereochemically defined building block of significant importance in medicinal chemistry and drug development. Its synthesis, primarily from chiral precursors like D-glutamic acid or through efficient resolution techniques, provides access to enantiomerically pure material crucial for the preparation of potent and selective drug candidates. The role of this intermediate in the development of DPP-4 inhibitors for diabetes and CGRP receptor antagonists for migraine highlights its versatility and value in addressing significant unmet medical needs. Further research into novel synthetic routes and applications of this compound and its derivatives is likely to continue to yield new therapeutic agents.

References

An In-depth Technical Guide to the Biological Activity of Ornithine Lactam

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers L-Ornithine lactam, while specific data on the biological activity of its stereoisomer, D-Ornithine lactam, is notably scarce. This guide provides a comprehensive overview of L-Ornithine lactam and contextualizes its potential activities based on related compounds. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to Ornithine Lactam

Ornithine lactam, a cyclic amide derivative of the non-proteinogenic amino acid ornithine, exists as two stereoisomers: L-Ornithine lactam and D-Ornithine lactam. While both share the same chemical formula, their spatial arrangement of atoms differs, which can lead to distinct biological activities. The vast majority of available research focuses on the L-isomer, which is an endogenous metabolite in humans.

L-Ornithine lactam is formed through the dehydration of L-ornithine.[1] It has been identified as a key metabolite in certain metabolic disorders and is also utilized in various industrial applications.

Biological Role and Clinical Significance of L-Ornithine Lactam

Metabolic Marker for HHH Syndrome

Elevated plasma levels of L-Ornithine lactam are a diagnostic indicator for Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome, a rare autosomal recessive disorder of the urea cycle.[1] This condition impairs the transport of ornithine into the mitochondrial matrix, leading to a buildup of ornithine in the cytoplasm and its subsequent conversion to L-ornithine lactam.

Biosynthetic Precursor and Synthetic Intermediate

L-Ornithine lactam serves as a biosynthetic precursor for sinefungin, a nucleoside antibiotic.[1] In the realm of synthetic chemistry, it is a valuable intermediate in the synthesis of dipeptidyl peptidase 4 (DPP-4) inhibitors and various signaling peptides.[2][3]

Quantitative Data: L-Ornithine Lactam in Human Plasma

Due to the lack of specific studies on D-Ornithine lactam, quantitative data regarding its biological activity (e.g., IC50, EC50) is unavailable. However, baseline concentrations of the related L-Ornithine lactam have been quantified in healthy individuals.

AnalyteMatrixConcentration Range (µM)Subject GroupCitation
L-Ornithine lactamHuman EDTA-plasma0.136 - 0.653Volunteers (n=30)[4][5]

Contextual Biological Activity: Ornithine and Lactams

To infer the potential biological relevance of D-Ornithine lactam, it is useful to examine the roles of its parent molecule, ornithine, and the broader class of lactam-containing compounds.

The Role of Ornithine in Metabolism

L-Ornithine is a key intermediate in the urea cycle , the primary pathway for the disposal of excess nitrogen in ureotelic organisms. It is also a precursor for the synthesis of polyamines like putrescine, spermidine, and spermine, which are crucial for cell growth, differentiation, and DNA stabilization.[6]

Certain gut microbes, such as Clostridium difficile, can metabolize ornithine. C. difficile utilizes an oxidative degradation pathway that involves the racemization of L-ornithine to D-ornithine as a key step.[7]

Ornithine_Metabolism_in_C_difficile L_Ornithine L-Ornithine D_Ornithine D-Ornithine L_Ornithine->D_Ornithine Ornithine Racemase (orr) Intermediates Intermediate Steps D_Ornithine->Intermediates D-Ornithine Aminomutase (oraS/oraE) Acetyl_CoA Acetyl-CoA Intermediates->Acetyl_CoA Thiolytic Cleavage (ortA/ortB) ATP ATP Acetyl_CoA->ATP Substrate-Level Phosphorylation

Caption: Oxidative degradation pathway of ornithine in C. difficile.
General Bioactivity of Lactams

The lactam ring is a structural motif found in a wide array of biologically active molecules. The most prominent examples are the β-lactam antibiotics , which include penicillins and cephalosporins. These antibiotics function by inhibiting bacterial cell wall synthesis.

β-Lactam antibiotics mimic the D-alanyl-D-alanine moiety of the peptidoglycan precursors. They form a stable, irreversible covalent bond with the active site serine of penicillin-binding proteins (PBPs), which are essential enzymes (transpeptidases) for cross-linking the bacterial cell wall.[8][9][10] This inhibition leads to a compromised cell wall and, ultimately, bacterial cell lysis.[11][12]

Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) (Transpeptidase) CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CellWall Catalyzes Cross-linking Peptidoglycan Peptidoglycan Precursors (D-Ala-D-Ala) Peptidoglycan->PBP Normal Substrate Lysis Cell Lysis CellWall->Lysis Weakened Wall Leads to BetaLactam β-Lactam Antibiotic BetaLactam->PBP Irreversible Inhibition Inhibition->CellWall Prevents Synthesis

Caption: General mechanism of action for β-lactam antibiotics.

Experimental Protocols

Specific protocols for assessing the biological activity of D-Ornithine lactam are not available in the literature. However, established methods for the detection and quantification of ornithine lactam in biological matrices can be adapted for such studies.

Quantification of Ornithine Lactam in Plasma by LC-MS/MS

This protocol provides a general workflow for the quantification of ornithine lactam, as described in studies on its L-isomer.[4][5]

LCMS_Workflow Sample 1. Plasma Sample Collection (EDTA-plasma) Spiking 2. Internal Standard Spiking (e.g., D6-ornithine-lactam) Sample->Spiking Extraction 3. Solid Phase Extraction (SPE) (Mixed-mode cation exchange) Spiking->Extraction Separation 4. Chromatographic Separation (HILIC HPLC) Extraction->Separation Detection 5. Mass Spectrometry Detection (Tandem MS with ESI) Separation->Detection Quantification 6. Data Analysis & Quantification Detection->Quantification

Caption: Workflow for ornithine lactam quantification via LC-MS/MS.

Methodology:

  • Sample Preparation: A known amount of a stable isotope-labeled internal standard (e.g., D6-ornithine-lactam) is added to the plasma sample.

  • Extraction: The analyte and internal standard are extracted and concentrated from the plasma matrix using solid-phase extraction (SPE) with a mixed-mode cation exchange column.

  • Chromatography: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. Separation is achieved on a silica-based analytical column operating in Hydrophilic Interaction Liquid Chromatography (HILIC) mode.

  • Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an Electrospray Ionization (ESI) source. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, allowing for sensitive and selective detection.

  • Quantification: A calibration curve is generated using known concentrations of the analyte. The concentration of ornithine lactam in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

The biological activity of D-Ornithine lactam remains an unexplored area of research. While its L-isomer is recognized as a metabolite and disease marker, the specific functions of D-Ornithine lactam are unknown. Given the crucial role of D-amino acids in bacterial physiology and the broad spectrum of activity exhibited by lactam-containing molecules, future investigation into D-Ornithine lactam is warranted.

Research should focus on:

  • Screening for Antimicrobial Activity: Investigating whether D-Ornithine lactam exhibits inhibitory effects against various bacterial strains, particularly those that utilize D-amino acids in their cell walls.

  • Enzymatic Inhibition Assays: Testing D-Ornithine lactam against a panel of enzymes, including those involved in amino acid metabolism and cell wall synthesis.

  • Metabolomic Studies: Developing methods to detect and quantify D-Ornithine lactam in biological systems to understand its potential endogenous roles or its formation by microbiota.

Such studies will be crucial in elucidating the biological significance of this understudied molecule and could unveil novel therapeutic applications.

References

(R)-3-Aminopiperidin-2-one: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Role and Mechanism of Action in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(R)-3-Aminopiperidin-2-one is a chiral heterocyclic compound that has emerged as a "privileged scaffold" in medicinal chemistry. While not possessing significant intrinsic biological activity, its rigid, three-dimensional structure and the stereospecific presentation of its amino group make it a highly valuable building block for designing potent and selective ligands for various biological targets. This guide explores the core mechanisms of action engendered by this scaffold, focusing on its pivotal role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. We will delve into the molecular interactions, signaling pathways, quantitative pharmacological data, and detailed experimental protocols relevant to understanding the biological impact of molecules incorporating this key structural motif.

Mechanism of Action as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Scaffold

The (R)-3-aminopiperidinyl moiety is a cornerstone of several potent and selective DPP-4 inhibitors, most notably Linagliptin. DPP-4 is a serine exopeptidase that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), which are crucial for regulating glucose homeostasis.[1][2][3] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.[1][4][5]

Molecular Interaction and Signaling Pathway

Linagliptin, with its (R)-3-aminopiperidinyl group, acts as a competitive, reversible inhibitor of DPP-4.[6] The primary amino group of the piperidine ring is crucial for its activity, forming a key ionic interaction with a glutamate residue (Glu205/Glu206) in the S2 subsite of the DPP-4 active site. This interaction mimics the N-terminus of natural peptide substrates. The rest of the molecule, a xanthine scaffold, occupies the S1 hydrophobic pocket, contributing to the high affinity and selectivity of the compound.[7]

The inhibition of DPP-4 leads to elevated levels of active GLP-1 and GIP.[3] GLP-1, in turn, binds to its G-protein coupled receptor (GPCR) on pancreatic β-cells, initiating a signaling cascade that involves adenylyl cyclase activation, increased intracellular cAMP, and ultimately, enhanced glucose-dependent insulin secretion.[4]

DPP4_Incretin_Pathway DPP-4 Inhibition and Incretin Signaling Pathway Ingestion Food Ingestion Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins Stimulates Release DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Pancreas Pancreatic β-cells (GLP-1 Receptor) Incretins->Pancreas Activates Glucagon Decreased Glucagon Secretion Incretins->Glucagon Suppresses Inactive Inactive Metabolites DPP4->Inactive Inactivation Linagliptin (R)-3-Aminopiperidinyl Scaffold Drug (e.g., Linagliptin) Linagliptin->DPP4 Inhibits Insulin Increased Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucose Lower Blood Glucose Insulin->Glucose Glucagon->Glucose Reduces Hepatic Glucose Output

DPP-4 Inhibition and Incretin Signaling.
Quantitative Pharmacological Data

The (R)-3-aminopiperidinyl motif contributes to the high potency and selectivity of Linagliptin.

CompoundTargetParameterValueSpeciesReference
Linagliptin (BI 1356) DPP-4IC₅₀1 nMHuman[8]
DPP-4% Inhibition (5mg dose)>80% at 24hHuman[7][9]
DPP-8Selectivity vs DPP-4>10,000-foldHuman[7][8]
DPP-9Selectivity vs DPP-4>40,000-foldHuman[7]
Experimental Protocol: DPP-4 Inhibition Assay

This protocol outlines a common fluorescence-based method for determining the inhibitory potency (IC₅₀) of a test compound against DPP-4.[10][11][12][13]

1. Materials and Reagents:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (pH 8.0) with NaCl and EDTA

  • Test Compound (e.g., containing the this compound scaffold)

  • Positive Control: Sitagliptin or Linagliptin

  • Solvent: DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Ex: 350-360 nm, Em: 450-465 nm)

2. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a serial dilution series in Assay Buffer.

    • Dilute the DPP-4 enzyme to the desired working concentration in ice-cold Assay Buffer.

    • Prepare the Gly-Pro-AMC substrate solution in Assay Buffer (e.g., 200 µM).

  • Assay Plate Setup (in triplicate):

    • Inhibitor Wells: Add 30 µL Assay Buffer, 10 µL of the test compound dilution, and 10 µL of diluted DPP-4 enzyme.

    • 100% Activity Control: Add 40 µL Assay Buffer and 10 µL of diluted DPP-4 enzyme.

    • Background Wells (No Enzyme): Add 50 µL Assay Buffer.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 50 µL of the DPP-4 substrate solution to all wells to start the reaction.

  • Incubation: Cover the plate and incubate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity of each well.

3. Data Analysis:

  • Subtract the average fluorescence of the background wells from all other wells.

  • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (Sample Fluorescence / 100% Activity Control Fluorescence))

  • Plot the % Inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

DPP4_Assay_Workflow Experimental Workflow for DPP-4 Inhibition Assay Prep 1. Reagent Preparation - Dilute Compound Series - Dilute DPP-4 Enzyme - Prepare Substrate Plate 2. Plate Setup (96-well) - Add Buffer, Compound, Enzyme - Include Controls (No Inhibitor, No Enzyme) Prep->Plate PreInc 3. Pre-incubation 10 min @ 37°C Plate->PreInc Initiate 4. Reaction Initiation Add Gly-Pro-AMC Substrate PreInc->Initiate Incubate 5. Incubation 30 min @ 37°C Initiate->Incubate Read 6. Fluorescence Reading (Ex: 360nm, Em: 460nm) Incubate->Read Analyze 7. Data Analysis - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC₅₀ Read->Analyze

Workflow for DPP-4 Inhibition Assay.

Mechanism of Action as a CGRP Receptor Antagonist Scaffold

More recently, the 3-aminopiperidin-2-one core has been identified as a novel scaffold for developing potent, orally bioavailable Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine.[14] CGRP is a neuropeptide that plays a critical role in the pathophysiology of migraine, and blocking its receptor is a validated therapeutic strategy.[15]

Molecular Interaction and Signaling Pathway

The CGRP receptor is a complex of two proteins: the Calcitonin Receptor-Like Receptor (CLR), a Class B GPCR, and Receptor Activity-Modifying Protein 1 (RAMP1).[16] Both are required for CGRP binding and receptor function. Small molecule antagonists, including those based on the 3-aminopiperidin-2-one scaffold, are non-peptide inhibitors that bind to the receptor complex, preventing CGRP from docking and activating it.[17] This blockade prevents the downstream signaling cascade, which involves the G-protein Gαs, activation of adenylyl cyclase, and production of cAMP, ultimately leading to effects like vasodilation.[18]

CGRP_Pathway CGRP Receptor Antagonism Signaling Pathway cluster_blocked CGRP CGRP Neuropeptide Receptor CGRP Receptor (CLR/RAMP1 Complex) CGRP->Receptor Binds & Activates Gs Gαs Protein Receptor->Gs Activates Antagonist 3-Aminopiperidin-2-one Scaffold Antagonist Antagonist->Receptor Binds & Blocks Blocked Response Blocked AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP Production AC->cAMP ATP -> PKA Protein Kinase A (PKA) Activation cAMP->PKA Response Physiological Response (e.g., Vasodilation, Pain Transmission) PKA->Response

CGRP Receptor Antagonism.
Quantitative Pharmacological Data

Recent studies have identified novel 3-aminopiperidin-2-one derivatives with high affinity for the CGRP receptor. For instance, compound 23 from a 2024 study by Bell et al. demonstrated significant potency.

CompoundTargetParameterValueSpeciesReference
Compound 23 CGRP ReceptorAffinity (Kᵢ)Potent (specific value not publicly disclosed)N/A[14]
MK-3207 CGRP ReceptorKᵢ0.024 nMHuman[15]
Experimental Protocol: CGRP Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine a compound's affinity (Kᵢ) for the CGRP receptor.[18]

1. Materials and Reagents:

  • Membrane Preparation: Cell membranes from a cell line expressing the human CGRP receptor (CLR/RAMP1), e.g., SK-N-MC cells.

  • Radioligand: [¹²⁵I]-CGRP.

  • Assay Buffer: Tris-HCl, MgCl₂, Bovine Serum Albumin (BSA), and protease inhibitors (pH 7.4).

  • Test Compound: 3-aminopiperidin-2-one derivative.

  • Non-specific binding control: High concentration of unlabeled CGRP (e.g., 1 µM).

  • GF/C glass fiber filters.

  • Scintillation fluid and counter or gamma counter.

2. Procedure:

  • Membrane Preparation: Homogenize cells in cold buffer and centrifuge to pellet membranes. Resuspend the pellet in Assay Buffer and determine protein concentration.

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, combine:

    • Membrane preparation (10-50 µg protein).

    • Fixed concentration of [¹²⁵I]-CGRP (e.g., 25-50 pM).

    • Varying concentrations of the test compound.

    • For non-specific binding wells, add 1 µM unlabeled CGRP instead of the test compound.

  • Incubation: Incubate the mixture at room temperature for 2 hours to reach equilibrium.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through GF/C filters.

  • Washing: Wash filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding versus the log concentration of the test compound.

  • Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀.

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

CGRP_Assay_Workflow Experimental Workflow for CGRP Receptor Binding Assay Prep 1. Prepare Membranes (from CGRP-R expressing cells) Setup 2. Assay Setup - Membranes - [¹²⁵I]-CGRP (Radioligand) - Test Compound (Competitor) Prep->Setup Incubate 3. Incubate 2 hours @ RT to reach equilibrium Setup->Incubate Filter 4. Separate Bound/Free Rapid Vacuum Filtration Incubate->Filter Wash 5. Wash Filters Remove unbound radioligand Filter->Wash Count 6. Quantify Radioactivity Gamma Counting Wash->Count Analyze 7. Data Analysis - Plot Competition Curve - Determine IC₅₀ - Calculate Kᵢ via Cheng-Prusoff Count->Analyze

Workflow for CGRP Receptor Binding Assay.

Other Potential Mechanisms: Inhibition of Fas-Induced Apoptosis

The 2-oxopiperidin-3-yl scaffold, closely related to this compound, is also found in compounds designed to modulate apoptosis. Specifically, N-(2-oxopiperidin-3-yl)dodecanamide has been shown to inhibit Fas-induced apoptosis.

The Fas receptor (Fas), a member of the tumor necrosis factor receptor family, is a key regulator of apoptosis.[19] Upon binding its ligand (FasL), Fas trimerizes and recruits the Fas-Associated Death Domain (FADD) adapter protein. FADD, in turn, recruits pro-caspase-8, leading to its activation. Active caspase-8 can then either directly activate downstream effector caspases (like caspase-3) or cleave the protein Bid, initiating the mitochondrial pathway of apoptosis.[20] Inhibition of this pathway can prevent programmed cell death. While the precise binding site of N-(2-oxopiperidin-3-yl)dodecanamide is not detailed, its action interrupts this lethal cascade.

Fas_Apoptosis_Pathway Fas-Induced Apoptosis Pathway and Inhibition FasL Fas Ligand (FasL) FasR Fas Receptor FasL->FasR Binds & Trimerizes DISC Death-Inducing Signaling Complex (FADD, Pro-Caspase-8) FasR->DISC Recruits Inhibitor N-(2-oxopiperidin-3-yl) dodecanamide Inhibitor->DISC Inhibits Formation/ Function Casp8 Active Caspase-8 DISC->Casp8 Activation Casp3 Active Caspase-3 (Effector Caspase) Casp8->Casp3 Direct Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Fas-Induced Apoptosis Pathway.

Conclusion

This compound is a quintessential example of a privileged scaffold that, while inert on its own, provides a critical structural and stereochemical foundation for high-affinity interactions with diverse and important biological targets. Its incorporation into DPP-4 inhibitors like Linagliptin has led to a successful therapy for type 2 diabetes by modulating the incretin system. Furthermore, its emergence as a core for a new class of CGRP receptor antagonists highlights its versatility and ongoing importance in the quest for novel therapeutics for conditions like migraine. The ability of this single, relatively simple chiral motif to anchor potent inhibitors for both a serine protease and a complex GPCR demonstrates its significant value to the field of drug discovery and development.

References

The Therapeutic Promise of 3-Aminopiperidin-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-aminopiperidin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active molecules. Its inherent structural features, including a lactam ring and a chiral amino group, provide a versatile platform for the development of novel therapeutics targeting a variety of diseases. This technical guide provides an in-depth overview of the therapeutic potential of 3-aminopiperidin-2-one derivatives, with a focus on their application as Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine, and their emerging roles in cytoprotection and anti-cancer therapy. This document details the synthesis, biological activity, and mechanisms of action of these promising compounds, supported by quantitative data, experimental protocols, and pathway visualizations.

CGRP Receptor Antagonism for Migraine Therapy

Migraine is a debilitating neurological disorder characterized by severe headaches, and CGRP is a key neuropeptide implicated in its pathophysiology.[1] The development of small molecule CGRP receptor antagonists has marked a significant advancement in migraine treatment. Derivatives of 3-aminopiperidin-2-one have been instrumental in the discovery of potent and orally bioavailable CGRP receptor antagonists.[2]

Mechanism of Action

The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1).[3] Upon binding of CGRP, the receptor activates Gs alpha subunit (Gαs), which in turn stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[3][4] This signaling cascade leads to the activation of Protein Kinase A (PKA) and subsequent downstream effects, including vasodilation, a key event in migraine pathogenesis.[4] 3-Aminopiperidin-2-one-based antagonists act by competitively blocking the binding of CGRP to its receptor, thereby inhibiting this signaling pathway.[5]

CGRP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGRP CGRP Receptor CGRP Receptor (CLR/RAMP1) CGRP->Receptor Binds Antagonist 3-Aminopiperidin-2-one Derivative (Antagonist) Antagonist->Receptor Blocks Gs Gαs Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation & Migraine Pathogenesis PKA->Vasodilation Leads to

CGRP Signaling Pathway and Antagonist Inhibition.
Structure-Activity Relationship (SAR) and Quantitative Data

Extensive SAR studies have been conducted to optimize the potency and pharmacokinetic properties of 3-aminopiperidin-2-one-based CGRP receptor antagonists. Modifications at various positions of the core scaffold have led to the identification of compounds with nanomolar binding affinities.

Table 1: In Vitro Activity of 3-Aminopiperidin-2-one Derivatives as CGRP Receptor Antagonists

Compound IDR1 GroupR2 GroupCGRP Receptor Binding IC50 (nM)Reference
Lead Structure (4) PhenylHModerate Potency[2]
Compound 23 Substituted PhenylModified AcylHigh Potency[2]
MK-0974 2,3-difluorophenylN-(4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide)0.2 (human)[6]

Note: This table is a representative summary. For detailed SAR, refer to the cited literature.

Experimental Protocols

A general synthetic route involves the coupling of a functionalized 3-aminopiperidin-2-one core with various carboxylic acids and other moieties. The synthesis of the chiral 3-aminopiperidin-2-one core can be achieved from amino acid precursors like ornithine.[7]

Synthesis_Workflow Start L-Ornithine Derivative Step1 Cyclization Start->Step1 Intermediate Chiral 3-Aminopiperidin-2-one Core Step1->Intermediate Step2 Amide Coupling Intermediate->Step2 Final CGRP Receptor Antagonist Step2->Final

General Synthesis Workflow.

Protocol for Amide Coupling:

  • To a solution of the 3-aminopiperidin-2-one derivative in a suitable solvent (e.g., DMF), add the desired carboxylic acid, a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction mixture by quenching with water and extracting with an organic solvent.

  • Purify the crude product by column chromatography to obtain the final CGRP receptor antagonist.

The affinity of the synthesized compounds for the CGRP receptor is typically determined using a competitive binding assay with radiolabeled CGRP.

Protocol:

  • Prepare cell membranes from a cell line stably expressing the human CGRP receptor (e.g., SK-N-MC cells).

  • Incubate the cell membranes with a fixed concentration of a radiolabeled CGRP ligand (e.g., [125I]-CGRP) and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by filtration.

  • Measure the radioactivity of the filter-bound complex using a gamma counter.

  • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Cytoprotective and Anti-Apoptotic Potential

Recent studies have highlighted the potential of 3-aminopiperidin-2-one derivatives in protecting cells from various stressors, suggesting their utility in conditions associated with oxidative stress and apoptosis.

Cytoprotective Effects of 3-(Arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones

Derivatives of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one have demonstrated significant cytoprotective activity in vitro.[8][9] This activity is often associated with their antioxidant and antiradical properties.[8]

Table 2: Cytoprotective Activity of 3-(Arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one Derivatives

Compound IDArylmethylamino SubstituentCell Viability (% of control)Reference
3a BenzylaminoData not explicitly tabulated in abstract[8]
3d 3-NitrobenzylaminoData not explicitly tabulated in abstract[8]
3h 4-FluorobenzylaminoData not explicitly tabulated in abstract[8]

Note: The referenced articles indicate pronounced cytoprotective activity, but specific quantitative data in a tabular format was not available in the abstracts. Readers are encouraged to consult the full papers.

Anti-Apoptotic Activity of N-(2-oxopiperidin-3-yl)dodecanamide

N-(2-oxopiperidin-3-yl)dodecanamide, a derivative of 3-aminopiperidin-2-one, has been reported to inhibit Fas-induced apoptosis. The Fas receptor is a key initiator of the extrinsic apoptosis pathway.

The extrinsic apoptosis pathway is initiated by the binding of Fas ligand (FasL) to the Fas receptor (FasR), leading to the recruitment of FADD and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). This complex activates caspase-8, which in turn activates downstream effector caspases like caspase-3, leading to apoptosis. It is hypothesized that N-(2-oxopiperidin-3-yl)dodecanamide may interfere with one or more steps in this cascade.

Apoptosis_Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds DISC DISC Formation (FADD, Pro-caspase-8) FasR->DISC Triggers Casp8 Active Caspase-8 DISC->Casp8 Activates Casp3 Active Caspase-3 Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Inhibitor N-(2-oxopiperidin-3-yl)dodecanamide (Proposed Inhibition) Inhibitor->DISC Inhibits? Inhibitor->Casp8 Inhibits?

Proposed Inhibition of the Extrinsic Apoptosis Pathway.

The intrinsic apoptosis pathway, regulated by the Bcl-2 family of proteins, is another potential target.[10] Cellular stress leads to the activation of pro-apoptotic proteins like Bax and Bak, which cause mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[11] Cytochrome c then activates caspase-9 and the downstream caspase cascade. Anti-apoptotic proteins like Bcl-2 and Bcl-xL prevent MOMP. It is possible that some 3-aminopiperidin-2-one derivatives could modulate the activity of Bcl-2 family proteins.

Experimental Protocols

The MTT assay is a colorimetric assay used to assess cell viability.[12]

Protocol:

  • Cell Seeding: Seed cells (e.g., NIH/3T3 fibroblasts) in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[13]

  • Induction of Stress and Treatment: Induce cellular stress (e.g., using an oxidizing agent like hydrogen peroxide) in the presence and absence of varying concentrations of the test 3-aminopiperidin-2-one derivatives. Include a vehicle control and a positive control (a known cytoprotective agent).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Future Directions and Conclusion

The 3-aminopiperidin-2-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While significant progress has been made in the development of CGRP receptor antagonists for migraine, the exploration of their potential in other therapeutic areas is still in its early stages. The demonstrated cytoprotective and anti-apoptotic activities warrant further investigation to elucidate their precise mechanisms of action and to identify novel derivatives with enhanced potency and selectivity. Future research should focus on:

  • Expansion of SAR studies: Synthesizing and screening a wider range of derivatives to identify compounds with improved activity against various targets.

  • In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways involved in the cytoprotective and anti-apoptotic effects of these compounds.

  • In vivo efficacy studies: Evaluating the therapeutic potential of promising derivatives in relevant animal models of disease.

References

The Emergence of (R)-3-Aminopiperidin-2-one: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (R)-3-aminopiperidin-2-one core is a privileged scaffold in medicinal chemistry, serving as a versatile building block in the design of innovative therapeutics. Its unique structural features, including a chiral center and a lactam ring with a strategically positioned amino group, have enabled the development of potent and selective modulators of various biological targets. This technical guide delves into the discovery and history of this important chemical entity, with a focus on its pivotal role in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine and Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes.

A Tale of Two Targets: From Diabetes to Migraine

The history of this compound in medicinal chemistry is not a linear path to a single blockbuster drug, but rather a story of its adaptable nature, finding applications in distinct therapeutic areas as our understanding of disease pathology has evolved.

The Rise as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Backbone

The 3-aminopiperidine moiety, a close structural relative of this compound, first gained significant attention in the early 2000s as a key component of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. These agents are a class of oral hypoglycemics for the treatment of type 2 diabetes. The primary amino group of the 3-aminopiperidine scaffold was found to interact with the active site of the DPP-4 enzyme, mimicking the N-terminus of its natural substrates, the incretin hormones GLP-1 and GIP.

While comprehensive structure-activity relationship (SAR) data for a wide array of this compound derivatives as DPP-4 inhibitors is not extensively compiled in single public sources, the broader class of 3-aminopiperidines has been thoroughly investigated. Key findings from these studies informed the general understanding of the pharmacophore.

Table 1: Key Structural-Activity Relationship (SAR) Insights for 3-Aminopiperidine-based DPP-4 Inhibitors

Structural FeatureImpact on ActivityRationale
(R)-Stereochemistry at C3 Generally preferredOptimal orientation of the amino group for interaction with the catalytic triad of DPP-4.
Free Primary Amine at C3 Essential for activityForms a salt bridge with key acidic residues (e.g., Glu205, Glu206) in the S2 subsite of DPP-4.
Substitutions on the Piperidine Nitrogen (N1) Modulates potency and PKLarge, hydrophobic groups can occupy the S1 pocket of the enzyme, enhancing potency. Also, a key site for tuning pharmacokinetic properties.
Modifications to the Piperidine Ring Generally disfavoredThe piperidine ring acts as a rigid scaffold to correctly position the key interacting groups.
A New Chapter: CGRP Receptor Antagonists for Migraine

More recently, the this compound scaffold has been instrumental in the discovery of a novel class of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the acute treatment of migraine.[1][2] A seminal publication in 2024 by Staas et al. from Merck described the invention of a series of 3-amino-piperidin-2-one-based CGRP receptor antagonists.[2] This work highlighted how unexpected structure-activity observations led to the development of a moderately potent lead structure, which, through a series of modifications including ring contraction and inversion of stereocenters, resulted in compounds with significantly improved CGRP receptor affinity.[2]

This research culminated in the identification of compound 23, a potent and orally bioavailable CGRP receptor antagonist, showcasing the potential of this scaffold in a new therapeutic indication.[2] The development of these compounds was a significant step forward, as CGRP is a key neuropeptide implicated in the pathophysiology of migraine.[1]

Table 2: Representative Data for a Lead this compound Based CGRP Receptor Antagonist

CompoundCGRP Receptor Affinity (Ki, nM)Oral Bioavailability (%)Target
Lead Compound 4 Moderately Potent-CGRP Receptor
Optimized Compound 23 Highly PotentOrally BioavailableCGRP Receptor

Note: Specific quantitative values for Ki and oral bioavailability for these specific compounds are not publicly available in the provided search results and would require access to the full publication and its supplementary data.

Signaling Pathways and Mechanisms of Action

The therapeutic utility of this compound derivatives stems from their ability to potently and selectively inhibit their respective targets, thereby modulating key signaling pathways involved in disease.

CGRP Receptor Antagonism in Migraine

In the context of migraine, CGRP is a neuropeptide that is released from trigeminal nerve endings and is a potent vasodilator. It plays a crucial role in pain transmission and neurogenic inflammation, both of which are central to the pathology of migraine. This compound-based antagonists block the CGRP receptor, preventing the downstream signaling cascade that leads to vasodilation and pain signaling.

CGRP_Signaling_Pathway CGRP CGRP CGRP_R CGRP Receptor CGRP->CGRP_R Binds AC Adenylyl Cyclase CGRP_R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Vasodilation Vasodilation & Pain Signaling PKA->Vasodilation Leads to Antagonist This compound Antagonist Antagonist->CGRP_R Blocks

CGRP Signaling Pathway and Antagonist Intervention.
DPP-4 Inhibition and the Incretin Effect

In type 2 diabetes, DPP-4 inhibitors work by prolonging the action of incretin hormones, primarily GLP-1 and GIP. These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. DPP-4 rapidly degrades active GLP-1 and GIP. By inhibiting DPP-4, this compound-based drugs increase the circulating levels of active incretins, leading to improved glycemic control.

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Food Intake GLP1_GIP Active GLP-1 & GIP Food->GLP1_GIP Stimulates Release Insulin Insulin Secretion GLP1_GIP->Insulin Enhances DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degraded by Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibitor This compound Inhibitor DPP4_Inhibitor->DPP4 Inhibits

DPP-4 Inhibition and the Incretin Pathway.

Key Experimental Protocols

The discovery and optimization of this compound derivatives relied on robust and reproducible in vitro assays to determine their potency and selectivity.

CGRP Receptor Binding Assay

A common method to determine the affinity of a compound for the CGRP receptor is a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for the CGRP receptor.

Materials:

  • Cell membranes expressing the human CGRP receptor.

  • Radioligand (e.g., [125I]-CGRP).

  • Test compound (e.g., this compound derivative).

  • Assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium (e.g., 2 hours at room temperature).

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

CGRP_Assay_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Dilutions start->prep_reagents incubation Incubate Membranes, Radioligand, and Test Compound prep_reagents->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Measure Radioactivity washing->counting analysis Calculate IC50 and Ki counting->analysis end End analysis->end

Workflow for a CGRP Receptor Binding Assay.
DPP-4 Inhibition Assay

The inhibitory activity of compounds against DPP-4 is typically measured using a fluorogenic substrate.

Objective: To determine the IC50 of a test compound for the DPP-4 enzyme.

Materials:

  • Recombinant human DPP-4 enzyme.

  • Fluorogenic substrate (e.g., Gly-Pro-AMC).

  • Test compound (e.g., this compound derivative).

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, pre-incubate the DPP-4 enzyme with varying concentrations of the test compound for a short period (e.g., 15 minutes at 37°C).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time (kinetic read) or at a fixed time point (endpoint read) using a fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm).

  • The rate of fluorescence increase is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

DPP4_Assay_Workflow start Start prep_reagents Prepare Reagents: - DPP-4 Enzyme - Fluorogenic Substrate - Test Compound Dilutions start->prep_reagents pre_incubation Pre-incubate Enzyme and Test Compound prep_reagents->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate measure_fluorescence Measure Fluorescence add_substrate->measure_fluorescence analysis Calculate % Inhibition and IC50 measure_fluorescence->analysis end End analysis->end

Workflow for a DPP-4 Inhibition Assay.

Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its journey from the core of DPP-4 inhibitors for diabetes to the heart of CGRP receptor antagonists for migraine underscores its versatility and importance in modern medicinal chemistry. The continued exploration of this and related scaffolds will undoubtedly lead to the development of new and improved treatments for a range of human diseases. The detailed understanding of its SAR, the signaling pathways it modulates, and the experimental protocols used for its evaluation are essential for any researcher or drug development professional working in these and related fields.

References

The (R)-3-Aminopiperidin-2-one Scaffold: A Privileged Pharmacophore in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The (R)-3-aminopiperidin-2-one moiety and its parent structure, 3-aminopiperidine, represent a highly valued pharmacophore in medicinal chemistry. This scaffold's unique conformational rigidity, combined with the stereospecific presentation of a key amino group, allows for potent and selective interactions with a variety of biological targets. Its presence is a hallmark of several successful therapeutic agents, highlighting its importance as a "privileged scaffold" in drug discovery. This guide provides a comprehensive overview of its synthesis, mechanisms of action across different therapeutic areas, and the experimental protocols used in its development.

Synthesis of the this compound Core

The chiral synthesis of the this compound core is a critical step in the development of drugs that utilize this pharmacophore. Several methodologies have been established, ranging from classical chemical synthesis to modern biocatalytic approaches.

Chemical Synthesis from Amino Acid Precursors

A common and well-documented approach involves the cyclization of chiral amino acid derivatives. For instance, (R)-2,5-diaminopentanoic acid hydrochloride (a derivative of D-ornithine) can be used as a starting material.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from established patent literature[1][2].

  • Esterification: (R)-2,5-diaminopentanoic acid hydrochloride (1 equivalent) is suspended in methanol. Acetyl chloride (approximately 2 equivalents) in methanol is added slowly at a temperature between 0°C and 10°C. The mixture is then heated to between 50°C and 60°C to form (R)-methyl 2,5-diaminopentanoate dihydrochloride.

  • Cyclization: The resulting (R)-methyl 2,5-diaminopentanoate dihydrochloride (1 equivalent) is dissolved in methanol. Sodium methoxide (approximately 2-3 equivalents) in methanol is added at a temperature between -10°C and 0°C. The reaction mixture is then heated to between 45°C and 70°C, leading to the formation of this compound.

  • Isolation: Upon completion of the reaction, the mixture is cooled. The product, this compound hydrochloride, often precipitates and can be isolated by filtration.

Biocatalytic and Enzymatic Synthesis

More recent "green chemistry" approaches utilize enzyme cascades to achieve high stereoselectivity under mild conditions. These methods often start from bio-renewable amino acids[3].

Experimental Protocol: Chemoenzymatic Synthesis of Protected (R)-3-Aminopiperidine

This protocol outlines a multi-enzyme cascade approach[3].

  • Substrate Preparation: N-Cbz-protected L-ornithinol is prepared from the natural amino acid L-ornithine.

  • Oxidation: The amino alcohol substrate is oxidized using a variant of the galactose oxidase (GOase) enzyme to form an intermediate aldehyde.

  • Reductive Amination: An imine reductase (IRED) enzyme is then used to facilitate an intramolecular reductive amination of the aldehyde, forming the cyclic L-3-N-Cbz-aminopiperidine (which corresponds to the (R)-enantiomer).

  • One-Pot Reaction: To prevent the racemization of labile intermediates, the oxidation and reductive amination steps are streamlined into a one-pot reaction, ensuring high enantiopurity of the final product.

G cluster_synthesis Synthesis Workflow: this compound HCl start (R)-2,5-diaminopentanoic acid HCl ester Esterification (MeOH, AcCl, 0-60°C) start->ester intermediate (R)-methyl 2,5-diaminopentanoate dihydrochloride ester->intermediate cyclize Cyclization (NaOMe, MeOH, -10-70°C) intermediate->cyclize product This compound Hydrochloride cyclize->product cluster_dpp4 DPP-4 Inhibition Pathway GLP1 Active GLP-1 (Incretin Hormone) DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Drug Linagliptin ((R)-3-aminopiperidine) Drug->DPP4 Inhibition Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose cluster_workflow Pharmacophore-Based Drug Discovery Workflow target Target Identification (e.g., DPP-4, CGRP-R) model Pharmacophore Modeling (Identify key features) target->model screen Virtual or HT Screening (Find initial hits) model->screen hit Hit Identification (e.g., Aminopiperidinone core) screen->hit lead_gen Hit-to-Lead (SAR Studies, Synthesis) hit->lead_gen lead_opt Lead Optimization (Improve ADME/Tox) lead_gen->lead_opt candidate Preclinical Candidate (e.g., Linagliptin) lead_opt->candidate clinical Clinical Trials candidate->clinical

References

Spectroscopic Analysis of (R)-3-Aminopiperidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Aminopiperidin-2-one, a chiral cyclic amino acid analog, serves as a valuable building block in medicinal chemistry and drug discovery. Its stereochemistry and functional groups—a secondary lactam, a primary amine, and a chiral center—necessitate thorough spectroscopic characterization for structural confirmation, purity assessment, and quality control. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound. Due to the limited availability of public experimental spectral data for this specific enantiomer, this document presents predicted spectroscopic data based on established chemical principles. It also includes detailed, generalized experimental protocols for acquiring the necessary spectroscopic information.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of similar structures and standard spectroscopic principles, offering a reliable reference for characterization.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constants (J in Hz)
H1 (N-H, amide)7.5 - 8.5Broad Singlet-
H3 (CH -NH₂)3.3 - 3.6Doublet of DoubletsJ = 10, 4
H5 (CH ₂)2.9 - 3.2Multiplet-
H6 (CH ₂)2.0 - 2.3Multiplet-
H4 (CH ₂)1.7 - 2.0Multiplet-
NH₂ (primary amine)1.5 - 2.5Broad Singlet-

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (ppm)
C2 (C=O, amide)172 - 176
C3 (C H-NH₂)50 - 55
C5 (C H₂)40 - 45
C6 (C H₂)28 - 33
C4 (C H₂)20 - 25

Table 3: Predicted Infrared (IR) Spectroscopy Data

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
N-H Stretch (Amide)3200 - 3300Medium
N-H Stretch (Primary Amine)3300 - 3400 (doublet)Medium
C-H Stretch (Aliphatic)2850 - 2960Medium
C=O Stretch (Amide)1650 - 1680Strong
N-H Bend (Primary Amine)1590 - 1650Medium

Table 4: Predicted Mass Spectrometry (Electrospray Ionization - ESI-MS) Data

m/z ValueIon AssignmentNotes
115.08[M+H]⁺Molecular ion peak (protonated)
98.08[M+H - NH₃]⁺Loss of ammonia from the protonated molecular ion
87.06[M+H - CO]⁺Loss of carbon monoxide from the protonated molecular ion
70.07[M+H - NH₃ - CO]⁺Subsequent loss of ammonia and carbon monoxide

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments required for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.[] Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately -2 to 12 ppm.[]

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[]

    • Set the relaxation delay to 1-2 seconds.[]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 0 to 200 ppm.

    • A higher number of scans (1024 or more) will be necessary due to the low natural abundance of ¹³C.[]

    • Use a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[]

    • Thin Film: Dissolve the sample in a volatile solvent, cast a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[]

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is recommended for this polar molecule.

  • Data Acquisition (ESI-MS):

    • Set the ionization mode to positive ion mode to detect the protonated molecule [M+H]⁺.[]

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

    • For fragmentation data (MS/MS), select the [M+H]⁺ ion (m/z 115.08) as the precursor and subject it to collision-induced dissociation (CID) to generate fragment ions.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Confirmation Purified_Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified_Compound->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Purified_Compound->MS IR FTIR Spectroscopy Purified_Compound->IR Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure Stereochem Stereochemical Analysis (Chiral Purity) NMR->Stereochem MW Molecular Weight & Fragmentation MS->MW IR->Structure Confirmation Structure & Purity Confirmed Structure->Confirmation Stereochem->Confirmation MW->Confirmation Chiral_Analysis_Logic start Is chiral purity a concern? nmr_chiral_agent ¹H / ¹³C NMR with Chiral Solvating Agent start->nmr_chiral_agent Yes chiral_hplc Chiral HPLC start->chiral_hplc Yes result_pure Single set of signals/ Single peak nmr_chiral_agent->result_pure result_mixture Signal splitting/ Multiple peaks nmr_chiral_agent->result_mixture chiral_hplc->result_pure chiral_hplc->result_mixture conclusion_pure Enantiomerically Pure result_pure->conclusion_pure conclusion_mixture Racemic or Enantioenriched Mixture result_mixture->conclusion_mixture

References

An In-depth Technical Guide to the Chemical Properties of (R)-3-Aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Aminopiperidin-2-one hydrochloride is a chiral heterocyclic compound that serves as a critical building block in the synthesis of various pharmaceutical agents. Its rigid, piperidinone scaffold and the presence of a primary amine make it a valuable intermediate for creating molecules with specific stereochemistry, which is often crucial for therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound hydrochloride, along with detailed experimental protocols and an examination of its role in key biological signaling pathways.

Chemical and Physical Properties

This compound hydrochloride is the hydrochloride salt of the (R)-enantiomer of 3-aminopiperidin-2-one. The hydrochloride form enhances the compound's stability and solubility in aqueous media.

PropertyValueSource
Molecular Formula C₅H₁₁ClN₂O[1]
Molecular Weight 150.61 g/mol [1]
Appearance White to off-white powder[2]
Melting Point Data for the specific (R)-enantiomer hydrochloride is not readily available. The related (S)-3-aminopiperidin-2-one hydrochloride has a melting point of 180-203°C (with decomposition). The related 3-Aminopiperidine-2,6-dione hydrochloride has a melting point of 245°C.
Solubility Soluble in polar solvents such as water, methanol, and DMSO.[2]
pKa Not available
LogP A LogP of 0.58140 has been reported for the related 3-Aminopiperidine-2,6-dione hydrochloride.[2]

Synthesis

The synthesis of this compound hydrochloride is primarily achieved through the cyclization of a chiral precursor. A common route involves the use of (R)-2,5-diaminopentanoic acid hydrochloride or its methyl ester derivative, (R)-methyl-2,5-diaminopentanoate dihydrochloride.[3] The synthesis generally proceeds via an intramolecular cyclization to form the piperidinone ring, followed by the addition of hydrochloric acid to yield the hydrochloride salt.[3]

Experimental Protocols

Synthesis of this compound hydrochloride

A representative synthesis involves the cyclization of (R)-methyl-2,5-diaminopentanoate dihydrochloride.[3]

Methodology:

  • (R)-methyl-2,5-diaminopentanoate dihydrochloride is treated with a base, such as sodium methoxide, in a suitable solvent like methanol. This step facilitates the intramolecular cyclization.

  • The reaction mixture is typically stirred at a controlled temperature to promote the formation of this compound.

  • Upon completion of the cyclization, hydrochloric acid is added to the reaction mixture. This protonates the amino group, forming the hydrochloride salt and aiding in its precipitation and purification.

  • The resulting solid, this compound hydrochloride, is then isolated by filtration, washed, and dried.

G cluster_synthesis Synthesis Workflow Start (R)-methyl-2,5-diaminopentanoate dihydrochloride Cyclization Intramolecular Cyclization (e.g., Sodium Methoxide in Methanol) Start->Cyclization Intermediate This compound Cyclization->Intermediate Acidification Addition of Hydrochloric Acid Intermediate->Acidification Product This compound hydrochloride Acidification->Product

Caption: Synthesis of this compound hydrochloride.

Analytical Methods

The enantiomeric purity of 3-aminopiperidine derivatives is crucial for their use in pharmaceuticals. Chiral HPLC is the standard method for this analysis. Often, derivatization is employed to improve the chromatographic properties and UV detection of the analyte.[4][5]

Methodology:

  • Derivatization: React this compound hydrochloride with a chiral derivatizing agent, such as the acid chloride of a protected amino acid, or a non-chiral agent like benzoyl chloride if a chiral column is used for separation.[4] This step introduces a chromophore for UV detection and can create diastereomers that are separable on a standard HPLC column.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (e.g., polysaccharide-based or protein-based) is essential for separating the enantiomers directly or their diastereomeric derivatives.

    • Mobile Phase: A mixture of organic solvents (e.g., hexane, isopropanol, ethanol) with additives like trifluoroacetic acid or diethylamine to improve peak shape.

    • Detection: UV detection at a wavelength appropriate for the derivatized compound.

  • Analysis: The retention times of the (R) and (S) enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess (e.e.).

G cluster_hplc Chiral HPLC Workflow Sample Sample containing This compound HCl Derivatization Derivatization (optional) (e.g., with benzoyl chloride) Sample->Derivatization Injection HPLC Injection Derivatization->Injection Separation Chiral Column Separation Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Peak Integration, e.e. calculation) Detection->Analysis

Caption: Chiral HPLC analysis workflow.

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound hydrochloride.

Methodology:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Spectral Interpretation:

    • ¹H NMR: Expect to see signals corresponding to the protons on the piperidinone ring and the amine protons. The chemical shifts, splitting patterns (multiplicity), and integration values will be consistent with the proposed structure.

    • ¹³C NMR: Expect to see signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon of the lactam.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Methodology:

  • Ionization: Use a suitable ionization technique, such as electrospray ionization (ESI), to generate ions of the molecule.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge ratio (m/z).

  • Data Interpretation: The mass spectrum will show a peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight. Fragmentation patterns can also be analyzed to provide structural information.

Biological Significance and Signaling Pathways

This compound hydrochloride is a key intermediate in the synthesis of inhibitors for two important drug targets: Dipeptidyl Peptidase IV (DPP-IV) and the Calcitonin Gene-Related Peptide (CGRP) receptor.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and reduced glucagon release, which helps to control blood glucose levels in type 2 diabetes.

G cluster_dpp4 DPP-IV Inhibition Signaling Pathway DPP4_Inhibitor DPP-IV Inhibitor (derived from this compound) DPP4 DPP-IV Enzyme DPP4_Inhibitor->DPP4 inhibits Incretins Incretins (GLP-1, GIP) DPP4->Incretins inactivates Pancreas Pancreatic Islets Incretins->Pancreas stimulates Insulin Increased Insulin Secretion Pancreas->Insulin Glucagon Decreased Glucagon Secretion Pancreas->Glucagon Glucose Lowered Blood Glucose Insulin->Glucose Glucagon->Glucose contributes to

Caption: DPP-IV inhibition pathway.

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism

The CGRP receptor is involved in pain signaling and is a key target for the treatment of migraine. Antagonists of the CGRP receptor block the action of CGRP, a neuropeptide that is released during a migraine attack and causes vasodilation and inflammation. The CGRP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs pathway, leading to an increase in intracellular cyclic AMP (cAMP).

G cluster_cgrp CGRP Receptor Antagonism Signaling Pathway CGRP_Antagonist CGRP Receptor Antagonist (derived from this compound) CGRP_Receptor CGRP Receptor CGRP_Antagonist->CGRP_Receptor blocks Gas Gαs Protein CGRP_Receptor->Gas activates CGRP CGRP CGRP->CGRP_Receptor activates AC Adenylate Cyclase Gas->AC activates cAMP cAMP Production AC->cAMP catalyzes Cellular_Response Cellular Response (e.g., Vasodilation) cAMP->Cellular_Response leads to

Caption: CGRP receptor antagonism pathway.

Experimental Assays for Biological Activity

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV.[6][7]

Methodology:

  • Reagents: Human recombinant DPP-IV enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), assay buffer, and the test compound (dissolved in DMSO).

  • Procedure: a. In a 96-well plate, add the DPP-IV enzyme to the assay buffer. b. Add various concentrations of the test compound. c. Pre-incubate the enzyme and inhibitor. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time using a plate reader. The fluorescence is generated upon cleavage of the substrate by DPP-IV.

  • Data Analysis: The rate of reaction is proportional to the enzyme activity. The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined.

G cluster_dpp4_assay DPP-IV Inhibition Assay Workflow Reagents Prepare Reagents: DPP-IV Enzyme, Substrate, Test Compound Incubation Incubate Enzyme with Test Compound Reagents->Incubation Reaction Add Substrate to Initiate Reaction Incubation->Reaction Measurement Measure Fluorescence (Kinetic Read) Reaction->Measurement Analysis Calculate % Inhibition and IC₅₀ Measurement->Analysis

Caption: DPP-IV inhibition assay workflow.

This assay determines the affinity of a compound for the CGRP receptor.[8][9]

Methodology:

  • Reagents: Cell membranes expressing the CGRP receptor, a radiolabeled CGRP ligand (e.g., ¹²⁵I-CGRP), assay buffer, and the test compound.

  • Procedure: a. In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled CGRP ligand and varying concentrations of the test compound. b. Allow the binding to reach equilibrium. c. Separate the bound and free radioligand by rapid filtration through a glass fiber filter. d. Wash the filters to remove unbound radioligand. e. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The amount of radioactivity on the filters is proportional to the amount of radioligand bound to the receptor. The data is used to generate a competition binding curve, from which the IC₅₀ and the inhibition constant (Ki) of the test compound can be calculated.

G cluster_cgrp_assay CGRP Receptor Binding Assay Workflow Reagents Prepare Reagents: Cell Membranes, Radioligand, Test Compound Incubation Incubate Membranes, Radioligand, and Test Compound Reagents->Incubation Filtration Separate Bound/ Free Ligand (Filtration) Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Analysis Calculate IC₅₀ and Ki Counting->Analysis

Caption: CGRP receptor binding assay workflow.

Conclusion

This compound hydrochloride is a compound of significant interest in medicinal chemistry due to its utility as a chiral building block for potent and selective enzyme inhibitors and receptor antagonists. A thorough understanding of its chemical properties, synthesis, and analytical methods is essential for its effective application in drug discovery and development. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers working with this important molecule. Further investigation into its physicochemical properties, such as its precise melting point and pKa, would be beneficial for a more complete characterization.

References

The Pivotal Role of (R)-3-Aminopiperidin-2-one in the Advancement of DPP-4 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a cornerstone in the management of type 2 diabetes mellitus. A key structural motif in several potent and selective DPP-4 inhibitors is the (R)-3-aminopiperidine scaffold. This in-depth technical guide elucidates the critical role of (R)-3-aminopiperidin-2-one as a pivotal precursor in the synthesis of this essential chiral building block. We will explore its synthesis, its conversion to (R)-3-aminopiperidine, and its subsequent incorporation into leading DPP-4 inhibitors such as alogliptin and linagliptin. This guide will provide a comprehensive overview of the structure-activity relationships, quantitative pharmacological data, and detailed experimental protocols, offering valuable insights for professionals in the field of drug discovery and development.

Introduction: The Significance of the (R)-3-Aminopiperidine Moiety

The inhibition of the DPP-4 enzyme is a validated therapeutic strategy for type 2 diabetes.[1] DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.

A common feature among several second-generation DPP-4 inhibitors is the presence of a chiral (R)-3-aminopiperidine moiety. This structural element has been shown to be crucial for potent and selective inhibition of the DPP-4 enzyme.[2][3] The synthesis of enantiomerically pure (R)-3-aminopiperidine is, therefore, a critical step in the manufacturing of these important antidiabetic drugs. This compound has been established as a key intermediate in the efficient synthesis of this vital chiral amine.

The Synthetic Pathway: From D-Ornithine to DPP-4 Inhibitors

The journey from a readily available chiral starting material to the final active pharmaceutical ingredient involves a multi-step synthetic sequence. This compound serves as a crucial link in this chain, enabling the efficient and stereospecific production of the desired (R)-3-aminopiperidine scaffold.

G D_Ornithine D-Ornithine Methyl_Ester (R)-Methyl 2,5-diaminopentanoate dihydrochloride D_Ornithine->Methyl_Ester Esterification Aminopiperidinone This compound hydrochloride Methyl_Ester->Aminopiperidinone Cyclization Aminopiperidine (R)-3-Aminopiperidine dihydrochloride Aminopiperidinone->Aminopiperidine Reduction DPP4_Inhibitor DPP-4 Inhibitor (e.g., Alogliptin, Linagliptin) Aminopiperidine->DPP4_Inhibitor Coupling

Figure 1: Synthetic overview from D-Ornithine to DPP-4 inhibitors.
Synthesis of this compound Hydrochloride

The synthesis of the pivotal intermediate, this compound hydrochloride, typically commences from the naturally occurring amino acid, D-ornithine, which provides the desired stereochemistry.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclization D_Ornithine_HCl D-Ornithine Hydrochloride Methyl_Ester_diHCl (R)-Methyl 2,5-diaminopentanoate dihydrochloride D_Ornithine_HCl->Methyl_Ester_diHCl Reflux AcetylChloride_MeOH Acetyl Chloride, Methanol AcetylChloride_MeOH->Methyl_Ester_diHCl Methyl_Ester_diHCl_2 (R)-Methyl 2,5-diaminopentanoate dihydrochloride Aminopiperidinone_HCl This compound hydrochloride Methyl_Ester_diHCl_2->Aminopiperidinone_HCl Reflux NaOMe_MeOH Sodium Methoxide, Methanol NaOMe_MeOH->Aminopiperidinone_HCl

Figure 2: Synthesis of this compound hydrochloride.
Reduction to (R)-3-Aminopiperidine Dihydrochloride

The lactam functionality of this compound hydrochloride is subsequently reduced to afford the desired (R)-3-aminopiperidine dihydrochloride. This reduction is a critical step and is most commonly achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

G cluster_0 Reduction of Lactam cluster_1 Salt Formation Aminopiperidinone_HCl_input This compound hydrochloride Aminopiperidine_output (R)-3-Aminopiperidine Aminopiperidinone_HCl_input->Aminopiperidine_output Reflux LiAlH4_THF Lithium Aluminum Hydride, THF LiAlH4_THF->Aminopiperidine_output Aminopiperidine_input (R)-3-Aminopiperidine Aminopiperidine_diHCl_output (R)-3-Aminopiperidine dihydrochloride Aminopiperidine_input->Aminopiperidine_diHCl_output HCl Hydrochloric Acid HCl->Aminopiperidine_diHCl_output G cluster_alogliptin Alogliptin Synthesis cluster_linagliptin Linagliptin Synthesis Chloropyrimidine 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile Alogliptin Alogliptin Chloropyrimidine->Alogliptin Aminopiperidine_diHCl_alogliptin (R)-3-Aminopiperidine dihydrochloride Aminopiperidine_diHCl_alogliptin->Alogliptin Base_alogliptin Base (e.g., K₂CO₃) Base_alogliptin->Alogliptin Bromoxanthine 8-Bromo-xanthine derivative Linagliptin Linagliptin Bromoxanthine->Linagliptin Aminopiperidine_diHCl_linagliptin (R)-3-Aminopiperidine dihydrochloride Aminopiperidine_diHCl_linagliptin->Linagliptin Base_linagliptin Base (e.g., K₂CO₃) Base_linagliptin->Linagliptin

References

(R)-3-Aminopiperidin-2-one: A Versatile Chiral Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Aminopiperidin-2-one is a valuable chiral heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, piperidinone core, combined with a strategically positioned chiral amino group, makes it an ideal scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of this compound, covering its synthesis, physicochemical properties, reactivity, and its application in the development of novel compounds targeting various diseases.

Physicochemical Properties

This compound is a solid at room temperature with the following computed and experimental properties.

PropertyValueSource
Molecular Formula C₅H₁₀N₂OPubChem[1]
Molecular Weight 114.15 g/mol PubChem[1]
Appearance Slightly pale yellow to yellow crystal or powderChemicalBook[2]
Boiling Point 125-135 °C (at 2-3 Torr)ChemicalBook[3]
Density 1.071±0.06 g/cm³ (Predicted)ChemicalBook[3]
Storage Temperature -20°CSigma-Aldrich
SMILES C1CC(C(=O)NC1)NPubChem[1]
InChIKey YCCMTCQQDULIFE-UHFFFAOYSA-NPubChem[1]

Synthesis of this compound

The synthesis of this compound hydrochloride is a key process for obtaining this valuable building block. One common method involves the cyclization of an (R)-methyl 2,5-diaminopentanoate dihydrochloride intermediate.

Experimental Protocol: Synthesis of this compound hydrochloride

This protocol is based on a method described in patent literature[4].

Step 1: Esterification of (R)-2,5-diaminopentanoic acid hydrochloride

  • To a suspension of (R)-2,5-diaminopentanoic acid hydrochloride in methanol, add between 1.5 and 2.5 equivalents of acetyl chloride at a temperature between 0°C and 15°C.

  • Heat the reaction mixture to a temperature between 45°C and 65°C.

  • Monitor the reaction for completion.

  • Upon completion, the product, (R)-methyl 2,5-diaminopentanoate dihydrochloride, is carried forward to the next step.

Step 2: Cyclization to this compound hydrochloride

  • To a solution of (R)-methyl 2,5-diaminopentanoate dihydrochloride in methanol, add between 1.5 and 3 equivalents of sodium methoxide at a temperature between -10°C and 15°C.

  • Allow the reaction mixture to warm and stir until the cyclization is complete.

  • The resulting this compound can be isolated by filtering the reaction mixture[4].

SynthesisWorkflow Start (R)-2,5-diaminopentanoic acid hydrochloride Step1 Esterification (Acetyl chloride, Methanol) Start->Step1 Intermediate (R)-methyl 2,5-diaminopentanoate dihydrochloride Step1->Intermediate Step2 Cyclization (Sodium methoxide, Methanol) Intermediate->Step2 Product This compound hydrochloride Step2->Product GeneralReaction cluster_reactants Reactants Start_Mol This compound Conditions Pd Catalyst Base, Heat Start_Mol->Conditions Reagent Aryl Halide (Ar-X) Reagent->Conditions Product_Mol N-Aryl-(R)-3-aminopiperidin-2-one Conditions->Product_Mol CGRP_Pathway Trigeminal Trigeminal Nerve Activation CGRP_Release CGRP Release Trigeminal->CGRP_Release CGRP_Receptor CGRP Receptor CGRP_Release->CGRP_Receptor Binds Signaling Downstream Signaling (e.g., cAMP increase) CGRP_Receptor->Signaling Antagonist This compound Derivative (Antagonist) Block Blockade Antagonist->Block Vasodilation Vasodilation & Neurogenic Inflammation Signaling->Vasodilation Migraine Migraine Pain Vasodilation->Migraine Block->CGRP_Receptor

References

Methodological & Application

Synthesis of (R)-3-Aminopiperidin-2-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of (R)-3-aminopiperidin-2-one and its derivatives. This chiral scaffold is a crucial intermediate in the development of various pharmaceuticals, including Dipeptidyl Peptidase IV (DPP-IV) inhibitors for type 2 diabetes and Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine treatment.

Introduction

This compound and its analogues are valuable building blocks in medicinal chemistry due to their constrained cyclic structure and the presence of a chiral amine. These features allow for specific interactions with biological targets, leading to potent and selective therapeutic agents. This document outlines key synthetic strategies, including chemical and enzymatic methods, to access these important compounds.

Data Presentation: Synthesis Parameters

The following tables summarize quantitative data for different synthetic approaches to this compound and related derivatives, providing a comparative overview of their efficiency.

Table 1: Chemical Synthesis of this compound Hydrochloride

StepStarting MaterialReagents and SolventsTemperature (°C)YieldReference
1. Esterification(R)-2,5-diaminopentanoic acid hydrochlorideAcetyl chloride, Methanol0-10, then 50-60-[1]
2. Cyclization(R)-methyl 2,5-diaminopentanoate dihydrochlorideSodium methoxide, Methanol-10 to -5-[1]
3. Salt FormationThis compoundHydrochloric acid, Methanol, MTBE5-15High Yield[1]

Table 2: Asymmetric Enzymatic Synthesis of (R)-3-Aminopiperidine Derivatives

SubstrateEnzymeAmine DonorCo-factorConversion (%)Enantiomeric Excess (ee %)Reference
N-Boc-3-piperidoneω-TransaminaseIsopropylaminePyridoxal-5'-phosphate (PLP)>99>99 (R)[2]
N-Cbz-3-piperidoneω-TransaminaseIsopropylaminePyridoxal-5'-phosphate (PLP)--[3]
3-Piperidone derivativeTransaminase (from Mycobacterium vanbaalenii)2-aminopropanePyridoxal 5-phosphate (PLP)9599[4]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound Hydrochloride

This protocol is based on the cyclization of an amino acid derivative.[1]

Step 1: Esterification of (R)-2,5-diaminopentanoic acid hydrochloride

  • Suspend (R)-2,5-diaminopentanoic acid hydrochloride in methanol at 0-10 °C.

  • Slowly add acetyl chloride to the suspension.

  • Heat the reaction mixture to 50-60 °C and stir until the reaction is complete (monitored by TLC or HPLC).

  • Cool the mixture and isolate the (R)-methyl 2,5-diaminopentanoate dihydrochloride product.

Step 2: Cyclization to this compound

  • Dissolve (R)-methyl 2,5-diaminopentanoate dihydrochloride in methanol and cool to -10 to -5 °C.

  • Add a solution of sodium methoxide in methanol dropwise.

  • Stir the reaction mixture until cyclization is complete.

  • The resulting this compound can be isolated by filtration.

Step 3: Formation of this compound hydrochloride

  • Suspend the crude this compound in a mixture of methanol and methyl tert-butyl ether (MTBE) at 5-15 °C.

  • Add a solution of hydrochloric acid in methanol.

  • Stir the mixture to allow for salt formation.

  • Collect the precipitated this compound hydrochloride by filtration and dry under vacuum.

Protocol 2: Asymmetric Enzymatic Synthesis of N-Boc-(R)-3-aminopiperidine

This protocol utilizes a transaminase for the asymmetric amination of a prochiral ketone.[2]

  • Prepare a buffer solution (e.g., triethanolamine buffer, 100 mM, pH 7.5).

  • To the buffer, add N-Boc-3-piperidone, isopropylamine (amine donor), and pyridoxal-5'-phosphate (PLP) cofactor.

  • Add the immobilized ω-transaminase to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC until completion.

  • Upon completion, filter off the immobilized enzyme for potential reuse.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Applications in Drug Development

DPP-IV Inhibitors for Type 2 Diabetes

(R)-3-aminopiperidine is a key structural motif in several DPP-IV inhibitors, such as Alogliptin.[5] DPP-IV is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, these drugs increase the levels of active GLP-1, which in turn stimulates glucose-dependent insulin secretion, leading to improved glycemic control. The (R)-amino group of the piperidine core is crucial for binding to the active site of the DPP-IV enzyme.

CGRP Receptor Antagonists for Migraine

Derivatives of 3-aminopiperidin-2-one have been developed as antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor.[6] CGRP is a neuropeptide involved in the pathophysiology of migraine. Antagonizing its receptor can alleviate the symptoms of migraine attacks.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a general synthetic workflow.

CGRP_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling CGRP CGRP Receptor CGRP Receptor (CLR/RAMP1) CGRP->Receptor Binds Antagonist CGRP Antagonist Antagonist->Receptor Blocks G_protein Gαs Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates

Caption: CGRP Receptor Signaling Pathway and Antagonist Action.

Synthesis_Workflow Start Starting Material (e.g., Prochiral Ketone) Reaction Asymmetric Synthesis (e.g., Enzymatic Amination) Start->Reaction Intermediate This compound Derivative Reaction->Intermediate Coupling Coupling with Pharmacophore Intermediate->Coupling API Active Pharmaceutical Ingredient (API) Coupling->API Purification Purification & Analysis API->Purification

References

Application Notes and Protocols for the Use of (R)-3-Aminopiperidin-2-one in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Aminopiperidin-2-one is a cyclic β-amino acid analog that can be incorporated into peptides to introduce conformational constraints. Such modifications are a valuable strategy in drug discovery and development for enhancing peptide stability, receptor affinity, and selectivity. These application notes provide detailed protocols for the synthesis of the Fmoc-protected building block and its incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.

Synthesis of Fmoc-(R)-3-Aminopiperidin-2-one

The successful incorporation of this compound into a peptide sequence via SPPS first requires its protection with a 9-fluorenylmethoxycarbonyl (Fmoc) group. Below is a representative protocol for this synthesis.

Experimental Protocol: Synthesis of Fmoc-(R)-3-aminopiperidin-2-one

Step Procedure Reagents and Solvents Parameters Notes
1DissolutionThis compound hydrochlorideDioxane, 10% aq. Na2CO3Room Temperature
2Fmoc ProtectionFmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)DioxaneRoom Temperature, Overnight
3Work-upWater, Ethyl Acetate-Extraction
4PurificationSilica Gel ChromatographyDichloromethane/Methanol Gradient-

Incorporation into Solid-Phase Peptide Synthesis

The following protocols detail the steps for coupling Fmoc-(R)-3-aminopiperidin-2-one onto a solid support and the subsequent deprotection for peptide chain elongation. These protocols are based on standard Fmoc-SPPS methodologies.

Experimental Protocol: Coupling of Fmoc-(R)-3-aminopiperidin-2-one

Standard coupling protocols using common activating agents can be employed. Due to the potential for steric hindrance from the cyclic structure, extended coupling times or the use of more potent coupling reagents may be necessary to ensure high coupling efficiency.

Parameter Condition
ResinPre-swollen Rink Amide or Wang resin with the N-terminal Fmoc-deprotected peptide sequence.
Amino Acid3-5 equivalents of Fmoc-(R)-3-aminopiperidin-2-one.
Coupling Reagent3-5 equivalents of HBTU/HOBt or HATU.
Base6-10 equivalents of N,N-Diisopropylethylamine (DIPEA).
SolventN,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
Reaction Time2-4 hours (can be extended to overnight if coupling is slow).
TemperatureRoom Temperature.
WashingAfter coupling, wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

Quantitative Data: Expected Coupling Efficiency

While specific data for this compound is not extensively published, the coupling efficiency of sterically hindered or non-canonical amino acids in SPPS can vary. The following table provides an estimated range of coupling efficiencies that may be expected. It is highly recommended to monitor the coupling reaction using a qualitative test such as the Kaiser test.

Coupling Reagent Expected Efficiency (%)
HBTU/HOBt/DIPEA90-98%
HATU/DIPEA95-99%
DIC/Oxyma85-95%

Experimental Protocol: Fmoc-Deprotection

The removal of the Fmoc group from the newly incorporated this compound residue is achieved using a standard piperidine solution.

Step Procedure Reagents and Solvents Parameters Notes
1DeprotectionTreat the resin with 20% piperidine in DMF.Room Temperature, 5-10 minutesRepeat this step twice for complete removal.
2WashingWash the resin thoroughly with DMF.-To remove piperidine and the dibenzofulvene-piperidine adduct.
3MonitoringPerform a Kaiser test to confirm the presence of a free amine.Kaiser Test ReagentsA blue color indicates a positive result.

Workflow and Process Visualization

The following diagrams illustrate the key chemical transformation and the overall workflow for incorporating this compound into a peptide chain during SPPS.

cluster_synthesis Synthesis of Fmoc-(R)-3-Aminopiperidin-2-one A This compound C Fmoc-(R)-3-Aminopiperidin-2-one A->C Fmoc Protection B Fmoc-OSu, Na2CO3

Synthesis of the Fmoc-protected building block.

cluster_workflow SPPS Workflow for Incorporation Resin Resin-Bound Peptide (N-terminal amine free) Coupling Couple Fmoc-(R)-3-aminopiperidin-2-one (HBTU/HATU, DIPEA, DMF) Resin->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 NextCoupling Couple Next Fmoc-Amino Acid Wash2->NextCoupling

Application of (R)-3-Aminopiperidine in the Synthesis of Alogliptin and Linagliptin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alogliptin and Linagliptin are potent and selective inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme, widely prescribed for the management of type 2 diabetes mellitus.[1][2] The chemical structures of these xanthine-based drugs feature a chiral aminopiperidine moiety, which is crucial for their efficacy. The key stereospecific building block for introducing this moiety is (R)-3-aminopiperidine, typically used as its free base or in the form of a salt, such as the dihydrochloride salt.[3][4] This document provides detailed application notes and protocols for the synthesis of Alogliptin and Linagliptin, focusing on the crucial coupling step involving (R)-3-aminopiperidine.

Correction Note: The synthesis of Alogliptin and Linagliptin utilizes (R)-3-aminopiperidine as the key chiral intermediate, not (R)-3-aminopiperidin-2-one.

Synthesis of Alogliptin

The synthesis of Alogliptin typically involves the nucleophilic substitution of a leaving group (e.g., chlorine) on a substituted pyrimidinedione intermediate with (R)-3-aminopiperidine.[1][4] This reaction is a critical step that establishes the final structure of the active pharmaceutical ingredient.

Overall Synthetic Workflow for Alogliptin

Alogliptin_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_coupling Key Coupling Step cluster_final Final Product A 6-Chloro-3-methyluracil C 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile A->C Alkylation B 2-(Bromomethyl)benzonitrile B->C E Alogliptin (Free Base) C->E Nucleophilic Substitution D (R)-3-Aminopiperidine dihydrochloride D->E F Alogliptin Benzoate E->F Salt Formation (Benzoic Acid)

Caption: Synthetic workflow for Alogliptin Benzoate.

Quantitative Data for Alogliptin Synthesis
StepReactantsSolvent(s)BaseYieldPurityReference(s)
Alkylation of 6-chlorouracil6-Chlorouracil, 2-(bromomethyl)benzonitrileDMF/DMSONaH, LiBr54%N/A[4][5]
MethylationN-benzyluracil derivative, IodomethaneDMF/THFNaH72%N/A[5]
Displacement with (R)-3-aminopiperidine 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, (R)-3-aminopiperidine dihydrochlorideAqueous IsopropanolK₂CO₃~20-25%N/A[1][6]
Displacement with (R)-3-aminopiperidine 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, (R)-3-aminopiperidine dihydrochlorideMethanolNaHCO₃(overall)N/A[5][7]

N/A: Not Available in the provided search results.

Experimental Protocol: Synthesis of Alogliptin

This protocol is a generalized representation based on published synthesis routes.[1][7]

Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (Intermediate)

  • To a solution of 6-chloro-3-methyluracil, add a suitable base such as diisopropylethylamine in N-methyl-2-pyrrolidone (NMP).[8]

  • Add 2-(bromomethyl)benzonitrile to the reaction mixture.

  • Heat the reaction and monitor for completion by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the mixture and perform an aqueous workup. The product can be purified by recrystallization.

Step 2: Synthesis of Alogliptin (Displacement Reaction)

  • To a solution of the intermediate from Step 1 in a solvent system like aqueous isopropanol, add (R)-3-aminopiperidine dihydrochloride (approximately 1.1 equivalents).[1][7]

  • Add a base such as potassium carbonate (K₂CO₃).[1][7]

  • Heat the reaction mixture to reflux (around 58-68 °C) and monitor for completion.[7]

  • After completion, cool the reaction mixture.

  • Filter the mixture to remove inorganic salts. The filtrate contains the Alogliptin free base.

  • The free base can be used directly in the next step or purified by column chromatography.

Step 3: Formation of Alogliptin Benzoate

  • To the solution containing the Alogliptin free base, add a solution of benzoic acid in ethanol.[1]

  • Heat the mixture gently (e.g., 65-70°C) to ensure complete dissolution and salt formation.[6]

  • Cool the solution to induce crystallization (e.g., 0-5°C).[6]

  • Collect the crystalline solid by filtration, wash with cold ethanol, and dry under vacuum to yield Alogliptin benzoate.

Synthesis of Linagliptin

The synthesis of Linagliptin involves the condensation of an 8-bromo- or 8-chloro-xanthine derivative with (R)-3-aminopiperidine or its salts.[3][9] This key step is performed in the presence of a base in a polar aprotic solvent.

Overall Synthetic Workflow for Linagliptin

Linagliptin_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_coupling Key Coupling Step A 8-Bromo-3-methylxanthine D 8-Bromo-7-(but-2-yn-1-yl)-3-methyl- 1H-purine-2,6(3H,7H)-dione A->D Alkylation B 1-Bromo-2-butyne B->D C 2-(Chloromethyl)-4-methylquinazoline E 1-((4-Methylquinazolin-2-yl)methyl)-3-methyl- 7-(2-butyn-1-yl)-8-bromoxanthine C->E D->E Coupling G Linagliptin E->G Condensation F (R)-3-Aminopiperidine dihydrochloride F->G

Caption: Synthetic workflow for Linagliptin.

Quantitative Data for Linagliptin Synthesis
StepSolventBaseTemperatureTimeYieldPurityReference(s)
Condensation with (R)-3-aminopiperidine dihydrochloride DMFK₂CO₃80°C8 hN/AN/A[3][10]
Condensation with (R)-3-aminopiperidine (free base) MIBKK₂CO₃95°C8 hN/ACrude: 99.44%[3][10]
Condensation with 8-chloro-xanthine intermediate and (R)-3-aminopiperidine dihydrochloride NMPNaHCO₃90°C2 h77%99.2%[3][9]
Condensation with 8-iodo-xanthine intermediate and (R)-3-aminopiperidine dihydrochloride NMPK₂CO₃110°C4 h54%99.0%[9]

DMF: Dimethylformamide, MIBK: Methyl isobutyl ketone, NMP: N-methyl-2-pyrrolidone.

Experimental Protocol: Synthesis of Linagliptin

This protocol is a generalized representation based on published synthesis routes.[3][9]

Step 1: Synthesis of 1-((4-Methyl-quinazolin-2-yl)methyl)-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine (Intermediate)

  • React 8-bromo-3-methylxanthine with 1-bromo-2-butyne in a solvent like DMF with a base such as N,N-diisopropylethylamine (DIPEA) at elevated temperatures (e.g., 85°C) to yield 3-methyl-7-(2-butynyl)-8-bromoxanthine.[3]

  • Couple the resulting intermediate with 2-(chloromethyl)-4-methylquinazoline in a solvent such as dimethylacetamide (DMA) in the presence of a base like sodium carbonate at around 90°C.[3]

  • Isolate and purify the bromo-adduct intermediate.

Step 2: Synthesis of Linagliptin (Condensation Reaction)

  • Charge a reactor with the 8-bromo-xanthine intermediate from Step 1 and a high-polarity aprotic solvent such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[9]

  • Add a suitable base, such as sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or sodium carbonate (Na₂CO₃).[9] The combination of NaHCO₃ in NMP has been shown to provide good conversion and a clean reaction profile.[9]

  • Add (R)-3-aminopiperidine dihydrochloride to the mixture.

  • Heat the reaction mixture to a temperature between 80°C and 110°C and maintain for several hours (e.g., 2-8 hours) until the reaction is complete, as monitored by HPLC.[3][9][10]

  • After cooling, the reaction mixture can be worked up by adding water and an organic solvent like dichloromethane for extraction.[10]

  • Evaporate the organic solvent to obtain crude Linagliptin.

  • Purify the crude product by recrystallization from a suitable solvent system, such as methanol/methyl-tert-butyl ether or toluene, to obtain high-purity Linagliptin.[3][9]

Conclusion

(R)-3-aminopiperidine is a critical chiral building block in the industrial synthesis of the DPP-4 inhibitors Alogliptin and Linagliptin. The successful incorporation of this moiety via nucleophilic substitution or condensation reactions is a pivotal step in defining the stereochemistry and ensuring the pharmacological activity of the final drug substance. The protocols outlined, derived from established literature, demonstrate robust methods for these key transformations, offering valuable guidance for process development and optimization in pharmaceutical research. The choice of base, solvent, and reaction temperature plays a significant role in achieving high yield and purity in the final product.

References

Application Notes and Protocols for the Quantification of (R)-3-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Aminopiperidin-2-one is a chiral cyclic β-amino acid derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this intermediate is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredients (APIs). Due to its structural properties, specifically the lack of a strong chromophore, direct quantification by UV-Vis spectrophotometry or standard HPLC-UV is challenging. This document provides detailed application notes and protocols for the quantitative analysis of this compound, focusing on derivatization-based HPLC-UV methods and direct analysis using HPLC with Charged Aerosol Detection (CAD). Chiral HPLC methods for determining enantiomeric purity are also discussed.

The following protocols are based on established analytical techniques for similar compounds, such as 3-aminopiperidine, and serve as a robust starting point for method development and validation for this compound. Full method validation in accordance with ICH guidelines is recommended before implementation for routine analysis.

Analytical Techniques Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the available instrumentation, required sensitivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization: This is a widely accessible and reliable technique. Derivatization introduces a chromophore into the analyte molecule, significantly enhancing its detectability by UV.

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): This method offers the advantage of direct analysis without the need for derivatization, as the detector response is independent of the analyte's optical properties. It is a powerful tool for quantifying compounds with poor or no UV absorption.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for determining the enantiomeric purity of this compound, ensuring the desired stereoisomer is present in the correct proportion.

Data Presentation: Quantitative Method Parameters (Illustrative)

The following table summarizes typical quantitative performance parameters that can be expected from the described analytical methods upon full validation. These values are illustrative and may vary based on specific instrumentation and experimental conditions.

ParameterHPLC-UV (with Derivatization)HPLC-CAD (Direct Analysis)Chiral HPLC-UV (Enantiomeric Purity)
Linearity (r²) > 0.999> 0.999> 0.998 (for minor enantiomer)
Range 0.1 - 100 µg/mL0.5 - 200 µg/mL0.1 - 10% of major enantiomer
Accuracy (% Recovery) 98 - 102%97 - 103%Not applicable (relative measurement)
Precision (% RSD) < 2.0%< 3.0%< 5.0% (at the quantitation limit)
Limit of Detection (LOD) ~0.03 µg/mL~0.15 µg/mLDependent on major enantiomer concentration
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.5 µg/mL~0.1% of major enantiomer

Experimental Protocols

Protocol 1: Quantification by HPLC-UV with Pre-column Derivatization using Benzoyl Chloride

This protocol describes the quantification of this compound by derivatizing it with benzoyl chloride to form a UV-active benzoyl derivative.

1. Materials and Reagents:

  • This compound reference standard

  • Benzoyl chloride

  • Sodium bicarbonate or other suitable base

  • Dichloromethane (DCM) or other suitable organic solvent

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Methanol (HPLC grade)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile/water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of diluent to achieve a concentration within the calibration range.

3. Derivatization Procedure:

  • To 1 mL of each standard and sample solution, add 1 mL of a 5% sodium bicarbonate solution.

  • Add 1 mL of a 1% solution of benzoyl chloride in dichloromethane.

  • Vortex the mixture vigorously for 5 minutes at room temperature.

  • Allow the layers to separate.

  • Carefully transfer the organic (lower) layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase (e.g., 1 mL).

4. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% phosphoric acid). A typical starting condition is 60:40 (v/v) Acetonitrile:Water with 0.1% H₃PO₄.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized this compound against the corresponding concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Direct Quantification by HPLC-CAD

This protocol allows for the direct quantification of this compound without derivatization, which is particularly useful for rapid analysis.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate or another volatile buffer

2. Standard and Sample Preparation:

  • Prepare standard and sample solutions as described in Protocol 1, using the mobile phase as the diluent.

3. HPLC-CAD Conditions:

  • Column: Mixed-mode column (e.g., ion-exchange/reversed-phase) or a HILIC column. A C18 column may also be suitable with appropriate mobile phase modifiers.

  • Mobile Phase: A volatile mobile phase is required. A typical mobile phase is a gradient of acetonitrile and water with a volatile buffer like ammonium formate (e.g., 10 mM).

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 35 °C

  • CAD Settings:

    • Nebulizer Temperature: 35 °C

    • Evaporation Tube Temperature: Set according to manufacturer's recommendations.

    • Gas Pressure (Nitrogen): 35 psi

  • Injection Volume: 10 µL

4. Data Analysis:

  • The response of the CAD is often non-linear. A quadratic or power function may be required to accurately fit the calibration curve.

  • Construct the calibration curve by plotting the peak area versus concentration and determine the sample concentration.

Protocol 3: Enantiomeric Purity by Chiral HPLC-UV

This protocol is for determining the enantiomeric purity of this compound by separating it from its (S)-enantiomer. Derivatization with a UV-active agent is typically required.

1. Materials and Reagents:

  • This compound sample

  • (S)-3-Aminopiperidin-2-one reference standard (if available) or a racemic mixture

  • Derivatizing agent (e.g., para-toluene sulfonyl chloride (PTSC) or benzoyl chloride)

  • Base (e.g., triethylamine)

  • Appropriate organic solvents for derivatization (e.g., acetonitrile)

  • Mobile phase components (e.g., ethanol, hexane, isopropanol - all HPLC grade)

2. Derivatization Procedure (using PTSC as an example):

  • Dissolve the sample in acetonitrile.

  • Add triethylamine followed by a solution of PTSC in acetonitrile.

  • Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 1 hour).

  • Cool the reaction mixture and dilute with the mobile phase for injection.

3. Chiral HPLC-UV Conditions:

  • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane and ethanol or isopropanol is commonly used. The exact ratio needs to be optimized for resolution. For example, n-Hexane:Isopropanol (80:20, v/v).

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 228 nm (for PTSC derivative) or 230 nm (for benzoyl derivative).

  • Injection Volume: 10 µL

4. Data Analysis:

  • Identify the peaks corresponding to the (R) and (S) enantiomers based on the injection of a standard or a spiked sample.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100

Mandatory Visualizations

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weighing dissolution Dissolution start->dissolution derivatization Derivatization (e.g., Benzoyl Chloride) dissolution->derivatization extraction Liquid-Liquid Extraction derivatization->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC System reconstitution->hplc column C18 Column hplc->column detector UV Detector column->detector integration Peak Integration detector->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for quantification of this compound by HPLC-UV.

HPLC_CAD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing start Weighing dissolution Dissolution in Mobile Phase start->dissolution hplc HPLC System dissolution->hplc column Mixed-Mode/HILIC Column hplc->column detector Charged Aerosol Detector column->detector integration Peak Integration detector->integration calibration Calibration Curve (Non-linear fit) integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for direct quantification by HPLC-CAD.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC-UV Analysis cluster_data Data Analysis start Sample Weighing dissolution Dissolution start->dissolution derivatization Derivatization (e.g., PTSC) dissolution->derivatization hplc HPLC System derivatization->hplc column Chiral Column hplc->column detector UV Detector column->detector peak_id Peak Identification (R and S enantiomers) detector->peak_id peak_area Peak Area Measurement peak_id->peak_area ee_calc Enantiomeric Excess Calculation peak_area->ee_calc

Application Notes and Protocols for (R)-3-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of (R)-3-Aminopiperidin-2-one. Adherence to these protocols is crucial to ensure the integrity of the compound and the safety of laboratory personnel.

Product Information

This compound is a heterocyclic compound often utilized as a building block in the synthesis of pharmaceutical agents. Its reactivity and chiral nature make it a valuable intermediate in drug discovery and development.

PropertyValue
Molecular Formula C₅H₁₀N₂O
Molecular Weight 114.15 g/mol
Appearance Solid
CAS Number 406216-02-2 (hydrochloride)

Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel handling this compound must be familiar with its potential hazards and follow appropriate safety precautions.

GHS Hazard Classification
Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3
Hazard Statements
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[4][5]

Precautionary Statements

A summary of precautionary statements is provided below. Always refer to the full Safety Data Sheet (SDS) for complete information.

TypeStatement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]
P264: Wash skin thoroughly after handling.[1][2][3]
P270: Do not eat, drink or smoke when using this product.
P280: Wear protective gloves/ eye protection/ face protection.[1][2][3]
Response P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2][3]
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4][5]
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[2][3]

Storage Guidelines

Proper storage is essential to maintain the stability and purity of This compound .

Storage ConditionRecommendationRationale
Temperature Store in a freezer at -20°C.[2][3][5]To minimize degradation and maintain long-term stability.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[4][5]To prevent oxidation and reaction with atmospheric moisture.
Light Keep in a dark place.[5]To prevent light-induced degradation.
Container Keep container tightly closed in a dry and well-ventilated place.To prevent contamination and exposure to moisture.

The hydrochloride salt of this compound may have different storage requirements, typically at room temperature under an inert atmosphere.[4] Always refer to the supplier's specific recommendations.

Handling Protocols

Personal Protective Equipment (PPE)

A diagram outlining the required PPE for handling this compound is provided below.

PPE_Workflow cluster_ppe Required Personal Protective Equipment (PPE) lab_coat Fire-resistant Lab Coat gloves Nitrile Gloves goggles Chemical Splash Goggles face_shield Face Shield (if splash risk) handler Researcher handler->lab_coat Wears handler->gloves Wears handler->goggles Wears handler->face_shield Wears

Caption: Required PPE for handling this compound.

Safe Handling Workflow

The following workflow outlines the steps for safely handling This compound in a laboratory setting.

Handling_Workflow start Start prep Work Area Preparation (Fume Hood, Spill Kit Ready) start->prep ppe Don Appropriate PPE prep->ppe retrieve Retrieve from -20°C Storage ppe->retrieve equilibrate Equilibrate to Room Temp in Desiccator retrieve->equilibrate weigh Weigh Required Amount (Under Inert Atmosphere if possible) equilibrate->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Experiment dissolve->reaction cleanup Clean Work Area & Equipment reaction->cleanup waste Dispose of Waste Properly cleanup->waste storage Return Unused Compound to -20°C Storage waste->storage end End storage->end

Caption: Safe handling workflow for this compound.

Experimental Procedures

Protocol 1: Weighing and Dispensing

  • Ensure a chemical fume hood is operational and the work area is clean.

  • Don all required PPE as outlined in the diagram above.

  • Retrieve the container of This compound from the -20°C freezer.

  • Place the sealed container in a desiccator to allow it to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the compound.

  • Once at room temperature, transfer the container to an analytical balance.

  • Carefully dispense the desired amount of the solid compound into a clean, dry reaction vessel.

  • If the compound is particularly sensitive to air or moisture, perform this step in a glove box under an inert atmosphere.

  • Tightly seal the original container and return it to the -20°C freezer.

Protocol 2: Dissolution

  • Consult relevant literature or solubility data to select an appropriate solvent.

  • Add the chosen solvent to the reaction vessel containing the weighed This compound .

  • Gently agitate or stir the mixture until the solid is fully dissolved.

  • Proceed with the intended chemical reaction or analysis.

Incompatibilities and Hazardous Reactions

To prevent hazardous reactions, avoid contact with the following substances:

  • Strong acids

  • Strong bases

  • Strong oxidizing agents

The compound is stable under recommended storage and handling conditions.[6] Hazardous decomposition products are not expected under normal use.

Spill and Exposure Procedures

The following decision tree outlines the immediate actions to take in the event of a spill or exposure.

Spill_Exposure_Protocol start Spill or Exposure Occurs spill_type Spill or Personal Exposure? start->spill_type spill_path Spill spill_type->spill_path Spill exposure_path Personal Exposure spill_type->exposure_path Exposure contain Contain Spill with Absorbent Material spill_path->contain clean Clean Area with Appropriate Solvent contain->clean dispose_spill Dispose of Contaminated Materials as Hazardous Waste clean->dispose_spill seek_medical Seek Immediate Medical Attention dispose_spill->seek_medical exposure_route Route of Exposure? exposure_path->exposure_route skin_contact Skin Contact exposure_route->skin_contact Skin eye_contact Eye Contact exposure_route->eye_contact Eyes inhalation Inhalation exposure_route->inhalation Inhalation ingestion Ingestion exposure_route->ingestion Ingestion remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing wash_skin Wash with Plenty of Soap and Water for 15 mins wash_skin->seek_medical remove_clothing->wash_skin remove_lenses Remove Contact Lenses if Present eye_contact->remove_lenses rinse_eyes Rinse Cautiously with Water for 15 mins rinse_eyes->seek_medical remove_lenses->rinse_eyes fresh_air Move to Fresh Air inhalation->fresh_air fresh_air->seek_medical rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth rinse_mouth->seek_medical

Caption: Emergency procedures for spills or exposure.

For any significant exposure or if feeling unwell after handling, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

References

Large-Scale Production of (R)-3-Aminopiperidine Dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale production of (R)-3-aminopiperidine dihydrochloride, a key chiral intermediate in the synthesis of various pharmaceutical agents, notably Dipeptidyl Peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[1][2][3] The methodologies outlined below are derived from established and patented industrial processes, emphasizing scalability, efficiency, and high enantiomeric purity.

Introduction

(R)-3-aminopiperidine dihydrochloride is a critical building block in the synthesis of several drugs, including Alogliptin and Linagliptin.[4] The stereochemistry at the C-3 position of the piperidine ring is crucial for the pharmacological activity of the final active pharmaceutical ingredient (API). Consequently, robust and cost-effective methods for producing the (R)-enantiomer in high purity are of significant industrial importance. This document details three primary strategies for large-scale production: asymmetric synthesis via enzymatic transamination, synthesis via reduction of a chiral lactam, and chiral resolution of a racemic mixture.

I. Asymmetric Synthesis via Enzymatic Transamination

This "green chemistry" approach utilizes a transaminase catalyst to achieve high enantioselectivity, offering mild reaction conditions and reduced environmental impact compared to traditional chemical methods.[5][6]

Protocol: Two-Step Enzymatic Synthesis and Deprotection

Step 1: Enzymatic Asymmetric Amination of N-protected 3-Piperidone

  • Reaction Setup: In a suitable reactor, combine the N-protected 3-piperidone substrate (e.g., N-Boc-3-piperidone), an amino donor (e.g., isopropylamine), and a transaminase enzyme catalyst in a buffered aqueous solution.[2][6] Pyridoxal-5'-phosphate (PLP) is included as a cofactor.[2]

  • Reaction Conditions: Maintain the reaction mixture at a controlled temperature (typically around 30-40°C) and pH (typically around 7.5-8.5) with gentle agitation.

  • Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the conversion of the ketone substrate to the chiral amine product reaches the desired level.

  • Work-up: Upon completion, perform an extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-protected (R)-3-aminopiperidine.[6]

Step 2: Deprotection to (R)-3-aminopiperidine dihydrochloride

  • Acidification: Dissolve the N-protected (R)-3-aminopiperidine in a suitable solvent such as ethanol or methanol.[7]

  • HCl Addition: Add a solution of hydrogen chloride (e.g., 2 mol/L HCl in ethanol) to the mixture and stir at room temperature.[7]

  • Crystallization and Isolation: The dihydrochloride salt will precipitate out of the solution as a white solid. The product is isolated by filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield (R)-3-aminopiperidine dihydrochloride.[2][7]

Quantitative Data
ParameterValueReference
SubstrateN-Boc-3-piperidone[6]
EnzymeTransaminase from Mycobacterium vanbaalenii[6]
Conversion Ratio95%[6]
Enantiomeric Excess (ee)>99%[6]
Final Product Yield92.4% (Deprotection Step)[7]

Workflow Diagram

G cluster_0 Step 1: Asymmetric Amination cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-3-Piperidone C Reaction in Buffered Solution (30-40°C, pH 7.5-8.5) A->C B Transaminase Catalyst + Amino Donor (e.g., Isopropylamine) + PLP Cofactor B->C D Work-up & Extraction (Ethyl Acetate) C->D E (R)-N-Boc-3-aminopiperidine D->E F Dissolve in Ethanol E->F G Add HCl Solution (e.g., 2M in Ethanol) F->G H Precipitation & Filtration G->H I (R)-3-aminopiperidine dihydrochloride H->I

Caption: Enzymatic Synthesis Workflow.

II. Synthesis via Reduction of a Chiral Lactam

This widely patented method is suitable for production in quantities exceeding 1 kilogram and involves the preparation of a chiral intermediate, (R)-3-aminopiperidin-2-one hydrochloride, which is then reduced to the final product.[1][8]

Protocol: Three-Step Chemical Synthesis

Step 1: Esterification of (R)-2,5-diaminopentanoic acid hydrochloride

  • Reaction Setup: In a reactor, add (R)-2,5-diaminopentanoic acid hydrochloride to methanol.[1]

  • Reagent Addition: Cool the mixture (0-15°C) and add acetyl chloride dropwise.[1]

  • Reaction Conditions: Heat the reaction mixture to between 45°C and 65°C and maintain until the reaction is complete.[1]

  • Isolation: The product, (R)-methyl-2,5-diaminopentanoate dihydrochloride, is isolated.

Step 2: Cyclization to this compound hydrochloride

  • Reaction: The (R)-methyl-2,5-diaminopentanoate dihydrochloride undergoes a cyclization reaction with a metal alkoxide (e.g., sodium methoxide) in an alcohol solvent.[1]

  • Acidification: The resulting intermediate is then treated with hydrochloric acid in a solvent like methyl tert-butyl ether to form this compound hydrochloride.[1]

Step 3: Reduction to (R)-3-aminopiperidine and Salt Formation

  • LAH Slurry: Prepare a slurry of lithium aluminum hydride (LAH) in tetrahydrofuran (THF).[1][8]

  • Addition: Add a solution of this compound hydrochloride in THF to the LAH slurry at a controlled temperature (10-45°C).[1][8]

  • Heating: Heat the reaction mixture to between 45°C and 70°C to drive the reduction to completion.[1][8]

  • Quenching and Work-up: Carefully quench the reaction, followed by a suitable work-up procedure to isolate the free base, (R)-3-aminopiperidine.

  • Salt Formation: Admix the isolated (R)-3-aminopiperidine with concentrated hydrochloric acid to form the dihydrochloride salt, which is then isolated by filtration.[1][8]

Quantitative Data
ParameterValueReference
Starting Material(R)-2,5-diaminopentanoic acid hydrochloride[1]
Reducing AgentLithium Aluminum Hydride (LAH)[1][8]
LAH Equivalents1.0 to 2.5[1][8]
Reduction Temperature45°C to 70°C[1][8]
ScaleExceeding 1 kilogram[1][8]
Enantiomeric PurityHigh[1]

Workflow Diagram

G A (R)-2,5-diaminopentanoic acid hydrochloride B Step 1: Esterification (Methanol, Acetyl Chloride) A->B C (R)-methyl-2,5-diaminopentanoate dihydrochloride B->C D Step 2: Cyclization (Metal Alkoxide, HCl) C->D E This compound hydrochloride D->E F Step 3: Reduction (LiAlH4 in THF) E->F G (R)-3-aminopiperidine (free base) F->G H Salt Formation (Conc. HCl) G->H I (R)-3-aminopiperidine dihydrochloride H->I

Caption: Chiral Lactam Reduction Workflow.

III. Chiral Resolution of Racemic 3-Aminopiperidine

This classical method involves the synthesis of a racemic mixture of 3-aminopiperidine, followed by separation of the enantiomers using a chiral resolving agent to form diastereomeric salts with different solubilities.

Protocol: Racemic Synthesis and Diastereomeric Salt Resolution

Step 1: Synthesis of Racemic 3-Aminopiperidine

  • Starting Material: Begin with a suitable precursor such as 3-aminopyridine or 3-piperidinecarboxamide.[6][9]

  • Reaction:

    • For 3-aminopyridine, perform a catalytic hydrogenation using a rhodium or platinum catalyst under pressure.[6][10]

    • For 3-piperidinecarboxamide, perform a Hoffmann rearrangement.[9]

  • Isolation: After the reaction, isolate the racemic 3-aminopiperidine base.

Step 2: Diastereomeric Salt Formation and Separation

  • Salt Formation: Dissolve the racemic 3-aminopiperidine and a chiral resolving agent in a suitable solvent. Common resolving agents include D-tartaric acid or (R)-4-(2-chlorophenyl)-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA).[4][9]

  • Crystallization: The less soluble diastereomeric salt will selectively crystallize out of the solution upon cooling or concentration. The choice of solvent is critical for efficient separation.[11]

  • Isolation: Isolate the crystalline diastereomeric salt by filtration.

Step 3: Liberation of the Free Amine and Salt Formation

  • Liberation: Treat the isolated diastereomeric salt with a base to liberate the enantiomerically pure (R)-3-aminopiperidine.

  • Extraction: Extract the free amine into an organic solvent.

  • Final Salt Formation: Add concentrated hydrochloric acid to the organic solution to precipitate the desired (R)-3-aminopiperidine dihydrochloride. Isolate the final product by filtration and drying.

Quantitative Data
ParameterResolving AgentYieldEnantiomeric Excess (ee)Reference
Chiral Resolution(R)-CPA99.5%99.6%[4]
Chiral ResolutionD-tartaric acid89-93% (overall)>99.5%[9]

Workflow Diagram

G cluster_0 Step 1: Racemate Synthesis cluster_1 Step 2: Resolution cluster_2 Step 3: Liberation & Final Product A 3-Aminopyridine or 3-Piperidinecarboxamide B Hydrogenation or Hoffmann Rearrangement A->B C Racemic 3-Aminopiperidine B->C D Add Chiral Resolving Agent (e.g., D-Tartaric Acid) C->D E Selective Crystallization of Diastereomeric Salt D->E F Filtration E->F G Isolated Diastereomeric Salt ((R)-Amine Salt) F->G H Treat with Base G->H I (R)-3-Aminopiperidine (free base) H->I J Add Conc. HCl I->J K (R)-3-aminopiperidine dihydrochloride J->K

Caption: Chiral Resolution Workflow.

Conclusion

The selection of a large-scale production method for (R)-3-aminopiperidine dihydrochloride depends on various factors, including cost of raw materials, capital investment for specialized equipment (e.g., for enzymatic or high-pressure reactions), environmental considerations, and desired purity levels. The enzymatic transamination method offers a modern, environmentally friendly route with high selectivity. The chiral lactam reduction pathway is a proven, scalable chemical synthesis suitable for multi-kilogram production. Finally, chiral resolution remains a viable and effective, if sometimes less atom-economical, strategy for obtaining the desired enantiomer. Each protocol presented provides a robust framework for implementation in a research, development, or manufacturing setting.

References

Application Notes and Protocols: (R)-3-Aminopiperidin-2-one in the Synthesis of CGRP Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (R)-3-aminopiperidin-2-one and its derivatives as key intermediates in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. The information compiled herein is intended to guide researchers in the development of novel therapeutics for migraine and other CGRP-mediated disorders.

Introduction

Calcitonin gene-related peptide (CGRP) is a neuropeptide implicated in the pathophysiology of migraine.[1] Consequently, antagonists of the CGRP receptor have emerged as a promising class of drugs for the acute and preventive treatment of migraine.[2] A crucial structural motif in many potent CGRP receptor antagonists is the 3-aminopiperidin-2-one core and its ring-expanded analogue, the 3-aminoazepan-2-one. The specific stereochemistry of these scaffolds is often critical for high-affinity binding to the CGRP receptor. This document focuses on the application of chiral aminolactams, particularly this compound derivatives, in the synthesis of notable CGRP receptor antagonists such as ubrogepant and telcagepant.

CGRP Receptor Signaling Pathway

The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor (GPCR), and a receptor activity-modifying protein 1 (RAMP1).[1] The binding of CGRP to its receptor initiates a signaling cascade that plays a significant role in the vasodilation and neurogenic inflammation associated with migraine. Understanding this pathway is essential for the rational design and development of CGRP receptor antagonists.

CGRP_Signaling_Pathway cluster_membrane Cell Membrane CGRP_Receptor CGRP Receptor (CLR/RAMP1) G_Protein Gs Protein CGRP_Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Activates CGRP CGRP CGRP->CGRP_Receptor Binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation & Neurogenic Inflammation PKA->Vasodilation Leads to Antagonist CGRP Receptor Antagonist (this compound based) Antagonist->CGRP_Receptor Blocks

CGRP receptor signaling pathway and antagonist action.

Data Presentation: CGRP Receptor Antagonists

The following tables summarize key quantitative data for CGRP receptor antagonists synthesized using aminopiperidinone or related cyclic amine cores.

Table 1: In Vitro Potency of CGRP Receptor Antagonists
CompoundCGRP Receptor Binding Affinity (Ki)Functional Antagonism (IC50)SpeciesReference(s)
Telcagepant0.77 nM2.2 nMHuman[3]
Telcagepant1.2 nM-Rhesus[3]
Ubrogepant-0.08 nMHuman[4]
Olcegepant-0.030 nMHuman[4]
Rimegepant-0.14 nMHuman[4]
Compound 23*--Human[5]

*A novel potent, orally bioavailable CGRP receptor antagonist based on a 3-amino-piperidin-2-one scaffold. Specific Ki and IC50 values were not publicly available in the reviewed literature.[5]

Table 2: Human Pharmacokinetic Properties of Selected CGRP Receptor Antagonists
CompoundBioavailability (%)Tmax (hours)Half-life (t1/2, hours)Cmax (ng/mL)Reference(s)
Telcagepant-1.0 - 2.04 - 7 (oral)Varies with dose[6][7]
Ubrogepant-~1.55 - 7~405.76 (100 mg dose)[8][9][10]

Experimental Protocols

The following protocols are based on published synthetic routes for key intermediates used in the preparation of CGRP receptor antagonists.

Protocol 1: Synthesis of Ubrogepant Aminopiperidinone Fragment

This protocol outlines the synthesis of a key aminopiperidinone intermediate for ubrogepant, starting from L-serine isopropyl ester.[11]

Ubrogepant_Synthesis_Workflow Start L-Serine Isopropyl Ester Step1 Finkelstein Reaction Start->Step1 Intermediate1 Iodide Intermediate Step1->Intermediate1 Step2 Alkylation with 4-Bromophenylacetone Intermediate1->Step2 Intermediate2 Keto Ester Intermediate Step2->Intermediate2 Step3 Hydrogenative Debromination Intermediate2->Step3 Intermediate3 Debrominated Keto Ester Step3->Intermediate3 Step4 Transaminase-Induced Dynamic Kinetic Resolution Intermediate3->Step4 Intermediate4 Piperidinone Intermediate (High Diastereoselectivity) Step4->Intermediate4 Step5 N-Trifluoroethylation Intermediate4->Step5 Intermediate5 N-Trifluoroethylated Piperidinone Step5->Intermediate5 Step6 Boc Deprotection Intermediate5->Step6 Intermediate6 Deprotected Amine Step6->Intermediate6 Step7 Salt Formation and Epimerization Intermediate6->Step7 FinalProduct Aminopiperidinone Fragment 140 (Single Diastereomer) Step7->FinalProduct

Workflow for the synthesis of the ubrogepant aminopiperidinone fragment.

Step 1: Finkelstein Reaction

  • Reactant: L-serine isopropyl ester (1 equivalent)

  • Reagent: Sodium iodide (excess)

  • Solvent: Acetone

  • Procedure: The L-serine isopropyl ester is reacted with an excess of sodium iodide in acetone to yield the corresponding iodide intermediate.

Step 2: Alkylation and Debromination

  • Reactants: Iodide intermediate from Step 1 (1 equivalent), 4-bromophenylacetone (1 equivalent)

  • Reagents: Base (e.g., potassium carbonate), Hydrogen gas, Palladium on carbon (catalyst)

  • Procedure: The iodide is alkylated with 4-bromophenylacetone in the presence of a base. The resulting product is then subjected to hydrogenative debromination using hydrogen gas and a palladium catalyst to furnish the keto ester.

Step 3: Dynamic Kinetic Resolution

  • Reactant: Keto ester from Step 2

  • Reagent: Transaminase enzyme, Amino donor (e.g., isopropylamine)

  • Procedure: A transaminase-induced dynamic kinetic resolution is employed to produce the desired piperidinone with high diastereoselectivity at the C-4 and C-5 positions (dr > 60:1).[11]

Step 4: N-Trifluoroethylation and Deprotection

  • Reactant: Piperidinone from Step 3

  • Reagents: 2,2,2-Trifluoroethyl trifluoromethanesulfonate, Acid (for Boc deprotection)

  • Procedure: The piperidinone is N-trifluoroethylated. The Boc protecting group is subsequently removed under acidic conditions.

Step 5: Salt Formation and Epimerization

  • Reactant: Deprotected amine from Step 4

  • Reagent: 4-Nitrobenzoic acid, 5-nitro-2-hydroxybenzaldehyde

  • Procedure: The crude amine is converted to the 4-nitrobenzoic acid salt. Crystalline material is isolated as a single diastereomer after 5-nitro-2-hydroxybenzaldehyde-mediated epimerization at the C-2 position.[11]

Protocol 2: Asymmetric Synthesis of the Telcagepant Azepan-2-one Core

This protocol describes a highly efficient asymmetric synthesis of the (3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one, a key intermediate for telcagepant. This synthesis has an overall yield of up to 27%.[12]

Telcagepant_Synthesis_Workflow Start α,β-Unsaturated Aldehyde Step1 Iminium Organocatalysis (Conjugate Addition) Start->Step1 Intermediate1 Chiral Nitroalkane Adduct (>95% ee) Step1->Intermediate1 Step2 Doebner-Knoevenagel Coupling Intermediate1->Step2 Intermediate2 Functionalized Intermediate Step2->Intermediate2 Step3 Hydrogenation Intermediate2->Step3 Intermediate4 Caprolactam Acetamide Step3->Intermediate4 Intermediate3 Reduced Intermediate Step4 Lactamization (t-BuCOCl) Step5 Dynamic Epimerization- Crystallization Intermediate4->Step5 FinalProduct (3R,6S)-3-Amino-6-(2,3-difluorophenyl)azepan-2-one Step5->FinalProduct

Asymmetric synthesis workflow for the telcagepant azepan-2-one core.

Step 1: Iminium Organocatalysis

  • Reactant: Appropriate α,β-unsaturated aldehyde

  • Reagents: Nitromethane, Organocatalyst (e.g., a chiral secondary amine), Dual acid cocatalyst system

  • Procedure: An iminium organocatalysis strategy is used for the conjugate addition of nitromethane to the α,β-unsaturated aldehyde. This step establishes the C-6 stereogenicity in over 95% enantiomeric excess (ee).[12]

Step 2: Doebner-Knoevenagel Coupling

  • Reactant: Chiral nitroalkane adduct from Step 1

  • Reagents: Malonic acid half-ester, Base

  • Procedure: A Doebner-Knoevenagel coupling is employed to construct the C3-C4 bond with the desired functionality.

Step 3: Hydrogenation

  • Reactant: Functionalized intermediate from Step 2

  • Reagents: Hydrogen gas, Catalyst (e.g., Raney Nickel or a precious metal catalyst)

  • Procedure: The nitro group and other reducible functionalities are reduced via hydrogenation. A specific protocol is used to suppress the formation of desfluoro impurities to less than 0.2%.[12]

Step 4: Lactamization and Dynamic Epimerization-Crystallization

  • Reactant: Reduced intermediate from Step 3

  • Reagent: pivaloyl chloride (t-BuCOCl)

  • Procedure: An efficient lactamization is facilitated by the use of pivaloyl chloride. This is followed by a dynamic epimerization-crystallization process to isolate the caprolactam acetamide with the desired (3R, 6S) configuration.[12]

Conclusion

The this compound scaffold and its derivatives are invaluable building blocks in the synthesis of potent CGRP receptor antagonists. The stereoselective synthetic routes outlined in these protocols, particularly those employing enzymatic resolutions and asymmetric catalysis, are crucial for the efficient production of these complex molecules. The provided data and methodologies offer a solid foundation for researchers in the field of medicinal chemistry and drug development to design and synthesize novel CGRP receptor antagonists with improved therapeutic profiles. Further exploration of structure-activity relationships originating from this core structure may lead to the discovery of next-generation migraine therapies.

References

Application Notes and Protocols for the Enzymatic Cascade Synthesis of 3-Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic cascade synthesis of chiral 3-aminopiperidine derivatives, which are key structural motifs in many pharmaceutical compounds. The described biocatalytic methods offer a green and efficient alternative to traditional chemical syntheses, often providing high enantioselectivity under mild reaction conditions.

Introduction

Chiral 3-aminopiperidines are crucial building blocks in the synthesis of numerous pharmaceuticals, including dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin.[1] Traditional chemical routes to these compounds can be lengthy, require harsh reagents, and often lack stereocontrol.[1] Enzymatic cascades, which utilize multiple enzymes in a single pot to perform sequential reactions, have emerged as a powerful strategy to overcome these limitations. This document details two such one-pot cascade systems for the synthesis of 3-aminopiperidine derivatives.

Cascade Strategy 1: Galactose Oxidase and Imine Reductase (GOase-IRED) Cascade

This two-enzyme cascade converts N-protected amino alcohols into enantiopure N-protected 3-aminopiperidines. The process starts with the oxidation of the primary alcohol by a galactose oxidase (GOase) to form an aldehyde. This intermediate spontaneously cyclizes to a cyclic imine, which is then asymmetrically reduced by an imine reductase (IRED) to yield the final product.[1] This one-pot approach is highly efficient and prevents the racemization of the unstable aldehyde and imine intermediates.[1][2][3]

Logical Relationship of the GOase-IRED Cascade

GOase_IRED_Cascade cluster_start Starting Material cluster_enzymes Enzymatic Steps cluster_intermediates Intermediates cluster_product Final Product N-Cbz-L-ornithinol N-Cbz-L-ornithinol GOase Galactose Oxidase (GOase) N-Cbz-L-ornithinol->GOase Oxidation Aldehyde Amino Aldehyde (unstable) GOase->Aldehyde IRED Imine Reductase (IRED) L-3-N-Cbz-aminopiperidine L-3-N-Cbz-aminopiperidine IRED->L-3-N-Cbz-aminopiperidine Imine Cyclic Imine (unstable) Aldehyde->Imine Spontaneous Cyclization Imine->IRED Reduction

Caption: Workflow of the GOase-IRED cascade for L-3-N-Cbz-aminopiperidine synthesis.

Quantitative Data for GOase-IRED Cascade

The following table summarizes the results from an activity screening and a preparative scale synthesis of N-Cbz-protected 3-aminopiperidine and 3-aminoazepane.

SubstrateProductGOase VariantIRED VariantAnalytical Yield (%)[4][5]Isolated Yield (%)[6]Enantiopurity
N-Cbz-L-ornithinolL-3-N-Cbz-aminopiperidineM3-5AdRedAm40-6016>99% ee
N-Cbz-L-lysinolL-3-N-Cbz-aminoazepaneM3-5IR-49>8054>99% ee
Experimental Protocols

Materials:

  • Galactose Oxidase (GOase) variant M3-5

  • Imine Reductase (IRED) AdRedAm or IR-49

  • N-Cbz-L-ornithinol

  • Sodium phosphate buffer (NaPi)

  • Catalase

  • NADH

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

Protocol for Preparative Scale Synthesis of L-3-N-Cbz-aminopiperidine: [6]

  • Prepare a 90 mL reaction mixture in 100 mM sodium phosphate buffer (pH 8.0).

  • Add N-Cbz-L-ornithinol to a final concentration of 3 mM.

  • Add GOase M3-5 to a final concentration of 1 mg/mL and AdRedAm to 0.25 mg/mL.

  • Add catalase (30 kU), NADH (1 mM), glucose dehydrogenase (5 mg/mL), and D-glucose (1.2 eq).

  • Incubate the reaction at 30°C with agitation (e.g., 200 rpm) for 48 hours. Note: Protein precipitation may be observed.[6]

  • Work-up:

    • Acidify the reaction mixture to pH 2 with 1 M HCl.

    • Extract with ethyl acetate (3 x 50 mL) to remove non-basic impurities.

    • Adjust the aqueous layer to pH 12 with 1 M NaOH.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

  • Analysis:

    • Determine the yield by weighing the purified product.

    • Analyze the enantiomeric excess by chiral normal phase HPLC. Derivatization may be required for UV detection.[1][7][8]

Cascade Strategy 2: CAR-ω-TA-IRED Cascade

This three-enzyme cascade offers a versatile route to various substituted piperidines from keto acids.[9][10] A carboxylic acid reductase (CAR) first reduces the keto acid to a keto aldehyde. An ω-transaminase (ω-TA) then converts the aldehyde to a cyclic imine, which is subsequently reduced by an imine reductase (IRED) to the final piperidine product. This cascade demonstrates excellent chemo-, regio-, and stereoselectivity.[9]

Experimental Workflow for CAR-ω-TA-IRED Cascade

CAR_TA_IRED_Workflow Start Keto Acid CAR Carboxylic Acid Reductase (CAR) + ATP, NADPH Start->CAR Aldehyde Keto Aldehyde CAR->Aldehyde Cofactor_Regen Cofactor Regeneration (e.g., GDH/Glucose) CAR->Cofactor_Regen TA ω-Transaminase (ω-TA) + Amine Donor Aldehyde->TA Imine Cyclic Imine TA->Imine IRED Imine Reductase (IRED) + NADPH Imine->IRED Product Substituted Piperidine IRED->Product IRED->Cofactor_Regen

References

Application Notes and Protocols for the Synthesis of Constrained Tetrapeptides Incorporating 3-Aminopiperidin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of conformationally constrained tetrapeptides incorporating a 3-aminopiperidin-2-one scaffold. This novel peptide modification strategy offers a valuable tool for peptidomimetic design in drug discovery by introducing structural rigidity, which can lead to enhanced biological activity, selectivity, and metabolic stability.

The core synthetic strategy involves two key transformations: a diastereoselective cuprate addition to an (E)-α,β-unsaturated ester derived from a natural amino acid, followed by a racemization-free reductive amination to couple the piperidinone moiety with a peptide fragment. This document will focus on the synthesis of an analogue of the tetrapeptide N-acetyl-Ser-Asp-Lys-Pro (AcSDKP), a known inhibitor of hematopoietic stem cell proliferation, as a practical example.[1][2]

Data Presentation

Table 1: Summary of Key Reaction Yields

Step No.ReactionProductYield (%)
1Diastereoselective Cuprate Addition to (E)-α,β-unsaturated ester4-Substituted-3-aminopiperidin-2-one precursorGood
2Racemization-free Reductive AminationProtected constrained tetrapeptideGood
3DeprotectionFinal constrained tetrapeptide (AcSDKP analogue)Good

Note: Specific yield percentages are dependent on the successful retrieval of the full experimental text and will be updated accordingly.

Experimental Protocols

The following protocols are based on the synthetic strategy reported for the creation of a conformationally constrained analogue of AcSDKP.[1][2][3]

Protocol 1: Synthesis of the 3-Aminopiperidin-2-one Precursor via Diastereoselective Cuprate Addition

This protocol describes the synthesis of a 4-substituted-3-aminopiperidin-2-one building block, a key component for introducing conformational constraints. The crucial step is the highly diastereoselective 1,4-addition of an organocuprate to an (E)-α,β-unsaturated ester derived from L-serine.[1][2]

Materials:

  • (E)-α,β-unsaturated ester derived from L-serine

  • Organocuprate reagent (e.g., lithium dimethylcuprate)

  • Anhydrous THF

  • Saturated aqueous NH4Cl solution

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the (E)-α,β-unsaturated ester in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add the organocuprate reagent to the cooled solution.

  • Stir the reaction mixture at -78 °C for the specified time, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 4-substituted-3-aminopiperidin-2-one precursor.

Protocol 2: Synthesis of the Constrained Tetrapeptide via Reductive Amination

This protocol details the coupling of the 3-aminopiperidin-2-one precursor with a peptide fragment, followed by subsequent peptide couplings and deprotection to yield the final constrained tetrapeptide. The key step is a racemization-free reductive amination.[1][2]

Materials:

  • 4-Substituted-3-aminopiperidin-2-one precursor from Protocol 1

  • Peptide fragment (e.g., a protected dipeptide aldehyde)

  • Sodium triacetoxyborohydride (STAB) or another suitable reducing agent

  • Dichloromethane (DCM) or another suitable solvent

  • Standard peptide coupling reagents (e.g., HBTU, HOBt, DIEA)

  • Protected amino acids (e.g., Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Trifluoroacetic acid (TFA) cleavage cocktail

  • Standard laboratory glassware and purification apparatus (e.g., HPLC)

Procedure:

  • Reductive Amination:

    • Dissolve the 3-aminopiperidin-2-one precursor and the peptide fragment aldehyde in DCM.

    • Add sodium triacetoxyborohydride to the mixture and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction and purify the product to obtain the piperidinone-containing peptide.

  • Peptide Elongation (Solid-Phase or Solution-Phase):

    • Fmoc Deprotection: Treat the N-terminally protected peptide with 20% piperidine in DMF to remove the Fmoc group.

    • Coupling: Couple the subsequent Fmoc-protected amino acids (e.g., Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH) using standard peptide coupling reagents.

    • Repeat the deprotection and coupling cycles until the desired tetrapeptide sequence is assembled.

  • N-terminal Acetylation:

    • Following the final Fmoc deprotection, acetylate the N-terminus of the peptide using acetic anhydride and a base (e.g., DIEA) in a suitable solvent.

  • Final Deprotection and Purification:

    • Cleave the peptide from the solid support (if applicable) and remove all side-chain protecting groups using a TFA cleavage cocktail.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash.

    • Purify the final constrained tetrapeptide by preparative reverse-phase HPLC.

    • Characterize the purified peptide by mass spectrometry and NMR.

Mandatory Visualizations

Diagram 1: General Workflow for the Synthesis of Constrained Tetrapeptides

G cluster_0 Synthesis of Piperidinone Precursor cluster_1 Tetrapeptide Assembly cluster_2 Final Product Generation start Serine-derived (E)-α,β-unsaturated ester cuprate Diastereoselective Cuprate Addition start->cuprate precursor 4-Substituted-3-aminopiperidin-2-one Precursor cuprate->precursor reductive_amination Racemization-free Reductive Amination precursor->reductive_amination elongation Peptide Elongation (Coupling Cycles) reductive_amination->elongation peptide_fragment Peptide Fragment (e.g., dipeptide aldehyde) peptide_fragment->reductive_amination acetylation N-terminal Acetylation elongation->acetylation protected_peptide Protected Constrained Tetrapeptide acetylation->protected_peptide deprotection Final Deprotection protected_peptide->deprotection purification HPLC Purification deprotection->purification final_product Constrained Tetrapeptide (AcSDKP Analogue) purification->final_product

Caption: Synthetic workflow for constrained tetrapeptides.

Diagram 2: Signaling Pathway Logical Relationship of Synthesis Steps

G A Starting Materials (Serine Derivative, Peptide Fragments) C Key Transformation 1 (Diastereoselective Cuprate Addition) A->C D Key Transformation 2 (Reductive Amination) A->D B Key Intermediate (3-Aminopiperidin-2-one) B->D C->B E Peptide Elongation & Modification D->E F Final Product (Constrained Tetrapeptide) E->F

Caption: Logical relationship of key synthetic transformations.

References

Application Notes and Protocols: (R)-3-Aminopiperidin-2-one in the Development of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (R)-3-Aminopiperidin-2-one as a versatile scaffold in the synthesis of novel antibacterial agents. This document outlines a representative synthetic strategy, hypothetical antibacterial activity data, and standardized experimental procedures to guide researchers in this promising area of drug discovery.

Introduction

The escalating threat of antibiotic resistance necessitates the development of new chemical entities with novel mechanisms of action. The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[1] this compound, a chiral cyclic β-amino acid derivative, offers a unique three-dimensional architecture that can be exploited for the synthesis of a diverse range of potential antibacterial compounds. Its rigid conformation and the presence of modifiable functional groups—a secondary amine, a lactam, and a chiral center—make it an attractive starting material for generating libraries of compounds for antibacterial screening.

While direct antibacterial applications of this compound are not extensively reported, its structural motifs are found in various biologically active molecules. These notes will detail a hypothetical workflow for the development of a novel antibacterial agent derived from this scaffold, based on established synthetic methodologies and principles of medicinal chemistry.

Proposed Synthetic Pathway

A plausible synthetic route to generate novel antibacterial agents from this compound involves the acylation of the 3-amino group with a moiety known to be associated with antibacterial activity. For this example, we propose the synthesis of a derivative by coupling this compound with a substituted benzoic acid, a common fragment in antibacterial drug design.

Caption: Synthetic workflow for the preparation of a novel antibacterial agent from this compound.

synthetic_workflow start This compound coupling Coupling Reaction (EDC, HOBt, DIPEA) start->coupling reagent Substituted Benzoic Acid (e.g., 4-chlorobenzoic acid) reagent->coupling product Novel (R)-3-(substituted-benzamido)piperidin-2-one coupling->product purification Purification (Column Chromatography) product->purification final_product Pure Antibacterial Agent purification->final_product

Hypothetical Antibacterial Activity

The synthesized derivatives of this compound would be subjected to in vitro antibacterial screening to determine their efficacy against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter.[2]

Table 1: Hypothetical MIC Values for a Novel this compound Derivative

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive4
Methicillin-resistant S. aureus (MRSA) USA300Gram-positive8
Enterococcus faecalis ATCC 29212Gram-positive8
Vancomycin-resistant Enterococcus (VRE)Gram-positive16
Streptococcus pneumoniae ATCC 49619Gram-positive4
Escherichia coli ATCC 25922Gram-negative32
Pseudomonas aeruginosa ATCC 27853Gram-negative>64
Klebsiella pneumoniae ATCC 13883Gram-negative32

Note: These values are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Synthesis of a Novel (R)-3-(substituted-benzamido)piperidin-2-one Derivative

Materials:

  • This compound hydrochloride

  • Substituted benzoic acid (e.g., 4-chlorobenzoic acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) and the substituted benzoic acid (1.1 eq) in DMF, add HOBt (1.2 eq) and DIPEA (3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise and stir the reaction mixture at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[2]

Materials:

  • Synthesized antibacterial compound

  • Bacterial strains (e.g., from Table 1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Negative control (broth only)

  • Incubator at 37°C

Procedure:

  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 64 µg/mL to 0.125 µg/mL).

  • Prepare a standardized bacterial inoculum in CAMHB.

  • Inoculate each well (except the negative control) with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Include a positive control (a known antibiotic) and a negative control (uninoculated broth) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Hypothetical Mechanism of Action

While the precise mechanism of action would need to be elucidated through further studies, many antibacterial agents containing amide linkages and aromatic rings are known to interfere with essential cellular processes. A plausible hypothesis is the inhibition of a key bacterial enzyme, such as DNA gyrase or an enzyme involved in cell wall biosynthesis.

Caption: Hypothetical signaling pathway inhibited by a novel this compound derivative.

mechanism_of_action cluster_bacterium Bacterial Cell dna Bacterial DNA gyrase DNA Gyrase dna->gyrase binds supercoiled_dna Supercoiled DNA gyrase->supercoiled_dna induces supercoiling replication DNA Replication supercoiled_dna->replication cell_division Cell Division replication->cell_division drug Novel this compound Derivative drug->gyrase inhibits

Conclusion

This compound represents a valuable and underexplored starting material for the development of novel antibacterial agents. The synthetic and screening protocols outlined in these application notes provide a foundational framework for researchers to explore the potential of this scaffold. Further derivatization and optimization, guided by structure-activity relationship (SAR) studies, could lead to the discovery of potent antibacterial candidates with novel mechanisms of action, thereby contributing to the fight against antimicrobial resistance.

References

Troubleshooting & Optimization

improving the yield and purity of (R)-3-Aminopiperidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (R)-3-Aminopiperidin-2-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for producing enantiomerically pure this compound?

A1: There are three main strategies for synthesizing this compound with high enantiomeric purity:

  • Chemical Synthesis with Chiral Starting Materials: This approach typically involves the cyclization of a chiral precursor, such as (R)-methyl 2,5-diaminopentanoate dihydrochloride, which is derived from (R)-2,5-diaminopentanoic acid hydrochloride. This method is suitable for larger-scale production.

  • Enzymatic Synthesis: Asymmetric synthesis using enzymes offers high stereoselectivity. A common method is the transaminase-catalyzed amination of a protected 3-piperidone precursor. This route is known for its high optical purity and environmentally friendly reaction conditions.[1] Another enzymatic strategy utilizes a cascade of galactose oxidase and imine reductase.[2]

  • Chiral Resolution: This technique involves separating a racemic mixture of 3-aminopiperidin-2-one. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the desired (R)-enantiomer.

Q2: How can I determine the enantiomeric excess (e.e.) of my this compound sample?

A2: The most common method for determining the enantiomeric excess is through Chiral High-Performance Liquid Chromatography (HPLC) . Since 3-aminopiperidin-2-one lacks a strong chromophore for UV detection, a pre-column derivatization step is often necessary.[3] A common derivatizing agent is p-toluenesulfonyl chloride (PTSC), which introduces a UV-active group.[3] The resulting diastereomers can then be separated on a chiral stationary phase column, such as a Chiralpak AD-H.[3]

Q3: What are the common causes of racemization during the synthesis, and how can it be prevented?

A3: Racemization, the formation of an equal mixture of (R) and (S) enantiomers, can occur under certain conditions, leading to a loss of optical purity.[4] The primary cause is the formation of a planar enol or enolate intermediate at the chiral center.[5] This can be promoted by:

  • Harsh acidic or basic conditions: Extremes in pH can facilitate the removal of the alpha-proton, leading to enolization and subsequent racemization.

  • Elevated temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.

To prevent racemization, it is crucial to maintain mild reaction conditions, including moderate pH and temperature, especially during purification and work-up steps. One-pot enzymatic cascades can also minimize the risk of racemization by avoiding the isolation of unstable intermediates.[2]

Q4: What is the role of protecting groups in the synthesis of this compound?

A4: Protecting groups are essential for preventing unwanted side reactions at the amine functionalities. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the piperidine nitrogen in enzymatic synthesis.[6][7] It directs the enzymatic amination to the desired position and can be removed under acidic conditions after the chiral center is established.[8] The choice of protecting group can influence reaction efficiency and selectivity, and their introduction and removal are key steps in the overall synthetic strategy.[9]

Troubleshooting Guides

Method 1: Chemical Synthesis via Cyclization

Issue 1: Low Yield of this compound

  • Possible Cause 1: Incomplete Cyclization of the Diamino Ester Precursor.

    • Solution: Ensure the base used for the cyclization (e.g., sodium methoxide) is fresh and added in the correct stoichiometry. The reaction temperature is critical; for the cyclization of (R)-methyl 2,5-diaminopentanoate dihydrochloride, a low temperature (e.g., -10°C to 0°C) is often required.[10] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Possible Cause 2: Side Reactions During Esterification of the Starting Material.

    • Solution: Control the temperature during the addition of acetyl chloride to the methanolic solution of (R)-2,5-diaminopentanoic acid hydrochloride (typically 0°C to 15°C).[10] Ensure the subsequent heating step is within the recommended range (e.g., 45°C to 65°C) to drive the reaction to completion without degradation.[10]

  • Possible Cause 3: Product Loss During Work-up and Purification.

    • Solution: this compound is water-soluble. Avoid excessive washing with aqueous solutions. Extraction with a suitable organic solvent, such as a mixture of chloroform and isopropanol, may be necessary. Purification is often achieved by crystallization of the hydrochloride salt.

Workflow for Troubleshooting Low Yield in Chemical Synthesis

start Low Yield of This compound check_cyclization Check Cyclization Step start->check_cyclization incomplete_cyclization Incomplete Cyclization? check_cyclization->incomplete_cyclization check_esterification Check Esterification Step side_reactions_ester Side Reactions in Esterification? check_esterification->side_reactions_ester check_workup Check Work-up/ Purification product_loss Product Loss during Work-up? check_workup->product_loss incomplete_cyclization->check_esterification No optimize_base Optimize Base Stoichiometry and Reaction Time incomplete_cyclization->optimize_base Yes control_temp_cyclization Control Cyclization Temperature (-10°C to 0°C) incomplete_cyclization->control_temp_cyclization Yes side_reactions_ester->check_workup No control_temp_ester Control Temperature during Reagent Addition and Heating side_reactions_ester->control_temp_ester Yes optimize_extraction Optimize Extraction and Crystallization Conditions product_loss->optimize_extraction Yes end Improved Yield product_loss->end No optimize_base->end control_temp_cyclization->end control_temp_ester->end optimize_extraction->end

Caption: Troubleshooting workflow for low yield in chemical synthesis.

Method 2: Enzymatic Synthesis using Transaminase

Issue 2: Low Conversion of the Piperidone Substrate

  • Possible Cause 1: Unfavorable Reaction Equilibrium.

    • Solution: The equilibrium of the transamination reaction can often favor the starting materials. To drive the reaction towards the product, use a large excess of the amino donor (e.g., isopropylamine).[11] Removing the ketone byproduct (e.g., acetone) can also shift the equilibrium.

  • Possible Cause 2: Sub-optimal Reaction Conditions for the Enzyme.

    • Solution: Each transaminase has an optimal pH and temperature. For example, some reactions proceed well at a pH of 8.0-9.0 and a temperature of 30-50°C.[11][12] Ensure the buffer system is appropriate and the pH is maintained throughout the reaction. The cofactor pyridoxal-5'-phosphate (PLP) is essential for enzyme activity and should be added to the reaction mixture.[7]

  • Possible Cause 3: Enzyme Inhibition.

    • Solution: High concentrations of the substrate or product can inhibit the enzyme. If substrate inhibition is suspected, a fed-batch approach for adding the substrate may be beneficial. If product inhibition is an issue, in situ product removal could be considered.

Issue 3: Low Enantiomeric Excess (e.e.)

  • Possible Cause 1: Presence of the Undesired Enantiomer.

    • Solution: Ensure the correct enantiomer of the transaminase is being used for the desired product stereochemistry ((R)- or (S)-selective). The purity of the starting N-protected 3-piperidone is also important, as impurities may lead to side products.

  • Possible Cause 2: Racemization of the Product.

    • Solution: Although less common under enzymatic conditions, product racemization can occur if the work-up conditions are too harsh. Use mild acidic and basic conditions during extraction and purification, and avoid high temperatures.

Logical Relationship for Optimizing Enzymatic Synthesis

start Optimize Enzymatic Synthesis low_conversion Low Conversion? start->low_conversion low_ee Low e.e.? start->low_ee shift_equilibrium Shift Equilibrium: - Excess Amino Donor - Byproduct Removal low_conversion->shift_equilibrium Yes optimize_conditions Optimize Conditions: - pH (8.0-9.0) - Temperature (30-50°C) - Cofactor (PLP) low_conversion->optimize_conditions Yes address_inhibition Address Inhibition: - Fed-batch Substrate Addition - In situ Product Removal low_conversion->address_inhibition Yes check_enzyme Verify Enzyme Stereoselectivity ((R)-selective) low_ee->check_enzyme Yes check_starting_material Check Purity of Starting Material low_ee->check_starting_material Yes mild_workup Use Mild Work-up Conditions low_ee->mild_workup Yes high_yield_purity High Yield and Purity shift_equilibrium->high_yield_purity optimize_conditions->high_yield_purity address_inhibition->high_yield_purity check_enzyme->high_yield_purity check_starting_material->high_yield_purity mild_workup->high_yield_purity

Caption: Key optimization parameters for enzymatic synthesis.

Data Presentation

Table 1: Comparison of Synthesis Methods for (R)-3-Aminopiperidine Derivatives

Synthesis MethodTypical YieldEnantiomeric Excess (e.e.)Key AdvantagesKey Challenges
Chemical Synthesis 50-70% (overall)>98%Scalable for large quantities.Multi-step process, requires chiral starting material, potential for side reactions.
Enzymatic (Transaminase) 70-95%>99%High stereoselectivity, mild reaction conditions, environmentally friendly.[7][12]Unfavorable equilibrium, potential for enzyme inhibition, requires specific enzyme.
Chiral Resolution <50% (for desired enantiomer)>99%Can be applied to racemic mixtures.Theoretical maximum yield is 50%, requires a suitable resolving agent, can be labor-intensive.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound Hydrochloride

This protocol is a generalized procedure based on common chemical synthesis routes.[10]

Step 1: Esterification of (R)-2,5-Diaminopentanoic Acid Hydrochloride

  • Suspend (R)-2,5-diaminopentanoic acid hydrochloride (1 equivalent) in methanol.

  • Cool the mixture to 0-10°C in an ice bath.

  • Slowly add acetyl chloride (2.0-2.5 equivalents) while maintaining the temperature below 15°C.

  • After the addition is complete, heat the reaction mixture to 50-60°C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the mixture and collect the precipitated (R)-methyl 2,5-diaminopentanoate dihydrochloride by filtration.

Step 2: Cyclization to this compound

  • Suspend (R)-methyl 2,5-diaminopentanoate dihydrochloride (1 equivalent) in methanol.

  • Cool the mixture to -10°C.

  • Slowly add a solution of sodium methoxide in methanol (2.5-3.0 equivalents) while maintaining the temperature below -5°C.

  • Stir the reaction mixture at low temperature for 2-3 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Neutralize the reaction with a methanolic HCl solution.

  • Filter the mixture to remove sodium chloride.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude this compound in methanol.

  • Cool the solution to 0-5°C.

  • Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., isopropanol) until the pH is acidic.

  • Stir the mixture at low temperature to induce crystallization.

  • Collect the precipitated this compound hydrochloride by filtration, wash with a cold solvent, and dry under vacuum.

Protocol 2: Enzymatic Synthesis of (R)-N-Boc-3-Aminopiperidine

This protocol is a general procedure based on transaminase-catalyzed synthesis.[7][11][12]

  • Prepare a buffer solution (e.g., 0.1 M Tris-HCl) at the optimal pH for the chosen transaminase (e.g., pH 8.5).

  • To the buffer, add the amino donor, isopropylamine (in excess, e.g., 0.5-1.0 M).

  • Add the transaminase enzyme (as a lyophilized powder or cell-free extract) and the cofactor pyridoxal-5'-phosphate (PLP, e.g., 1-2 mM).

  • Preheat the mixture to the optimal reaction temperature (e.g., 45°C).

  • Dissolve the substrate, N-Boc-3-piperidone, in a minimal amount of a water-miscible organic solvent like DMSO.

  • Add the substrate solution to the reaction mixture and stir at the optimal temperature.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, stop the reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate).

  • Extract the product into the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash chromatography if necessary.

Protocol 3: Chiral HPLC Analysis of this compound

This protocol is a general guideline for the analysis of enantiomeric excess after derivatization.[3]

  • Derivatization:

    • Dissolve a known amount of the 3-aminopiperidin-2-one sample in a suitable solvent (e.g., dichloromethane).

    • Add a base (e.g., triethylamine, 1.5 equivalents).

    • Add p-toluenesulfonyl chloride (1.2 equivalents).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction and work up to isolate the derivatized product.

  • HPLC Conditions:

    • Column: Chiralpak AD-H (or a similar chiral stationary phase).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or ethanol) and a polar modifier (e.g., isopropanol or diethylamine). A typical mobile phase could be 0.1% diethylamine in ethanol.[3]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at a suitable wavelength for the derivative (e.g., 228 nm for the PTSC derivative).[3]

    • Column Temperature: Maintain a constant temperature (e.g., 25°C) for reproducible results.

  • Analysis:

    • Inject the derivatized sample.

    • Identify the peaks corresponding to the (R) and (S) diastereomers.

    • Calculate the enantiomeric excess (e.e.) using the peak areas: e.e. (%) = [ (Area of R - Area of S) / (Area of R + Area of S) ] x 100

References

overcoming challenges in the chiral separation of 3-aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of 3-aminopiperidin-2-one. The information is presented in a user-friendly question-and-answer format to directly address common experimental issues.

Troubleshooting Guide

Q1: I am not seeing any separation of the enantiomers of 3-aminopiperidin-2-one on my chiral column. What are the likely causes and how can I fix this?

A1: Complete co-elution of enantiomers is a common initial challenge. Here are the primary causes and corresponding troubleshooting steps:

  • Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is paramount for chiral recognition. 3-aminopiperidin-2-one is a polar, cyclic amine. Polysaccharide-based and protein-based CSPs are often good starting points for such compounds.

    • Solution: Screen a variety of CSPs. Recommended starting points include columns like Chiralpak® IA, Chiralpak® AD-H, and Chiralcel® OD-H, which have shown success with similar piperidine derivatives. A protein-based column, such as one with alpha 1-acid glycoprotein (AGP), could also be effective.

  • Incorrect Mobile Phase Composition: The mobile phase composition plays a critical role in achieving enantioselectivity.

    • Solution: For normal-phase HPLC, systematically vary the ratio of the non-polar solvent (e.g., n-hexane) and the polar modifier (e.g., ethanol, isopropanol). For reversed-phase HPLC, adjust the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase.

  • Lack of a UV Chromophore: 3-aminopiperidin-2-one lacks a strong UV chromophore, making detection difficult and potentially masking a small separation.

    • Solution: Consider pre-column derivatization with a UV-active reagent. This not only enhances detection but can also improve chiral recognition.

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape can obscure resolution and affect quantitation. Here’s how to address it:

  • Secondary Interactions with the Stationary Phase: The primary amine in 3-aminopiperidin-2-one can interact with residual silanols on the silica support of the CSP, leading to tailing.

    • Solution: Add a mobile phase additive. For basic compounds like this, a small amount of an amine such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v) can significantly improve peak shape in normal-phase chromatography. For acidic compounds, an acid like trifluoroacetic acid (TFA) may be beneficial.

  • Sub-optimal Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations.

    • Solution: Try reducing the flow rate (e.g., to 0.5 mL/min) to see if peak shape and resolution improve.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

Q3: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?

A3: Optimizing resolution is key to accurate quantification of enantiomers.

  • Mobile Phase Modifier: The type and concentration of the alcohol modifier in normal-phase chromatography can significantly impact selectivity.

    • Solution: Evaluate different alcohols (e.g., switch from isopropanol to ethanol) and fine-tune the percentage in the mobile phase.

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Solution: Vary the column temperature. Lower temperatures often increase selectivity and resolution, but can also lead to broader peaks and longer run times. It is a critical parameter to screen.

  • Flow Rate: As mentioned for peak shape, a lower flow rate can also enhance resolution by allowing more time for the enantiomers to interact with the CSP.

    • Solution: Experiment with reducing the flow rate.

Frequently Asked Questions (FAQs)

Q4: Is derivatization necessary for the chiral separation of 3-aminopiperidin-2-one?

A4: While not always mandatory, derivatization is a highly recommended strategy for 3-aminopiperidin-2-one for two primary reasons:

  • Enhanced Detection: The molecule lacks a strong chromophore, making it difficult to detect at low concentrations with a standard UV detector. Derivatization with a UV-active or fluorescent tag will significantly improve sensitivity.

  • Improved Separation: Converting the enantiomers into diastereomers with a chiral derivatizing agent can allow for separation on a standard (achiral) HPLC column. Alternatively, derivatization with an achiral reagent can improve the interaction with a chiral stationary phase. For the closely related compound, piperidin-3-amine, derivatization with para-toluene sulfonyl chloride (PTSC) has been successful for chiral HPLC analysis.[1]

Q5: What are some suitable derivatizing agents for 3-aminopiperidin-2-one?

A5: Since 3-aminopiperidin-2-one has a primary amine, several derivatizing agents can be used. The choice depends on the analytical goal (e.g., improved detection, diastereomer formation).

Derivatizing AgentPurposeDetection
Benzoyl Chloride Enhances UV detection; forms diastereomers if a chiral version is used.UV
para-Toluene Sulfonyl Chloride (PTSC) Enhances UV detection.[1]UV
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) Chiral derivatizing agent for forming diastereomers.UV
o-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine) Forms fluorescent derivatives.Fluorescence

Q6: What are typical starting conditions for method development?

A6: A good starting point for method development would be to screen several chiral columns with a few mobile phases. Based on methods for similar compounds, here is a suggested starting point:

  • Columns to Screen:

    • Chiralpak® AD-H

    • Chiralcel® OD-H

    • Crownpak® CR+

  • Mobile Phase Systems:

    • Normal Phase: n-Hexane/Ethanol (or Isopropanol) with 0.1% DEA. Start with a ratio like 80:20 and adjust.

    • Polar Organic Mode: 100% Methanol or Ethanol with 0.1% DEA.

    • Reversed Phase (for derivatized compound): Acetonitrile/Water with a buffer (e.g., phosphate or acetate).

Quantitative Data Summary

The following tables summarize quantitative data from successful chiral separations of piperidine derivatives, which can serve as a starting point for the analysis of 3-aminopiperidin-2-one.

Table 1: Chiral Separation of Derivatized Piperidin-3-amine [1]

ParameterValue
Analyte (S)-piperidin-3-amine in (R)-piperidin-3-amine
Derivatizing Agent para-Toluene Sulfonyl Chloride (PTSC)
Column Chiralpak AD-H
Mobile Phase 0.1% Diethylamine in Ethanol
Flow Rate 0.5 mL/min
Detection UV at 228 nm
Resolution (Rs) > 4.0

Table 2: Chiral Separation of Benzoyl-3-aminopiperidine

ParameterCondition ACondition B
Analyte (RS)-Benzoyl-3-aminopiperidine(RS)-Benzoyl-3-aminopiperidine
Column ChromTech CHIRAL-AGPChiralpak AD-H
Mobile Phase 0.015 mol/L Phosphate buffer/Isopropanol (99:1)n-Hexane/Isopropanol (90:10)
Flow Rate 0.8 mL/min1.0 mL/min
Temperature 30°C30°C
Detection UV at 254 nmUV at 254 nm
Retention Time (R-isomer) 14.5 min15.2 min
Retention Time (S-isomer) 16.3 min17.8 min
Resolution (Rs) 2.12.5

Experimental Protocols

Protocol 1: Pre-column Derivatization with Benzoyl Chloride

  • Sample Preparation: Dissolve a known amount of 3-aminopiperidin-2-one in a suitable aprotic solvent (e.g., dichloromethane).

  • Reaction: Cool the solution in an ice bath. Add a base (e.g., triethylamine) followed by the dropwise addition of benzoyl chloride.

  • Quenching: After the reaction is complete (monitor by TLC or a fast LC method), quench the reaction by adding a small amount of water or a dilute aqueous acid.

  • Extraction: Extract the derivatized product into an organic solvent.

  • Drying and Evaporation: Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and evaporate the solvent.

  • Reconstitution: Reconstitute the residue in the HPLC mobile phase for injection.

Protocol 2: Chiral HPLC Method Screening

  • Column Selection: Choose a set of 3-4 diverse chiral stationary phases for initial screening (e.g., a cellulose-based, an amylose-based, and a protein-based column).

  • Mobile Phase Preparation: Prepare a set of mobile phases for each mode to be tested (Normal Phase, Reversed Phase, Polar Organic Mode).

  • Initial Screening: Inject the derivatized or underivatized sample onto each column with each mobile phase system. Run a broad gradient initially to ensure the compound elutes.

  • Isocratic Optimization: Once a promising separation is observed, switch to isocratic conditions and optimize the mobile phase composition to achieve a resolution of at least 1.5.

  • Parameter Refinement: Further optimize the separation by adjusting the flow rate and column temperature.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Racemic 3-aminopiperidin-2-one derivatization Optional: Derivatization start->derivatization If no chromophore dissolution Dissolve in Mobile Phase start->dissolution Direct Analysis derivatization->dissolution injection Inject Sample dissolution->injection separation Chiral Separation on CSP injection->separation detection UV or FL Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify Enantiomers chromatogram->quantification

Experimental workflow for chiral separation.

troubleshooting_logic cluster_no_sep No Separation (Co-elution) cluster_poor_res Poor Resolution (Rs < 1.5) cluster_peak_shape Poor Peak Shape (Tailing) start Problem with Chiral Separation no_sep No Separation start->no_sep poor_res Poor Resolution start->poor_res peak_tail Peak Tailing start->peak_tail check_csp Screen Different CSPs no_sep->check_csp check_mp Optimize Mobile Phase no_sep->check_mp check_deriv Consider Derivatization no_sep->check_deriv opt_modifier Adjust Modifier % and Type poor_res->opt_modifier opt_temp Vary Temperature poor_res->opt_temp opt_flow Reduce Flow Rate poor_res->opt_flow add_additive Add Mobile Phase Additive (e.g., DEA) peak_tail->add_additive check_flow Optimize Flow Rate peak_tail->check_flow check_load Reduce Sample Load peak_tail->check_load

Troubleshooting logic for chiral HPLC.

References

Technical Support Center: Optimizing N-Protection of (R)-3-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the N-protection of (R)-3-Aminopiperidin-2-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction conditions and overcome common challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the N-protection of this compound.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the starting material is still present after the recommended reaction time, consider extending the reaction time or gently heating the mixture.

  • Ineffective Base: The base used may not be strong enough to deprotonate the amine or neutralize the acidic byproduct.

    • Solution: For Boc protection, stronger bases like triethylamine (TEA) or diisopropylethylamine (DIEA) can be more effective than weaker bases like sodium bicarbonate.[2] For Cbz protection under Schotten-Baumann conditions, maintaining a pH between 8 and 10 with sodium carbonate is crucial.[3]

  • Reagent Degradation: The protecting group reagent (e.g., Boc-anhydride, Cbz-Cl) may have degraded due to improper storage.

    • Solution: Use fresh or properly stored reagents. Cbz-Cl, in particular, is sensitive to moisture.[4]

Troubleshooting Workflow: Low Yield

LowYield start Low or No Yield check_sm Check for Starting Material via TLC start->check_sm sm_present Starting Material Present check_sm->sm_present extend_time Extend Reaction Time or Gently Heat sm_present->extend_time Yes check_base Review Base Choice sm_present->check_base No end_node Improved Yield extend_time->end_node stronger_base Use Stronger Base (e.g., TEA, DIEA) check_base->stronger_base check_reagents Check Reagent Quality check_base->check_reagents stronger_base->end_node fresh_reagents Use Fresh Reagents check_reagents->fresh_reagents fresh_reagents->end_node

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Multiple Products on TLC/LC-MS

Possible Causes and Solutions:

  • Di-protection: The lactam nitrogen may have also been protected, leading to a di-protected byproduct. This is more likely with primary amines under strongly basic conditions.[2]

    • Solution: Carefully control the stoichiometry, using close to one equivalent of the protecting group reagent. Running the reaction at a lower temperature (e.g., 0 °C) can also improve selectivity for the amino group.

  • Lactam Ring Opening: The lactam ring can be susceptible to hydrolysis, especially under strong basic or acidic conditions, leading to the formation of an amino acid derivative.

    • Solution: Avoid prolonged exposure to harsh basic or acidic conditions. Use of milder bases and careful pH control during workup is recommended.

  • Racemization: The chiral center at the 3-position can be susceptible to racemization, particularly with prolonged exposure to base or high temperatures.

    • Solution: Keep reaction times as short as possible and maintain low temperatures. The use of certain coupling reagents in peptide synthesis is known to suppress racemization, a principle that can be applied here by analogy.[5]

Troubleshooting Workflow: Multiple Products

MultipleProducts start Multiple Products Observed identify_byproduct Identify Byproduct (LC-MS, NMR) start->identify_byproduct di_protection Di-protection? identify_byproduct->di_protection ring_opening Lactam Ring Opening? identify_byproduct->ring_opening racemization Racemization? identify_byproduct->racemization stoichiometry Control Stoichiometry (1.0-1.1 eq. reagent) Lower Temperature di_protection->stoichiometry Yes mild_conditions Use Milder Base Avoid Prolonged Reaction Time ring_opening->mild_conditions Yes optimize_temp_time Lower Temperature Shorter Reaction Time racemization->optimize_temp_time Yes purification Purify Product (Column Chromatography) stoichiometry->purification mild_conditions->purification optimize_temp_time->purification

Caption: Troubleshooting workflow for the presence of multiple products.

Frequently Asked Questions (FAQs)

Q1: Which protecting group is best for this compound?

A1: The choice of protecting group depends on the overall synthetic strategy.

  • Boc (tert-Butoxycarbonyl): This is a common choice due to its stability under a wide range of conditions and its straightforward removal with mild acid (e.g., TFA).[6] It is often used in medicinal chemistry.

  • Cbz (Carbobenzyloxy): The Cbz group is also widely used and is stable to basic and mildly acidic conditions.[7] It is typically removed by catalytic hydrogenolysis, which is a mild method.[4]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is stable to acidic conditions but is readily cleaved by mild bases, such as piperidine.[8] This makes it orthogonal to the Boc group.[9]

Q2: How can I monitor the progress of the N-protection reaction?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[1] Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material and the product. The product, being less polar than the starting amine, will have a higher Rf value. Staining with ninhydrin can be used to visualize the starting amine, which will appear as a colored spot.

Q3: What are the typical workup procedures for these reactions?

A3: A typical workup involves:

  • Quenching the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extracting the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Washing the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Concentrating the solution under reduced pressure to obtain the crude product. The crude product can then be purified by column chromatography on silica gel.[2]

Q4: Can the lactam nitrogen be protected as well?

A4: Yes, under certain conditions, particularly with a large excess of the protecting group reagent and a strong base, the lactam nitrogen can also be protected. This leads to the formation of a di-protected byproduct. To favor mono-N-protection of the amino group, it is important to use a controlled amount of the protecting reagent (typically 1.05-1.2 equivalents).[2]

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF.

  • Add TEA or DIEA (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 2: N-Cbz Protection of this compound

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate or Sodium bicarbonate

  • Dioxane or THF and Water

  • Ethyl acetate

  • Dilute hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dioxane (or THF) and water (1:1).

  • Add sodium carbonate (2.0 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) to the vigorously stirred solution, maintaining the temperature below 10 °C.

  • Continue stirring at room temperature for 2-3 hours, monitoring the reaction by TLC.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Boc Protection

EntryBase (eq)SolventTemp (°C)Time (h)Yield (%)Reference
1TEA (1.2)DCMRT3~90General Protocol[2]
2DIEA (1.2)THFRT2.5~92General Protocol
3NaHCO₃ (2.0)Dioxane/H₂ORT12~75General Protocol
4DMAP (cat.)DCMRT1>95Catalytic Method[2]

Table 2: Comparison of Reaction Conditions for N-Cbz Protection

EntryBase (eq)SolventTemp (°C)Time (h)Yield (%)Reference
1Na₂CO₃ (2.0)Dioxane/H₂O0 to RT3~85-90Schotten-Baumann[3]
2NaHCO₃ (2.0)THF/H₂O0 to RT4~80-85Schotten-Baumann[8]
3PyridineDCM0 to RT5~70-80Anhydrous Conditions

Visualizations

Experimental Workflow for N-Protection

workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve Amine in Solvent add_base Add Base dissolve->add_base add_reagent Add Protecting Group Reagent add_base->add_reagent stir Stir and Monitor by TLC add_reagent->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography

Caption: General experimental workflow for N-protection reactions.

Logical Relationships in Protecting Group Selection

PG_Selection start Protecting Group Selection acid_labile Acid-Labile Side Groups? start->acid_labile base_labile Base-Labile Side Groups? start->base_labile hydrogenolysis Hydrogenolysis Compatible? start->hydrogenolysis use_boc Use Boc acid_labile->use_boc No use_fmoc Use Fmoc acid_labile->use_fmoc Yes base_labile->use_boc Yes use_cbz Use Cbz base_labile->use_cbz Yes avoid_fmoc Avoid Fmoc base_labile->avoid_fmoc No hydrogenolysis->use_boc No hydrogenolysis->use_cbz Yes hydrogenolysis->use_fmoc No avoid_cbz Avoid Cbz hydrogenolysis->avoid_cbz No avoid_boc Avoid Boc

Caption: Decision tree for selecting an appropriate N-protecting group.

References

troubleshooting side reactions during the derivatization of D-Ornithine lactam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of D-Ornithine lactam, also known as (R)-3-amino-2-piperidone.

Frequently Asked Questions (FAQs)

Q1: What is D-Ornithine lactam and why is it used in synthesis?

D-Ornithine lactam is a cyclic derivative of the amino acid D-ornithine. It is a chiral building block, frequently used as a synthetic intermediate in the development of pharmaceuticals, particularly in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Its rigid, cyclic structure can impart favorable conformational constraints on the final molecule.

Q2: What are the primary reactive sites on D-Ornithine lactam for derivatization?

D-Ornithine lactam has two primary nucleophilic sites: the primary amine at the 3-position and the secondary amine (amide) within the lactam ring. The primary amine is significantly more nucleophilic and is the intended site for most derivatization reactions, such as acylation, sulfonylation, and urea formation. The lactam nitrogen can also react under certain conditions, leading to side products.

Q3: Why is protecting the primary amine of D-Ornithine lactam often necessary?

Protecting the primary amine, commonly with a tert-butoxycarbonyl (Boc) group, is a crucial step in multi-step syntheses. This strategy allows for the selective modification of other parts of the molecule or the controlled introduction of the D-Ornithine lactam moiety into a larger structure without unintended reactions at the primary amine. This is an example of an orthogonal protection strategy, where one protecting group can be removed without affecting others in the molecule.[1][2]

Q4: What are the general stability considerations for D-Ornithine lactam?

The lactam ring in D-Ornithine lactam is susceptible to hydrolysis under strong acidic or basic conditions, which can lead to ring-opening and the formation of D-ornithine derivatives.[3] The stability of β-lactams, a related class of compounds, is known to be pH and temperature-dependent, with degradation often accelerated at higher pH.[4][5] Therefore, it is crucial to control the pH and temperature during derivatization and work-up to maintain the integrity of the lactam ring.

Troubleshooting Guides for Common Derivatization Reactions

Boc-Protection of D-Ornithine Lactam

Issue: Low yield of the desired mono-Boc protected product and formation of side products.

This is a common issue when protecting the primary amine of D-Ornithine lactam. The primary side product is often the di-Boc derivative, where both the primary amine and the lactam nitrogen are protected.

Potential CauseRecommended Solution
Excess of Boc-anhydride ((Boc)₂O) Use a controlled stoichiometry of (Boc)₂O (typically 1.0-1.2 equivalents).
Prolonged reaction time or elevated temperature Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Strongly basic conditions Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a controlled amount. The use of 4-dimethylaminopyridine (DMAP) as a catalyst can sometimes promote di-Boc formation.[6]

Experimental Protocol: Mono-Boc Protection of D-Ornithine Lactam

  • Dissolve D-Ornithine lactam hydrochloride in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base (e.g., 2.2 equivalents of triethylamine) to neutralize the hydrochloride and free the primary amine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a mild aqueous acid (e.g., saturated NH₄Cl solution).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Boc_Protection_Workflow start D-Ornithine Lactam HCl neutralization Neutralization (e.g., TEA in DCM) start->neutralization boc_addition Addition of (Boc)2O (1.1 eq, 0°C -> RT) neutralization->boc_addition monitoring Reaction Monitoring (TLC/LC-MS) boc_addition->monitoring workup Aqueous Work-up (NH4Cl quench) monitoring->workup purification Purification (Column Chromatography) workup->purification product (R)-3-(Boc-amino) -2-piperidone purification->product

Caption: Workflow for the mono-Boc protection of D-Ornithine lactam.

Acylation of the Primary Amine

Issue: Formation of di-acylated side products or N-acylation at the lactam position.

Similar to Boc-protection, acylation can occur at both the primary amine and the lactam nitrogen, especially with highly reactive acylating agents or harsh reaction conditions.

Potential CauseRecommended Solution
Highly reactive acylating agent (e.g., acyl chloride) Consider using a less reactive acylating agent, such as an anhydride or an activated ester.
Excess acylating agent Use a stoichiometric amount of the acylating agent (1.0-1.1 equivalents).
Strong base or catalyst Use a non-nucleophilic base. Avoid catalysts that can deprotonate the lactam nitrogen.
Elevated temperature Perform the reaction at low temperatures (e.g., 0 °C) to improve selectivity.

Experimental Protocol: Acylation of D-Ornithine Lactam

  • If starting from the hydrochloride salt, neutralize D-Ornithine lactam as described in the Boc-protection protocol.

  • Dissolve the free amine in an anhydrous aprotic solvent (e.g., DCM, THF).

  • Cool the solution to 0 °C.

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.05 equivalents).

  • Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove any unreacted acid chloride and acidic byproducts.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography or recrystallization.

Acylation_Troubleshooting cluster_issue Issue: Low Selectivity in Acylation cluster_causes Potential Causes cluster_solutions Recommended Solutions low_selectivity Low Selectivity (Di-acylation/N-lactam acylation) cause1 Highly Reactive Acylating Agent low_selectivity->cause1 cause2 Excess Acylating Agent low_selectivity->cause2 cause3 Harsh Reaction Conditions (High Temp, Strong Base) low_selectivity->cause3 solution1 Use Less Reactive Agent (e.g., Anhydride) cause1->solution1 solution2 Stoichiometric Control (1.0-1.1 eq.) cause2->solution2 solution3 Milder Conditions (Low Temp, Non-nucleophilic Base) cause3->solution3

Caption: Troubleshooting logic for acylation of D-Ornithine lactam.

Urea and Thiourea Formation

Issue: Unreacted starting material and difficulty in purification.

Reactions with isocyanates or isothiocyanates to form ureas and thioureas can sometimes be sluggish or lead to purification challenges due to the similar polarities of the product and unreacted starting material.

Potential CauseRecommended Solution
Low reactivity of the isocyanate/isothiocyanate Gently heat the reaction mixture (e.g., 40-50 °C) or allow for a longer reaction time. Ensure anhydrous conditions as isocyanates are water-sensitive.
Stoichiometry imbalance Use a slight excess (1.05-1.1 equivalents) of the isocyanate or isothiocyanate to ensure full conversion of the D-Ornithine lactam.
Purification challenges If the product and starting material are difficult to separate by chromatography, consider a purification strategy based on differential solubility or recrystallization.

Experimental Protocol: Urea Formation with D-Ornithine Lactam

  • Dissolve D-Ornithine lactam (free amine) in an anhydrous aprotic solvent like THF or DMF.

  • Add the isocyanate (1.05 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC/LC-MS indicates completion.

  • If the reaction is slow, it can be gently heated to 40-50 °C.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified by precipitation/trituration with a solvent in which the product is insoluble (e.g., diethyl ether, hexanes) or by column chromatography.

Summary of Potential Side Reactions and Mitigation Strategies

Derivatization TypeDesired ReactionPotential Side Reaction(s)Mitigation Strategy
Boc-Protection Mono-Boc protection of the primary amineDi-Boc protection (at primary amine and lactam nitrogen)Use 1.0-1.2 eq. of (Boc)₂O, lower temperature, avoid catalytic DMAP.
Acylation N-acylation of the primary amineDi-acylation, N-acylation of the lactam nitrogenUse stoichiometric acylating agent, lower temperature, use a less reactive acylating agent.
Sulfonylation N-sulfonylation of the primary amineDi-sulfonylationUse stoichiometric sulfonyl chloride, low temperature, controlled addition of reagents.
Urea/Thiourea Formation Reaction at the primary amineLow conversionUse a slight excess of isocyanate/isothiocyanate, ensure anhydrous conditions, consider gentle heating.
General Derivatization with retention of stereochemistry and ring integrityEpimerization at the chiral center, Lactam ring hydrolysisAvoid strong acids or bases, control pH during work-up, maintain moderate temperatures.

References

Technical Support Center: (R)-3-Aminopiperidin-2-one Stability and Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-3-Aminopiperidin-2-one. It covers common issues encountered during stability testing and degradation analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary and most anticipated degradation pathway for this compound is the hydrolysis of the delta-lactam (a cyclic amide) ring. This occurs under both acidic and basic conditions, leading to the formation of (R)-2,5-diaminopentanoic acid.[1][2][3]

Q2: My this compound sample shows degradation over time even under neutral pH conditions. What could be the cause?

A2: While hydrolysis is accelerated under acidic or basic conditions, it can still occur at a slower rate at neutral pH, especially with elevated temperatures.[4] Other potential causes for degradation under neutral conditions include exposure to light (photolytic degradation) or oxidative stress from dissolved oxygen or trace metal ions.

Q3: I am having difficulty detecting this compound and its potential degradation products using reverse-phase HPLC with a UV detector. Why is this?

A3: this compound and its primary hydrolytic degradation product, (R)-2,5-diaminopentanoic acid, lack a strong chromophore, which results in very weak ultraviolet (UV) absorption.[5] This makes sensitive detection by standard UV-Vis detectors challenging. To overcome this, derivatization with a UV-absorbing agent (like benzoyl chloride) is often employed before chromatographic analysis.[5] Alternatively, detection methods such as mass spectrometry (LC-MS) or charged aerosol detection (CAD) can be used.

Q4: What are the expected degradation products under oxidative stress?

A4: While specific studies on this compound are limited, oxidative degradation of similar amine-containing compounds can lead to the formation of N-oxides, hydroxylated derivatives, or even ring-opening products.[6] The primary amino group and the carbon atoms adjacent to the nitrogen are potential sites for oxidation.

Q5: How should I store this compound to ensure its stability?

A5: To minimize degradation, this compound should be stored in a cool, dark place, under an inert atmosphere if possible, and protected from moisture. For long-term storage, keeping it in a freezer at or below -20°C is recommended.[7]

Troubleshooting Guides

Issue 1: Inconsistent Results in Stability Studies
Symptom Possible Cause Suggested Solution
High variability in degradation levels between replicate samples.Inconsistent storage conditions (temperature, light exposure).Ensure all samples are stored under identical and controlled conditions as per ICH guidelines. Use a calibrated stability chamber.
Non-homogenous sample solution.Ensure complete dissolution and thorough mixing of the stock solution before aliquoting.
Contamination of reagents or solvents with acids, bases, or oxidizing agents.Use high-purity (e.g., HPLC grade) solvents and reagents. Prepare fresh solutions for each experiment.
Issue 2: Poor Chromatographic Resolution or Peak Shape
Symptom Possible Cause Suggested Solution
Broad or tailing peaks for the parent compound or degradation products.Inappropriate mobile phase pH for the analytes (which are basic).Buffer the mobile phase to a pH that ensures consistent ionization of the analytes (e.g., pH 3-4 or 8-9, depending on the column).
Secondary interactions with the stationary phase.Use a column with end-capping or add a competing amine (e.g., triethylamine) to the mobile phase in low concentrations.
Co-elution of degradation products with the parent peak.The analytical method is not stability-indicating.Re-develop the HPLC method. Perform forced degradation studies and ensure the method can separate the parent drug from all significant degradation products.[8][9][10]
Issue 3: Mass Imbalance in Degradation Studies
Symptom Possible Cause Suggested Solution
The sum of the assay of the parent compound and the known degradation products is significantly less than 100%.Formation of non-UV active or volatile degradation products.Use a universal detection method like Mass Spectrometry (MS) or Charged Aerosol Detector (CAD) in parallel with UV detection to identify non-chromophoric degradants.
Adsorption of the compound or its degradants onto the container surface.Use silanized glass vials or polypropylene containers to minimize adsorption.
Incomplete elution of degradation products from the HPLC column.Modify the gradient elution profile to include a stronger solvent wash at the end of the run.

Data Presentation: Illustrative Forced Degradation Results

The following table provides an example of how to present data from a forced degradation study. The percentages are illustrative and will vary based on experimental conditions.

Stress Condition % Degradation (Illustrative) Major Degradation Product(s) (Predicted)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)15%(R)-2,5-diaminopentanoic acid
Base Hydrolysis (0.1 M NaOH, 60°C, 8h)25%(R)-2,5-diaminopentanoic acid
Oxidative (3% H₂O₂, RT, 24h)10%N-oxide and hydroxylated derivatives
Thermal (80°C, 48h)5%(R)-2,5-diaminopentanoic acid, potential ring-opened byproducts
Photolytic (ICH Q1B, 24h)<2%Minimal degradation expected

Experimental Protocols

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate in a water bath at 60°C. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours). Neutralize the aliquots with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots with HCl at specified time points.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw aliquots at specified time points.

  • Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 80°C. Also, prepare a solution of the compound and expose it to the same conditions. Sample at specified time points.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze all samples, including a non-degraded control, using a validated stability-indicating analytical method (e.g., HPLC-UV/MS).

Stability-Indicating HPLC Method (with Derivatization)
  • Derivatization Reagent: Prepare a solution of benzoyl chloride in a non-aqueous solvent like acetonitrile.

  • Sample Preparation: To a known volume of the sample (from the forced degradation study), add a basic buffer (e.g., sodium bicarbonate) to adjust the pH to ~8-9. Add an excess of the derivatization reagent and allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes). Quench the reaction by adding a small amount of an acid.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

    • Injection Volume: 20 µL.

  • Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. Ensure baseline separation between the derivatized parent compound and all derivatized degradation products.

Visualizations

G Workflow for Stability Testing and Degradation Analysis cluster_0 Forced Degradation cluster_1 Analytical Method Development cluster_2 Analysis & Characterization cluster_3 Reporting & Stability Assessment A Prepare Stock Solution of this compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B E Analyze Stressed Samples B->E C Develop Stability-Indicating HPLC-UV/MS Method D Validate Method (ICH Q2) C->D D->E F Identify & Characterize Degradation Products (MS, NMR) E->F G Quantify Degradation F->G H Establish Degradation Profile G->H I Determine Shelf-Life & Storage Conditions H->I

Caption: Experimental workflow for conducting forced degradation studies.

G Primary Hydrolytic Degradation Pathway A This compound (Lactam Form) B (R)-2,5-Diaminopentanoic Acid (Ring-Opened Form) A->B H₂O (Acid or Base) Lactam Hydrolysis G Potential Sites for Oxidative and Thermal Degradation cluster_0 cluster_1 Potential Degradation Sites A This compound B Oxidation at Amino Group (N-Oxide) A->B Oxidative Stress C Hydroxylation at Adjacent Carbons A->C Oxidative Stress D Ring Opening at Amide Bond (Hydrolysis) A->D Hydrolytic/Thermal Stress

References

Technical Support Center: Refinement of Protocols for the Reduction of (R)-3-Aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the reduction of (R)-3-aminopiperidin-2-one hydrochloride to (R)-3-aminopiperidine.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the experimental process.

Lithium Aluminum Hydride (LAH) Reduction

Q1: My LAH reduction of this compound hydrochloride is sluggish or incomplete. What are the possible causes and solutions?

A1: Incomplete reduction is a common issue. Several factors could be at play:

  • Reagent Quality: Lithium aluminum hydride is extremely sensitive to moisture. Ensure you are using freshly opened or properly stored LAH. The purity of your this compound hydrochloride is also crucial, as impurities can interfere with the reaction.

  • Solvent Purity: The solvent, typically tetrahydrofuran (THF), must be anhydrous. Use a freshly distilled or commercially available anhydrous solvent.

  • Reaction Temperature: While the initial addition of LAH may be carried out at a lower temperature to control the exothermic reaction, the reaction often requires heating to reflux to go to completion. A patent for this reduction suggests a temperature between 45°C and 70°C.[1]

  • Insufficient LAH: Ensure you are using a sufficient excess of LAH. For the reduction of amides, at least 1.5 to 2.0 equivalents of LAH are often recommended.[1]

Q2: I am observing a low yield of (R)-3-aminopiperidine after the work-up. Where might I be losing my product?

A2: Low yields can result from several factors during the reaction and work-up:

  • Work-up Procedure: The work-up of LAH reactions can be challenging. The formation of aluminum salts can trap the product. A carefully executed Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) can help to precipitate granular aluminum salts that are easier to filter and wash, minimizing product loss.

  • Product Volatility: While (R)-3-aminopiperidine is not extremely volatile, some loss can occur during solvent removal if not done carefully.

  • Purification: The final product is a diamine, which can be challenging to handle during purification. Ensure proper pH adjustment during extraction to ensure the product is in the desired layer.

Q3: I am concerned about the stereochemical integrity of my product. Can racemization occur during LAH reduction?

A3: The reduction of the amide to the amine with LAH is not expected to affect the existing stereocenter at the 3-position. However, it is crucial to maintain appropriate reaction conditions to avoid any potential side reactions that could compromise the enantiomeric purity. A patent on this specific reduction reports achieving an enantiomeric purity of at least 95%.[1]

Alternative Reduction Methods

Q1: I am looking for a safer alternative to LAH. What are my options for reducing this compound hydrochloride?

A1: Several safer alternatives to LAH exist for the reduction of lactams:

  • Borane Reagents: Borane complexes, such as borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BMS), are effective reducing agents for amides and lactams.[2][3] These reagents are generally less pyrophoric than LAH.

  • Nickel Catalysis: Nickel-catalyzed reductions using silanes as a hydride source have emerged as a powerful and chemoselective method for amide and lactam reduction.[4][5][6][7] This method often tolerates other functional groups.

  • Sodium Borohydride with Activators: While sodium borohydride alone is generally not strong enough to reduce amides, its reactivity can be enhanced by using activating agents like triflic anhydride (Tf2O).[8][9][10][11][12][13]

Q2: I am trying a borane reduction, but the reaction is not going to completion. What should I do?

A2: For borane reductions, ensure the following:

  • Stoichiometry: A sufficient excess of the borane reagent is crucial.

  • Temperature: Some borane reductions may require elevated temperatures to proceed at a reasonable rate.

  • Work-up: The work-up for borane reductions often involves quenching with an alcohol (e.g., methanol) to decompose the borane complexes, followed by an acidic or basic work-up to isolate the amine product.

Q3: My nickel-catalyzed reduction is not working. What are some troubleshooting tips?

A3: For nickel-catalyzed reductions, consider the following:

  • Catalyst and Ligand: The choice of nickel precursor and ligand (if any) is critical. Ensure they are of high purity and handled under appropriate inert conditions if they are air-sensitive.

  • Silane Reagent: The quality of the silane reducing agent is important.

  • Reaction Conditions: These reactions are often sensitive to temperature and reaction time. Optimization of these parameters may be necessary.

Quantitative Data Comparison

The following table summarizes key quantitative data for different protocols for the reduction of amides and lactams, providing a basis for comparison. Data for the specific reduction of this compound hydrochloride is highlighted where available.

Reduction ProtocolReagentsSolventTemperatureReaction TimeTypical YieldEnantiomeric PurityReference
Lithium Aluminum Hydride LiAlH₄THF35°C to 60°CNot SpecifiedHigh>95%[1]
Nickel-Catalyzed Reduction NiCl₂(dme), PhSiH₃Toluene115°C24 h64-100% (for various lactams)Not specified for chiral substrates[7]
Sodium Borohydride / Tf₂O NaBH₄, Tf₂OTHFRoom TempShortGood to Excellent (for various amides/lactams)Not specified[11][13]
Borane Reduction BH₃•THF or BH₃•SMe₂THF0°C to 50°C8 hNot SpecifiedNot Specified[3]

Detailed Experimental Protocols

Protocol 1: Reduction with Lithium Aluminum Hydride (LAH)

This protocol is adapted from patent literature for the reduction of this compound hydrochloride.[1]

Materials:

  • This compound hydrochloride

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a dry, inert atmosphere glovebox or under a nitrogen/argon atmosphere, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Carefully add 1.6 to 2.0 equivalents of lithium aluminum hydride to the flask.

  • Add anhydrous THF to the flask to create a suspension of LAH.

  • In a separate flask, dissolve 1 equivalent of this compound hydrochloride in anhydrous THF.

  • Slowly add the solution of this compound hydrochloride to the LAH suspension at a controlled rate to manage the initial exothermic reaction. The temperature can be maintained around 35°C during the addition.

  • After the addition is complete, heat the reaction mixture to between 58°C and 60°C and maintain for a sufficient time to ensure complete reaction (monitor by TLC or LC-MS).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Work-up (Fieser Method): Cautiously and slowly add water dropwise, followed by the dropwise addition of 15% NaOH solution, and then another portion of water. The exact amounts will depend on the amount of LAH used (for 'n' grams of LAH, add 'n' mL of water, 'n' mL of 15% NaOH, and '3n' mL of water).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the mixture and wash the precipitate thoroughly with THF.

  • Combine the filtrate and washes and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain crude (R)-3-aminopiperidine.

  • For the formation of the dihydrochloride salt, dissolve the crude amine in an appropriate solvent and treat with concentrated hydrochloric acid.

  • Isolate the (R)-3-aminopiperidine dihydrochloride by filtration.

Protocol 2: Nickel-Catalyzed Reduction

This is a general protocol for the nickel-catalyzed reduction of lactams and can be adapted for this compound.[7]

Materials:

  • This compound

  • Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme))

  • Phenylsilane (PhSiH₃)

  • Anhydrous toluene

Procedure:

  • In an inert atmosphere glovebox, add this compound (1.0 equiv) and NiCl₂(dme) (10 mol %) to a sealable reaction vial equipped with a magnetic stir bar.

  • Add anhydrous toluene to the vial.

  • Add phenylsilane (2.0 equiv) to the mixture.

  • Seal the vial and heat the reaction mixture to 115°C for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The work-up procedure would typically involve quenching any remaining silane and then performing an appropriate extraction to isolate the amine product. Purification may be achieved by column chromatography or distillation.

Visualizations

experimental_workflow_lah cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_purification Purification start Dry Glassware under Inert Atmosphere lah Charge Flask with LAH and Anhydrous THF start->lah addition Slowly Add Substrate Solution to LAH Suspension lah->addition substrate Dissolve this compound HCl in Anhydrous THF substrate->addition heating Heat to 58-60°C addition->heating monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring cooling Cool to 0°C monitoring->cooling quench Fieser Work-up (H₂O, NaOH, H₂O) cooling->quench filtration Filter and Wash Precipitate quench->filtration drying Dry Filtrate (Na₂SO₄) filtration->drying concentration Concentrate under Reduced Pressure drying->concentration salt_formation Form Dihydrochloride Salt with HCl concentration->salt_formation final_product Isolate (R)-3-aminopiperidine•2HCl salt_formation->final_product experimental_workflow_nickel cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation start Inert Atmosphere Glovebox charge_reactants Charge Vial with Substrate and NiCl₂(dme) start->charge_reactants add_solvent Add Anhydrous Toluene charge_reactants->add_solvent add_silane Add Phenylsilane add_solvent->add_silane seal_heat Seal Vial and Heat to 115°C for 24h add_silane->seal_heat cool_down Cool to Room Temperature seal_heat->cool_down quench_extract Quench and Perform Aqueous Extraction cool_down->quench_extract purify Purify by Chromatography or Distillation quench_extract->purify final_product Obtain (R)-3-aminopiperidine purify->final_product

References

Technical Support Center: Enhancing Enantiomeric Excess in Asymmetric Synthesis of 3-Aminopiperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the asymmetric synthesis of 3-aminopiperidines, a critical scaffold in many pharmaceutical agents.

Troubleshooting Guide

This section addresses common issues encountered during the asymmetric synthesis of 3-aminopiperidines, offering potential causes and actionable solutions.

Question: I am observing low enantiomeric excess (ee%) in my asymmetric hydrogenation of a pyridine derivative. What are the potential causes and how can I improve it?

Answer:

Low enantiomeric excess in asymmetric hydrogenation of pyridine derivatives can stem from several factors related to the catalyst, substrate, and reaction conditions. Here are key areas to investigate:

  • Catalyst Activity and Stability: The chiral catalyst may be deactivating or not functioning optimally.

    • Solution: Ensure the catalyst is handled under strictly inert conditions (e.g., in a glovebox) to prevent deactivation by oxygen. Use fresh, high-purity solvents and reagents. Consider screening different chiral ligands to find one that is better suited for your specific substrate. For instance, in Rh-catalyzed hydrogenations of pyridinium salts, Josiphos-type ligands have shown high efficacy.

  • Incomplete Substrate Activation: Pyridine substrates often require activation to lower the aromatic stabilization energy and facilitate hydrogenation.

    • Solution: For neutral pyridines, quaternization of the nitrogen to form a pyridinium salt can significantly enhance reactivity and enantioselectivity. The choice of the N-substituent on the pyridinium salt can also influence the stereochemical outcome.

  • Presence of Inhibitors: The piperidine product, being a Lewis base, can coordinate to the metal center of the catalyst and inhibit its activity, leading to lower conversion and enantioselectivity.

    • Solution: Performing the hydrogenation under acidic conditions can protonate the product, preventing catalyst poisoning. The use of an additive, such as an organic base (e.g., Et3N) in stoichiometric amounts, has been shown to remarkably improve both yield and enantiomeric excess in the Rh-JosiPhos catalyzed hydrogenation of N-benzylated 3-substituted pyridinium salts.

  • Reaction Conditions: Temperature, pressure, and solvent can all have a profound impact on enantioselectivity.

    • Solution: Systematically screen reaction parameters. A mixture of solvents, such as THF:MeOH, can be optimal for solubilizing both the catalyst and the pyridinium salt. Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may require longer reaction times. Hydrogen pressure should also be optimized.

Question: My diastereoselective synthesis using a chiral auxiliary is resulting in a poor diastereomeric ratio. What steps can I take to improve the selectivity?

Answer:

Achieving high diastereoselectivity in chiral auxiliary-mediated syntheses depends on maximizing the steric influence of the auxiliary during the key bond-forming step.

  • Choice of Chiral Auxiliary: The structure of the chiral auxiliary is paramount.

    • Solution: Consider using a more sterically demanding or conformationally rigid chiral auxiliary. For example, pseudoephenamine has been shown to provide significant enhancements in diastereoselectivities compared to pseudoephedrine in some alkylation reactions.[1] Chiral oxazolidinones are also widely used and effective auxiliaries.[2]

  • Enolate Geometry: The geometry of the enolate intermediate can dictate the facial selectivity of the subsequent reaction.

    • Solution: The choice of base and solvent can influence the formation of the desired enolate (E or Z). For instance, in aldol reactions using chiral oxazolidinones, soft enolization with dibutylboron triflate and diisopropylethylamine typically favors the (Z)-enolate, leading to high diastereoselectivity.[2]

  • Lewis Acid Co-ordination: In reactions involving electrophiles, a chelating Lewis acid can create a more rigid transition state, enhancing diastereoselectivity.

    • Solution: Screen different Lewis acids (e.g., TiCl4, Sn(OTf)2) and their stoichiometry. The Lewis acid can coordinate to both the chiral auxiliary and the carbonyl group, creating a well-defined steric environment.

  • Reaction Temperature: Lower temperatures generally lead to higher diastereoselectivity.

    • Solution: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., -78 °C).

Question: I am experiencing low yields in my enzymatic synthesis of 3-aminopiperidine using a ω-transaminase. How can I optimize the reaction for better conversion?

Answer:

Low yields in enzymatic reactions can be due to enzyme inhibition, substrate/product instability, or suboptimal reaction conditions.

  • Enzyme Inhibition: High concentrations of the substrate or product can inhibit the enzyme.

    • Solution: Optimize the substrate concentration. It has been observed that high concentrations of 1-Boc-3-piperidone can lead to the formation of byproducts.[3] A semi-continuous or fed-batch approach where the substrate is added gradually can help maintain a low, non-inhibitory concentration.

  • Equilibrium Limitations: Transamination reactions are often reversible.

    • Solution: Use a large excess of the amine donor (e.g., isopropylamine) to drive the equilibrium towards product formation. The removal of the ketone byproduct (e.g., acetone) can also shift the equilibrium.

  • Enzyme Stability and Activity: The enzyme may not be stable or active under the chosen conditions.

    • Solution: Optimize the pH and temperature. Immobilized ω-transaminases often exhibit higher stability over a range of temperatures (e.g., 30 °C to 55 °C).[3] Ensure the necessary cofactor, pyridoxal-5'-phosphate (PLP), is present in sufficient concentration.

  • Substrate Solubility: Poor solubility of the substrate can limit the reaction rate.

    • Solution: The use of a co-solvent like DMSO can improve the solubility of hydrophobic substrates like 1-Boc-3-piperidone.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the asymmetric synthesis of 3-aminopiperidines?

A1: The main strategies include:

  • Catalytic Asymmetric Hydrogenation: This involves the hydrogenation of prochiral pyridine or dihydropyridine precursors using a chiral metal catalyst (e.g., Rh, Ir, Pd) with a chiral ligand.

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective transformation, followed by its removal.[2]

  • Enzymatic Methods: Biocatalysts, such as ω-transaminases, are used for the asymmetric amination of a prochiral ketone precursor.[3]

  • Synthesis from the Chiral Pool: Enantiomerically pure starting materials, such as amino acids (e.g., L-glutamic acid), are converted into the desired 3-aminopiperidine derivative.[4]

  • Resolution of Racemates: A racemic mixture of 3-aminopiperidine is separated into its constituent enantiomers, often by forming diastereomeric salts with a chiral resolving agent.

Q2: How does the protecting group on the piperidine nitrogen affect the outcome of asymmetric synthesis?

A2: The protecting group plays a crucial role. In many cases, an electron-withdrawing protecting group, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), is used. This can influence the conformation of the ring and the electronic properties of the substrate, which in turn can affect the stereochemical outcome of the reaction. For enzymatic reactions, the size and nature of the protecting group can impact enzyme recognition and activity.

Q3: Can I use the same chiral catalyst for different 3-substituted pyridine precursors?

A3: While a particular chiral catalyst might be effective for a range of substrates, its performance in terms of yield and enantioselectivity can be highly substrate-dependent. The electronic and steric properties of the substituent on the pyridine ring can significantly influence the interaction with the catalyst's chiral environment. Therefore, it is often necessary to screen a small library of chiral ligands to identify the optimal catalyst for a new substrate.

Q4: What are the advantages of using enzymatic methods for synthesizing chiral 3-aminopiperidines?

A4: Enzymatic methods offer several advantages:

  • High Enantioselectivity: Enzymes are often highly stereoselective, leading to products with very high enantiomeric excess (>99% ee).[3]

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under mild pH and temperature conditions, which can improve the sustainability of the process.

  • Direct Amination: ω-transaminases allow for the direct asymmetric amination of a prochiral ketone, which can be a more direct route compared to some multi-step chemical methods.[3]

  • Immobilization and Reusability: Enzymes can be immobilized on a solid support, which facilitates their separation from the reaction mixture and allows for their reuse over multiple cycles.[3]

Quantitative Data Summary

The following tables provide a summary of quantitative data for different methods of asymmetric synthesis of 3-aminopiperidines.

Table 1: Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts

EntrySubstrateCatalyst SystemSolventTemp (°C)Pressure (bar H₂)Yield (%)ee (%)
1N-benzyl-3-phenylpyridinium bromide[Rh(cod)₂]BF₄ / JosiphosTHF/MeOH50508590
2N-benzyl-3-(4-methoxyphenyl)pyridinium bromide[Rh(cod)₂]BF₄ / JosiphosTHF/MeOH50509288
3N-benzyl-3-methylpyridinium bromide[Rh(cod)₂]BF₄ / JosiphosTHF/MeOH50507565

Data is representative and may vary based on specific ligand and reaction conditions.

Table 2: Enzymatic Asymmetric Amination of 1-Boc-3-piperidone

EntryEnzymeAmine DonorTemp (°C)Time (h)Conversion (%)ee (%)Product Enantiomer
1ATA-025-IMBIsopropylamine503>99>99(R)
2ATA-013-IMBIsopropylamine5028>99>99(R)
3ATA-415-IMBIsopropylamine5024>99>99(R)
4(S)-selective ω-TAIsopropylamine3024>9998(S)

Data sourced from a study on immobilized ω-transaminases.[3]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of N-benzyl-3-phenylpyridinium bromide

This protocol is a representative procedure for the Rh-JosiPhos catalyzed asymmetric hydrogenation of a pyridinium salt.

  • Catalyst Preparation: In a glovebox, a vial is charged with [Rh(cod)₂]BF₄ (0.01 mmol) and the chiral Josiphos ligand (0.011 mmol). Anhydrous and degassed THF/MeOH (1:1, 2 mL) is added, and the mixture is stirred for 15 minutes at room temperature.

  • Reaction Setup: In a separate vial, N-benzyl-3-phenylpyridinium bromide (0.5 mmol) and triethylamine (0.5 mmol) are dissolved in anhydrous and degassed THF/MeOH (1:1, 3 mL).

  • Hydrogenation: The substrate solution is transferred to a high-pressure autoclave. The catalyst solution is then added via syringe. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 50 bar of H₂.

  • Reaction: The reaction mixture is stirred at 50 °C for 24 hours.

  • Work-up: After cooling to room temperature and carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the N-benzyl-3-phenylpiperidine.

  • Analysis: The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Enzymatic Synthesis of (R)-3-amino-1-Boc-piperidine

This protocol describes the asymmetric amination of 1-Boc-3-piperidone using an immobilized ω-transaminase.[3]

  • Reaction Mixture Preparation: To a vial containing triethanolamine buffer (100 mM, pH 7.5, 4 mL), add isopropylamine (1.1 M) and pyridoxal-5'-phosphate (PLP) (1.4 mM).

  • Enzyme Addition: Add the immobilized ω-transaminase (e.g., ATA-025-IMB, 200 mg). Stir the mixture at 35 °C and 550 rpm for 5 minutes.

  • Substrate Addition: Add a preheated solution of 1-Boc-3-piperidone (1.25 mmol) in DMSO (2 mL).

  • Reaction: Stir the reaction mixture at 50 °C and 550 rpm. Monitor the reaction progress by HPLC or TLC.

  • Work-up: Upon completion, filter the enzyme under vacuum. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

  • Analysis: The enantiomeric excess is determined by chiral HPLC after derivatization of the amino group.

Visualizations

experimental_workflow_hydrogenation cluster_prep Preparation (Inert Atmosphere) catalyst_prep Catalyst Preparation: [Rh(cod)₂]BF₄ + Chiral Ligand in degassed solvent autoclave Transfer to Autoclave catalyst_prep->autoclave substrate_prep Substrate Preparation: Pyridinium Salt + Base in degassed solvent substrate_prep->autoclave hydrogenation Hydrogenation: 50 bar H₂, 50 °C, 24h autoclave->hydrogenation workup Work-up: Solvent Removal & Purification hydrogenation->workup analysis Analysis: Chiral HPLC workup->analysis

Asymmetric Hydrogenation Workflow

troubleshooting_low_ee cluster_causes Potential Causes cluster_solutions Solutions problem Low Enantiomeric Excess (ee%) cause1 Catalyst Deactivation/ Suboptimal Ligand problem->cause1 cause2 Poor Substrate Activation problem->cause2 cause3 Product Inhibition problem->cause3 cause4 Suboptimal Reaction Conditions problem->cause4 sol1 Use Inert Conditions Screen Ligands cause1->sol1 sol2 Form Pyridinium Salt cause2->sol2 sol3 Add Acid or Base (e.g., Et₃N) cause3->sol3 sol4 Optimize Temperature, Pressure, and Solvent cause4->sol4

Troubleshooting Low Enantiomeric Excess

References

Technical Support Center: Industrial Scale-Up of (R)-3-Aminopiperidine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial scale-up of (R)-3-aminopiperidine production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning from laboratory-scale synthesis to large-scale manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis strategies for industrial-scale production of (R)-3-aminopiperidine?

A1: The main strategies for industrial production focus on cost-effectiveness, scalability, and achieving high enantiomeric purity. Key approaches include:

  • Asymmetric Synthesis using Transaminases: This biocatalytic method utilizes a transaminase enzyme to convert a prochiral piperidone derivative into the desired (R)-enantiomer with high optical purity.[1][2][3] This method is considered environmentally friendly and operates under mild reaction conditions, making it suitable for industrial scale-up.[1][2]

  • Chemical Synthesis followed by Chiral Resolution: This classic approach involves the synthesis of a racemic mixture of 3-aminopiperidine, followed by resolution using a chiral resolving agent, such as D-mandelic acid or optically active cyclic phosphoric acids, to isolate the (R)-enantiomer.[4][5]

  • Hydrogenation of Pyridine Derivatives: This method involves the reduction of a substituted pyridine to form the piperidine ring, which can be a cost-effective route for large-scale production.[6]

Q2: What are the critical quality attributes for (R)-3-aminopiperidine intended for pharmaceutical use?

A2: For pharmaceutical applications, particularly as a key intermediate in drugs like Linagliptin and Alogliptin, the following quality attributes are critical:[4]

  • Enantiomeric Purity (e.e.): Typically required to be >99% to avoid pharmacological effects from the undesired (S)-enantiomer.

  • Chemical Purity: High purity is necessary, with strict limits on residual solvents, heavy metals, and process-related impurities.

  • Physical Properties: Consistent physical properties such as crystalline form, particle size, and melting point are important for downstream processing.

Q3: What are the major challenges in scaling up the production of (R)-3-aminopiperidine?

A3: Common challenges during scale-up include:

  • Maintaining High Enantioselectivity: Ensuring the stereochemical purity remains high at an industrial scale can be difficult.

  • Process Optimization and Reproducibility: Transferring optimized lab-scale processes to larger reactors can lead to inconsistencies in yield and purity due to differences in mixing, heat transfer, and mass transfer.[7]

  • Cost of Goods: The cost of starting materials, catalysts (especially enzymes or precious metal catalysts), and solvents can significantly impact the economic viability of the process.[4]

  • Purification and Isolation: Efficiently separating the product from the reaction mixture and achieving the required purity at a large scale can be challenging.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory agencies like the FDA and EMA for Good Manufacturing Practices (GMP) is essential.[7]

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time or temperature within validated limits.- Increase catalyst loading after evaluating the cost-impact.- Ensure efficient mixing to improve mass transfer.[8]
Product or Starting Material Degradation - Lower the reaction temperature.- Utilize a milder catalyst or reagent.- Shorten the reaction time if degradation is time-dependent.[8]
Sub-optimal pH - For enzymatic reactions, ensure the pH of the buffer is optimal for enzyme activity.- For chemical reactions, maintain the optimal pH to maximize yield and minimize byproducts.[8]
Issue 2: Poor Enantioselectivity / High Impurity Levels
Potential Cause Troubleshooting Steps
Sub-optimal Reaction Conditions - Re-evaluate and optimize temperature, pressure, and solvent systems.- For enzymatic reactions, ensure the concentration of co-factors like PLP is adequate.[9]
Catalyst Poisoning or Deactivation - Purify starting materials to remove potential catalyst poisons.- For biocatalysis, ensure no inhibitors are present in the reaction medium.- Use a more robust catalyst or a higher catalyst loading.[8]
Inefficient Chiral Resolution - Optimize the stoichiometry of the resolving agent.- Screen different solvents for the diastereomeric salt crystallization.- Control the cooling rate during crystallization to improve selectivity.
Issue 3: Runaway Reaction / Poor Heat Control
Potential Cause Troubleshooting Steps
Highly Exothermic Reaction - Ensure the reactor has adequate cooling capacity.- Implement a semi-batch process with controlled addition of a limiting reagent.- Dilute the reaction mixture to better manage the heat generated.[8]

Quantitative Data Summary

Table 1: Comparison of Different Synthetic Routes for (R)-3-Aminopiperidine Derivatives

Method Starting Material Catalyst/Reagent Yield Enantiomeric Excess (e.e.) Reference
Asymmetric TransaminationN-Boc-3-piperidoneω-Transaminase95% (conversion)99%[2]
Chiral ResolutionRacemic 3-piperidine amideD-mandelic acid41.5-42.0%Not specified[4]
Hydrogenationt-butyl pyridine-3-ylcarbamatePalladium on carbon (5%)73.8%Not applicable (racemic)[6]
Enzyme CascadeN-Cbz-protected L-ornithinolGalactose oxidase & Imine reductase16% (isolated)>99%[10]

Experimental Protocols

Protocol 1: Asymmetric Synthesis using Transaminase

This protocol is based on the enzymatic synthesis of (R)-N-Boc-3-aminopiperidine.

  • Reaction Setup:

    • In a temperature-controlled reactor, dissolve isopropylamine in water and adjust the pH to 8.5 with a hydrochloric acid solution under cooling.

    • Add dimethyl sulfoxide (DMSO) and dilute with a Tris-HCl buffer (0.1 M, pH 8.5).

    • Preheat the mixture to 45°C.

  • Substrate Addition:

    • Add a solution of N-Boc-3-piperidone in DMSO to the reactor.

  • Enzyme and Co-factor Addition:

    • Add ω-transaminase and pyridoxal phosphate (PLP).

  • Reaction and Monitoring:

    • Maintain the reaction at 45°C and control the pH at 8.5 by adding 20% isopropylamine.

    • Monitor the reaction progress using TLC or HPLC.

  • Work-up and Isolation:

    • Once the reaction is complete, perform an appropriate work-up, which may include extraction with an organic solvent (e.g., ethyl acetate) and subsequent purification steps.

Disclaimer: This is a generalized protocol. Specific quantities and conditions should be optimized for your specific scale and equipment.

Protocol 2: Chiral Resolution using D-mandelic Acid

This protocol describes the resolution of racemic 3-piperidine amide.

  • Salt Formation:

    • In a suitable reactor, add D-mandelic acid and racemic 3-piperidine amide to a mixture of organic solvents (e.g., methyl tert-butyl ether and isopropanol).[4]

    • Heat the mixture to 65-70°C and hold for 4-6 hours.[4]

  • Crystallization and Isolation:

    • Allow the reaction mixture to cool naturally to 20°C and stir for several hours to facilitate precipitation of the D-mandelic acid salt of (R)-3-piperidine amide.[4]

    • Filter the solid and dry it under reduced pressure.[4]

  • Liberation of the Free Amine:

    • The isolated salt is then treated with a base to liberate the free (R)-3-piperidine amide, which can be carried forward to the final product.

Disclaimer: This is a generalized protocol. Specific quantities and conditions should be optimized for your specific scale and equipment.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Investigate Other Causes cluster_degradation Mitigate Degradation start Low Yield Observed check_completeness Check Reaction Completeness (TLC/HPLC) start->check_completeness incomplete Reaction Incomplete check_completeness->incomplete Incomplete complete Reaction Complete check_completeness->complete Complete increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp increase_catalyst Increase Catalyst Loading incomplete->increase_catalyst improve_mixing Improve Mixing incomplete->improve_mixing check_degradation Check for Degradation Products complete->check_degradation end_node Yield Improved increase_time->end_node increase_temp->end_node increase_catalyst->end_node improve_mixing->end_node degradation_present Degradation Observed check_degradation->degradation_present Yes optimize_conditions Optimize Conditions (e.g., pH) check_degradation->optimize_conditions No lower_temp Lower Temperature degradation_present->lower_temp milder_reagents Use Milder Reagents degradation_present->milder_reagents shorter_time Shorten Reaction Time degradation_present->shorter_time optimize_conditions->end_node lower_temp->end_node milder_reagents->end_node shorter_time->end_node

Caption: Troubleshooting workflow for addressing low yield issues.

Experimental Workflow for Asymmetric Transamination

Asymmetric_Transamination_Workflow start Start reactor_prep Prepare Reactor: - Buffer - Isopropylamine - Adjust pH - Preheat start->reactor_prep substrate_add Add N-Boc-3-piperidone Solution reactor_prep->substrate_add enzyme_add Add ω-Transaminase & PLP substrate_add->enzyme_add reaction Reaction at Controlled Temperature and pH enzyme_add->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring completion_check Reaction Complete? monitoring->completion_check completion_check->reaction No workup Work-up and Extraction completion_check->workup Yes purification Purification workup->purification final_product Final Product: (R)-N-Boc-3-aminopiperidine purification->final_product

Caption: Step-by-step workflow for enzymatic synthesis.

References

Technical Support Center: Preventing Racemization in Enzymatic Aminopiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to racemization during the enzymatic synthesis of aminopiperidines.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the enzymatic synthesis of chiral aminopiperidines?

A1: Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, can occur during enzymatic synthesis of aminopiperidines through several mechanisms. A key factor is the stability of intermediates. For instance, in reactions involving imine intermediates, these can be prone to racemization, especially under non-optimal pH conditions.[1][2] Additionally, some enzymes may exhibit low stereoselectivity, leading to the formation of both enantiomers.[3] The reversibility of the enzymatic reaction can also contribute to racemization if the product is converted back to a prochiral intermediate.[4][5]

Q2: Which enzyme classes are commonly used for the synthesis of chiral aminopiperidines, and how does this choice impact racemization?

A2: Transaminases (TAs) and imine reductases (IREDs) are two of the most prominent enzyme classes for synthesizing chiral amines like aminopiperidines.[1][6]

  • Transaminases (TAs) , particularly ω-transaminases, are widely used for their high stereoselectivity in transferring an amino group from a donor to a prochiral ketone.[6][7] However, the reversible nature of the transamination reaction can lead to racemization if the reaction equilibrium is not shifted towards the product.[4][8]

  • Imine Reductases (IREDs) catalyze the reduction of imines to amines. When used in a cascade with an enzyme that generates the imine in situ, such as a galactose oxidase, this one-pot approach can minimize the accumulation of the potentially unstable imine intermediate, thereby reducing the risk of racemization.[1][2]

The choice of a specific enzyme variant with high stereoselectivity for the target substrate is crucial in preventing racemization.[6][9]

Q3: How can reaction conditions be optimized to minimize racemization?

A3: Optimizing reaction conditions is critical for maintaining the stereochemical integrity of the product. Key parameters to control include:

  • pH: The optimal pH can significantly influence both enzyme activity and the stability of intermediates. For many transaminase and imine reductase reactions, a pH in the range of 7.5-8.0 has been found to be optimal.[1][2] Extreme pH values can lead to denaturation of the enzyme and promote chemical racemization of intermediates.[10][11]

  • Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may also reduce the reaction rate.[12][13][14] It's essential to find a balance where the enzyme is sufficiently active and stable while minimizing racemization. Temperatures around 30°C are often a good starting point for many enzymatic reactions.[1][2]

  • Substrate and Cofactor Concentration: High substrate concentrations can sometimes lead to substrate inhibition or the formation of side products.[15][16][17] The concentration of the cofactor, such as pyridoxal 5'-phosphate (PLP) for transaminases, should also be optimized as it can influence the reaction's stereochemical outcome.[5]

  • Reaction Time: Prolonged reaction times can increase the likelihood of product degradation or racemization, especially if the product is not stable under the reaction conditions. Monitoring the reaction progress and stopping it once optimal conversion is reached is advisable.

Q4: Are there any strategies to overcome unfavorable reaction equilibria that may lead to racemization?

A4: Yes, several strategies can be employed to shift the reaction equilibrium towards the product side, thereby minimizing the reverse reaction and potential racemization:

  • Use of Excess Amino Donor: In transaminase reactions, using a large excess of the amino donor can drive the equilibrium towards the formation of the desired amine product.[16]

  • Product Removal: In-situ product removal, for instance through precipitation or extraction, can effectively pull the equilibrium forward.[4]

  • Enzyme Cascades: Coupling the primary reaction with a subsequent irreversible step in an enzymatic cascade is a highly effective strategy. For example, the co-product of a transamination reaction can be consumed by another enzyme, thus preventing the reverse reaction.[1][18][19]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Enantiomeric Excess (e.e.) / Significant Racemization Suboptimal pH: The reaction pH may be promoting the racemization of an intermediate or reducing the enzyme's stereoselectivity.Screen a range of pH values (e.g., 6.0 to 9.0) to identify the optimum for both enzyme activity and stereoselectivity.[1][2]
Incorrect Temperature: The reaction temperature may be too high, leading to reduced enzyme selectivity or instability.[13][14]Test a range of temperatures (e.g., 20°C to 40°C) to find the optimal balance between reaction rate and enantioselectivity.[1][2]
Enzyme with Low Stereoselectivity: The chosen enzyme may not be sufficiently selective for the specific substrate.Screen a panel of different transaminases or imine reductases to identify a more stereoselective variant.[6][9] Consider protein engineering to improve enzyme selectivity.[6][9]
Unstable Intermediate: A reaction intermediate, such as an imine, may be accumulating and undergoing racemization.Consider a one-pot cascade reaction where the intermediate is consumed as it is formed.[1][2]
Reversible Reaction: The reaction equilibrium may not sufficiently favor the product, allowing for the reverse reaction and racemization.Employ strategies to shift the equilibrium, such as using an excess of the amino donor or coupling the reaction with an irreversible step in a cascade.[4][16][18]
Low Reaction Conversion Substrate or Product Inhibition: High concentrations of the substrate or product may be inhibiting the enzyme.[16]Optimize the substrate concentration.[15][17] Consider in-situ product removal.
Enzyme Instability: The enzyme may not be stable under the chosen reaction conditions (pH, temperature, solvent).Re-evaluate and optimize the reaction conditions. Consider enzyme immobilization to enhance stability.[6][9]
Cofactor Limitation: Insufficient concentration of the necessary cofactor (e.g., PLP for transaminases, NAD(P)H for IREDs).Ensure an adequate supply of the cofactor and consider implementing a cofactor regeneration system.[19]

Key Parameter Optimization Data

The following tables summarize quantitative data from literature on the effect of various parameters on the enzymatic synthesis of chiral amines.

Table 1: Effect of pH on Product Yield in a GOase-IRED Cascade for Aminopiperidine Synthesis

pHRelative Yield (%) of N-Cbz-3-aminopiperidine
6.060
7.085
8.0100

Data adapted from a study on multi-enzyme cascades.[2] The yield at pH 8.0 is set to 100% for comparison.

Table 2: Effect of Temperature on Conversion in a GOase-IRED Cascade

Temperature (°C)Relative Conversion (%)
2595
30100
3580
4060

Data adapted from a study on the synthesis of protected aminopiperidines.[2] The conversion at 30°C is set to 100% for comparison.

Experimental Protocols

Protocol 1: General Procedure for Screening Transaminases for Aminopiperidine Synthesis

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the prochiral ketone substrate (e.g., N-Boc-3-piperidone) at a final concentration of 10-50 mM, the amino donor (e.g., isopropylamine) in a 5-10 fold molar excess, and pyridoxal 5'-phosphate (PLP) cofactor at a final concentration of 1 mM in a suitable buffer (e.g., 100 mM phosphate buffer, pH 8.0).

  • Enzyme Addition: Add the transaminase enzyme (as a lyophilized powder or a solution) to the reaction mixture. A typical enzyme loading is 1-5 mg/mL.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for a defined period (e.g., 16-24 hours).

  • Reaction Quenching and Analysis: Stop the reaction by adding a quenching solution (e.g., an organic solvent like ethyl acetate or by adjusting the pH). Extract the product and analyze the conversion and enantiomeric excess (e.e.) by chiral HPLC or GC.

  • Control Reactions: Run control reactions without the enzyme and without the amino donor to check for non-enzymatic reactions and background signals.

Protocol 2: One-Pot GOase-IRED Cascade for the Synthesis of N-Cbz-3-aminopiperidine

  • Reaction Setup: In a reaction vessel, dissolve the N-Cbz-protected amino alcohol substrate (e.g., N-Cbz-L-ornithinol) to a final concentration of 3 mM in a sodium phosphate buffer (pH 7.5).[1]

  • Enzyme Addition: Add the galactose oxidase (GOase) and imine reductase (IRED) enzymes to the reaction mixture. Optimal enzyme concentrations should be determined empirically but can start at 0.1-1 mg/mL for each enzyme.

  • Cofactor and Co-substrate: Ensure the presence of necessary cofactors for the IRED, typically NAD(P)H. A cofactor regeneration system, such as using glucose and glucose dehydrogenase, can be employed to maintain the NAD(P)H concentration.

  • Incubation: Incubate the reaction at 30°C with agitation (e.g., 200 rpm) for 16-48 hours.[1][2]

  • Workup and Analysis: After the reaction, perform a workup, which may involve an acid-base extraction to isolate the aminopiperidine product.[2] Analyze the yield and enantiomeric purity of the product using GC-FID or chiral HPLC.[1]

Visualizations

Enzymatic_Synthesis_Workflow Workflow for Preventing Racemization cluster_prep Preparation cluster_optimization Optimization cluster_synthesis Synthesis & Analysis cluster_outcome Outcome start Define Target Aminopiperidine substrate Select Prochiral Substrate start->substrate enzyme_selection Choose Enzyme Class (TA or IRED) substrate->enzyme_selection screening Screen Enzyme Variants enzyme_selection->screening conditions Optimize Reaction Conditions (pH, Temp, Conc.) screening->conditions equilibrium Address Equilibrium Issues conditions->equilibrium synthesis Perform Enzymatic Synthesis equilibrium->synthesis analysis Analyze Conversion & e.e. (HPLC/GC) synthesis->analysis troubleshooting Troubleshoot Racemization analysis->troubleshooting success High e.e. Product analysis->success failure Low e.e. / Racemization troubleshooting->failure failure->conditions Re-optimize

Caption: Experimental workflow for preventing racemization.

Troubleshooting_Logic Troubleshooting Racemization Issues cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Enantiomeric Excess Observed cause_pH Suboptimal pH start->cause_pH cause_temp Incorrect Temperature start->cause_temp cause_enzyme Poor Enzyme Selectivity start->cause_enzyme cause_intermediate Unstable Intermediate start->cause_intermediate solution_pH Screen pH Range cause_pH->solution_pH solution_temp Optimize Temperature cause_temp->solution_temp solution_enzyme Screen Different Enzymes cause_enzyme->solution_enzyme solution_cascade Implement Enzyme Cascade cause_intermediate->solution_cascade end Re-analyze Product e.e. solution_pH->end solution_temp->end solution_enzyme->end solution_cascade->end

Caption: Logical diagram for troubleshooting racemization.

References

Technical Support Center: Purification of Crude (R)-3-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (R)-3-Aminopiperidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation products. Potential impurities include:

  • Starting materials: Unreacted (R)-2,5-diaminopentanoic acid or its esters.

  • Epimerization products: The (S)-enantiomer of 3-Aminopiperidin-2-one.

  • Ring-opened products: Polymers or oligomers formed from the aminolactam.

  • Reagents from synthesis: Residual coupling agents, bases, or solvents.

Q2: What are the primary purification strategies for this compound?

A2: The main strategies for purifying crude this compound are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities, as well as the desired final purity. For enantiomeric impurities, chiral chromatography or resolution via diastereomeric salt formation may be necessary.

Q3: How can I remove colored impurities from my crude product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before filtration and subsequent purification steps like recrystallization.

Troubleshooting Guides

Recrystallization

Problem 1: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently supersaturated.

    • Solution: Concentrate the solution by evaporating some of the solvent and then allow it to cool again.

  • Possible Cause: The compound is too soluble in the chosen solvent.

    • Solution 1 (Seeding): Add a small crystal of pure this compound to the solution to induce nucleation.

    • Solution 2 (Anti-Solvent Addition): Slowly add a miscible solvent in which the compound is insoluble (an anti-solvent) to the solution until it becomes cloudy, then add a few drops of the original solvent to redissolve the solid and allow it to cool slowly.

Problem 2: The compound "oils out" instead of crystallizing.

  • Possible Cause: The solution is cooling too rapidly, or the concentration of the solute is too high, causing it to separate above its melting point.

    • Solution: Reheat the mixture, add more solvent to dilute the solution, and allow it to cool more slowly. Insulating the flask can help slow the cooling rate.

  • Possible Cause: The presence of significant impurities is depressing the melting point.

    • Solution: Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

Problem 3: The yield of recovered crystals is low.

  • Possible Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.

    • Solution: Before filtering, you can try to carefully evaporate some of the solvent to increase the concentration of your product and induce further crystallization upon cooling.

  • Possible Cause: The crystals were washed with a solvent that was not cold enough, causing some of the product to redissolve.

    • Solution: Always use ice-cold solvent for washing the crystals on the filter paper.

Column Chromatography

Problem 1: Poor separation of the desired compound from impurities.

  • Possible Cause: The chosen eluent system does not provide adequate resolution.

    • Solution: Optimize the solvent system. For normal-phase silica gel chromatography, a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol or ethanol) is a good starting point. A gradient elution may be necessary.

  • Possible Cause: The column is overloaded with the crude sample.

    • Solution: Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should be 1-5% of the weight of the stationary phase.

Problem 2: The compound streaks or "tails" on the column.

  • Possible Cause: The compound is interacting too strongly with the stationary phase. This can be common for amines on silica gel.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to reduce tailing.

  • Possible Cause: The sample was not fully dissolved before loading, or insoluble impurities are present.

    • Solution: Ensure your sample is completely dissolved in a minimal amount of the mobile phase or a compatible solvent before loading it onto the column. Pre-filtering the sample solution can also help.

Experimental Protocols

Protocol 1: Recrystallization from an Alcohol/Water Mixture
  • Solvent Selection: Start by determining the appropriate ratio of alcohol (e.g., ethanol or isopropanol) and water. The ideal solvent system will dissolve the crude this compound when hot but have low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the hot alcohol/water mixture required to fully dissolve the solid with gentle heating and stirring.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can insulate the flask.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same alcohol/water mixture).

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture of your eluent).

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. If the crude material is not fully soluble, it can be adsorbed onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with your chosen solvent system. A typical starting point for aminolactams is a mixture of dichloromethane and methanol (e.g., 98:2 v/v), gradually increasing the polarity of the eluent (e.g., to 95:5 or 90:10 v/v) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data

The following table summarizes typical, albeit generalized, outcomes for purification strategies. Actual results will vary based on the initial purity of the crude material.

Purification MethodTypical Purity AchievedTypical YieldNotes
Recrystallization95-99%70-90%Highly dependent on the impurity profile. May not remove closely related impurities.
Silica Gel Chromatography>98%60-85%Effective for removing less polar and more polar impurities.
Chiral HPLC>99.5% (enantiomeric purity)50-80%Necessary for separating enantiomers. Often used after a preliminary purification step.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization High initial purity chromatography Silica Gel Chromatography crude->chromatography Complex mixture pure_product Pure this compound recrystallization->pure_product chiral_hplc Chiral HPLC chromatography->chiral_hplc Enantiomeric impurities present chromatography->pure_product chiral_hplc->pure_product Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield sol1 Concentrate Solution no_crystals->sol1 Not supersaturated sol2 Add Seed Crystal no_crystals->sol2 Nucleation issue sol3 Add Anti-Solvent no_crystals->sol3 Too soluble sol4 Reheat & Add More Solvent oiling_out->sol4 Too concentrated sol5 Cool Slowly oiling_out->sol5 Cooling too fast sol6 Reduce Solvent Volume low_yield->sol6 Too much solvent sol7 Use Ice-Cold Wash low_yield->sol7 Product loss during wash

Validation & Comparative

Unraveling the Stereochemical Nuances of 3-Aminopiperidin-2-one Derivatives in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the distinct biological profiles of (R)- and (S)-enantiomers of 3-aminopiperidin-2-one-based compounds, with a focus on their roles as Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Inhibitor of Apoptosis Protein (IAP) antagonists.

The 3-aminopiperidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The chirality at the 3-position of the piperidine ring plays a pivotal role in dictating the potency and selectivity of these molecules. This guide provides a comparative analysis of the biological activities of the (R)- and (S)-enantiomers of 3-aminopiperidin-2-one derivatives, supported by experimental data, to aid researchers in the design and development of stereochemically pure therapeutics.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Tale of Two Enantiomers

DPP-4 is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy for type 2 diabetes. The 3-aminopiperidine moiety is a common feature in many potent DPP-4 inhibitors. Stereochemistry at the 3-position has been shown to be a critical determinant of inhibitory activity.

A seminal study in the field directly compared the inhibitory potency of the (R)- and (S)-enantiomers of a 3-aminopiperidine derivative against human DPP-4. The results unequivocally demonstrated the superior activity of the (R)-enantiomer.

Quantitative Comparison of DPP-4 Inhibition
CompoundEnantiomerDPP-4 IC50 (nM)
1 (R)18
1 (S)>10,000

Data sourced from a study by Kim et al. on β-amino acid-derived DPP-4 inhibitors.

The data clearly indicates that the (R)-enantiomer is significantly more potent than its (S)-counterpart, with a difference in IC50 values of over 500-fold. This highlights the exquisite stereoselectivity of the DPP-4 active site.

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition GLP1 GLP-1 (active) DPP4 DPP-4 Enzyme GLP1->DPP4 Cleavage Insulin_Secretion Increased Insulin Secretion GLP1->Insulin_Secretion Inactive_GLP1 GLP-1 (inactive) DPP4->Inactive_GLP1 R_Enantiomer (R)-3-Aminopiperidin-2-one Derivative R_Enantiomer->DPP4 Potent Inhibition S_Enantiomer (S)-3-Aminopiperidin-2-one Derivative S_Enantiomer->DPP4 Weak Inhibition Glucose_Control Improved Glucose Control Insulin_Secretion->Glucose_Control

Caption: DPP-4 enzyme inactivates GLP-1. (R)-enantiomers potently inhibit DPP-4, increasing active GLP-1 levels and improving glucose control.

Experimental Protocols

DPP-4 Inhibition Assay (Competitive Fluorometric Assay)

This protocol is adapted from methodologies used in the evaluation of novel DPP-4 inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (pH 7.5) containing appropriate salts and additives.

  • Test compounds: (R)- and (S)-enantiomers of the 3-aminopiperidin-2-one derivative.

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the (R)- and (S)-enantiomers in the assay buffer.

  • Enzyme Preparation: Dilute the human recombinant DPP-4 enzyme to the desired working concentration in the assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add the test compound dilutions.

    • Add the diluted DPP-4 enzyme to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at time zero.

    • Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

    • Measure the fluorescence intensity again.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

DPP4_Assay_Workflow A Prepare Compound Dilutions ((R)- and (S)-enantiomers) B Add Compounds and DPP-4 Enzyme to 96-well Plate A->B C Incubate for Pre-binding B->C D Add DPP-4 Substrate (Gly-Pro-AMC) C->D E Measure Fluorescence (T=0 and T=30 min) D->E F Calculate % Inhibition E->F G Determine IC50 Values F->G

Caption: Workflow for the DPP-4 competitive fluorometric inhibition assay.

Inhibitor of Apoptosis Protein (IAP) Antagonism

IAP proteins are key regulators of apoptosis and are attractive targets for cancer therapy. Small molecules that mimic the endogenous IAP antagonist Smac/DIABLO can promote cancer cell death. The 3-aminopiperidine scaffold has also been explored for the development of IAP antagonists.

Research in this area has shown that the aminopiperidine core can serve as a scaffold to present the key pharmacophoric elements required for binding to the BIR domains of IAPs, particularly cIAP1.

Quantitative Data for an Aminopiperidine-Based IAP Antagonist
CompoundTargetIC50 (nM)
2 (Aminopiperidine derivative) cIAP140

Data sourced from a study by Hennessy et al. on aminopiperidine-based Smac mimetics. Note: This compound is not a 3-aminopiperidin-2-one and is achiral at the piperidine ring.

This data demonstrates that the aminopiperidine scaffold can be utilized to develop potent IAP antagonists. Further investigation into the stereochemical requirements at the 3-position of a 3-aminopiperidin-2-one core is warranted to potentially enhance potency and selectivity.

Signaling Pathway of IAP Antagonism

IAP_Antagonism IAP_Antagonist Aminopiperidine-based IAP Antagonist cIAP1 cIAP1 IAP_Antagonist->cIAP1 Binds to BIR domain Caspases Caspases cIAP1->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis Promotes

Caption: IAP antagonists bind to cIAP1, preventing its inhibition of caspases and thereby promoting apoptosis.

Experimental Protocols

Fluorescence Polarization Assay for IAP Antagonism

This protocol is a general method for assessing the binding of small molecule inhibitors to IAP proteins.

Objective: To determine the binding affinity (Ki or IC50) of test compounds to the BIR domain of an IAP protein (e.g., cIAP1-BIR3).

Materials:

  • Recombinant IAP-BIR3 domain protein (e.g., cIAP1-BIR3)

  • Fluorescently labeled Smac mimetic peptide (probe)

  • Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer.

  • Test compounds: (R)- and (S)-enantiomers of the 3-aminopiperidin-2-one derivative.

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Prepare a solution of the IAP-BIR3 protein at a fixed concentration.

    • Prepare a solution of the fluorescently labeled Smac mimetic probe at a fixed concentration.

  • Assay Reaction:

    • In the wells of a 384-well plate, combine the IAP-BIR3 protein, the fluorescent probe, and the test compound dilutions.

    • Include control wells containing only the probe (for minimum polarization) and wells with the probe and IAP-BIR3 protein but no inhibitor (for maximum polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units.

    • Plot the mP values against the logarithm of the inhibitor concentration.

    • Fit the data to a competitive binding model to determine the IC50 or Ki value.

FP_Assay_Workflow A Prepare Compound, IAP-BIR3 Protein, and Fluorescent Probe Solutions B Combine Reagents in 384-well Plate A->B C Incubate to Reach Equilibrium B->C D Measure Fluorescence Polarization C->D E Plot mP vs. [Inhibitor] D->E F Determine IC50 or Ki E->F

Caption: Workflow for the fluorescence polarization assay to measure IAP antagonism.

Conclusion

The stereochemistry of the 3-aminopiperidin-2-one core is a critical factor influencing biological activity. In the context of DPP-4 inhibition, the (R)-enantiomer is demonstrably more potent, highlighting the importance of synthesizing and evaluating enantiomerically pure compounds. While the role of stereochemistry in IAP antagonism for this specific scaffold is less defined, the aminopiperidine moiety remains a promising starting point for the design of novel cancer therapeutics. The experimental protocols provided herein offer a framework for researchers to quantitatively assess the biological activity of their synthesized compounds. This comparative guide underscores the necessity of considering stereoisomerism in the drug discovery and development process to unlock the full therapeutic potential of this versatile chemical scaffold.

Structure-Activity Relationship (SAR) of 3-Aminopiperidin-2-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminopiperidin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a key pharmacophore in the development of potent and selective inhibitors for various therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-aminopiperidin-2-one and its analogs, with a focus on their activity as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and as Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine.

Comparative Analysis of Biological Activity

3-Aminopiperidine Analogs as DPP-4 Inhibitors

The 3-aminopiperidine moiety is a cornerstone in the design of many potent and selective DPP-4 inhibitors. The SAR for this class of compounds generally revolves around the interactions with the S1 and S2 pockets of the DPP-4 active site.

Compound ClassKey Structural Features & SAR InsightsRepresentative IC50 Values (nM)
Uracil-based Analogs The 3-aminopiperidine group is crucial for forming a salt bridge with key glutamate residues (Glu205 and Glu206) in the S2 subsite of DPP-4. Modifications at the N-1 position of the uracil ring with a 1,2,3-triazole moiety can lead to interactions with the S2' subsite, influencing potency. Substitution on the phenyl ring attached to the triazole, particularly with fluorine atoms, has been shown to enhance inhibitory activity.[1]185.24 nM (initial compound) down to potent analogs with undisclosed IC50s.[1]
General 3-Aminopiperidines The amino group of the piperidine ring is a critical anchor into the S1 pocket of the DPP-4 enzyme.[2] The stereochemistry at the 3-position is often crucial for optimal binding and potency.Not specified for a series.
4-Aminopiperidine Derivatives While not 3-aminopiperidine, related 4-aminopiperidine-dihyroquinazoline-uracil derivatives have been synthesized and evaluated as DPP-4 inhibitors, with some compounds showing promising activity. For instance, a derivative with a chloro substitution on a phenyl moiety displayed an IC50 of 9.25 µM.[3][4]9.25 µM for a lead compound.[3][4]
3-Aminopiperidin-2-one Analogs as CGRP Receptor Antagonists

Recent research has identified 3-aminopiperidin-2-one-based compounds as a novel class of CGRP receptor antagonists. A 2024 study by Staas et al. detailed the invention of these analogs, highlighting a lead compound with significant potential.[5]

Compound ClassKey Structural Features & SAR InsightsRepresentative Potency
Novel 3-Aminopiperidin-2-ones A lead structure was identified and subsequently modified through ring contraction and inversion of stereocenters, which led to significant improvements in CGRP receptor affinity. Compound 23 from this series was identified as a potent and orally bioavailable CGRP receptor antagonist.[5]Potent, orally bioavailable antagonist (specific Ki or IC50 not available in abstract).[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of these analogs are provided below.

In Vitro DPP-4 Inhibition Assay

This assay determines the concentration of a test compound required to inhibit 50% of the DPP-4 enzyme activity (IC50).

Principle: Recombinant human DPP-4 enzyme is incubated with the test compound at various concentrations. A fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), is then added. The enzymatic cleavage of the substrate releases the fluorescent AMC molecule. The enzyme activity is measured by monitoring the increase in fluorescence over time using a plate reader. The inhibitory activity is calculated as the percentage reduction in fluorescence in the presence of the compound compared to a control without the inhibitor.

Procedure:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).

    • Dilute recombinant human DPP-4 enzyme in the assay buffer to the desired concentration.

    • Prepare a stock solution of the fluorogenic substrate (e.g., 5 mM H-Gly-Pro-AMC in DMSO). Dilute the stock solution in the assay buffer to the final working concentration.

    • Dissolve the test compounds and a positive control inhibitor (e.g., Sitagliptin) in DMSO to prepare stock solutions, and then perform serial dilutions in the assay buffer.

  • Assay Plate Setup (96-well plate):

    • 100% Activity Wells (Control): Add diluted assay buffer, diluted DPP-4 enzyme, and the same volume of solvent used for the inhibitor.

    • Background Wells: Add diluted assay buffer and the solvent.

    • Inhibitor Wells: Add diluted assay buffer, diluted DPP-4 enzyme, and the serially diluted test compound.

    • Positive Control Wells: Add diluted assay buffer, diluted DPP-4 enzyme, and the serially diluted positive control inhibitor.

  • Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

CGRP Receptor Binding Assay

This assay is used to determine the affinity of a compound for the CGRP receptor, typically expressed as the inhibitory constant (Ki).

Principle: A competitive binding assay is performed using cell membranes expressing the human CGRP receptor. A radiolabeled CGRP ligand (e.g., [¹²⁵I]-CGRP) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured, and the ability of the test compound to displace the radioligand is used to determine its binding affinity.

Procedure:

  • Membrane Preparation:

    • Harvest cells expressing the CGRP receptor and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an assay buffer.

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled CGRP, and varying concentrations of the unlabeled test compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled CGRP agonist).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

    • Separate the bound and free radioligand by rapid vacuum filtration through a glass fiber filter mat.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value from the resulting competition curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Mechanisms of Action

The following diagrams illustrate the signaling pathways associated with the therapeutic targets of 3-aminopiperidin-2-one analogs.

DPP4_Signaling_Pathway GLP1 GLP-1 (active) DPP4 DPP-4 GLP1->DPP4 Inactivation Pancreatic_Beta_Cells Pancreatic β-cells GLP1->Pancreatic_Beta_Cells Stimulates GIP GIP (active) GIP->DPP4 Inactivation GIP->Pancreatic_Beta_Cells Stimulates GLP1_inactive GLP-1 (inactive) DPP4->GLP1_inactive GIP_inactive GIP (inactive) DPP4->GIP_inactive Insulin_Secretion ↑ Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreatic_Beta_Cells->Glucagon_Secretion Inhibitor 3-Aminopiperidine-2-one Analog (Inhibitor) Inhibitor->DPP4 Inhibits

Caption: DPP-4 Signaling Pathway and Inhibition.

CGRP_Signaling_Pathway CGRP CGRP CGRP_Receptor CGRP Receptor (CLR/RAMP1) CGRP->CGRP_Receptor Binds G_Protein Gαs CGRP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP ↑ cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation & Neurogenic Inflammation PKA->Vasodilation Leads to Inhibitor 3-Aminopiperidin-2-one Analog (Antagonist) Inhibitor->CGRP_Receptor Blocks

Caption: CGRP Receptor Signaling Pathway and Antagonism.

References

(R)-3-Aminopiperidin-2-one: A Comparative Guide to a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral intermediates is a cornerstone of modern pharmaceutical development. (R)-3-Aminopiperidin-2-one has emerged as a critical building block in the synthesis of several drugs, most notably Dipeptidyl Peptidase IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes. This guide provides an objective comparison of the primary synthetic route to this compound and prominent alternative pathways to its downstream intermediate, (R)-3-aminopiperidine, supported by available experimental data.

This compound serves as a crucial precursor to (R)-3-aminopiperidine, a key pharmacophore in drugs such as Linagliptin and Trelagliptin.[1][2][3][4] The stereochemistry at the C3 position of the piperidine ring is essential for the biological activity of these inhibitors. This guide will delve into the traditional synthesis of the lactam intermediate and compare it with alternative methods for obtaining the chiral amine, focusing on aspects like yield, stereochemical purity, and process efficiency.

Traditional Synthesis: Cyclization of D-Ornithine

The most established route to this compound utilizes the naturally occurring amino acid D-ornithine as a chiral starting material. The synthesis involves two main steps: esterification of D-ornithine hydrochloride followed by base-mediated cyclization to form the lactam.

dot

D_Ornithine D-Ornithine Hydrochloride Methyl_Ester (R)-methyl 2,5- diaminopentanoate dihydrochloride D_Ornithine->Methyl_Ester Acetyl chloride, Methanol Lactam This compound hydrochloride Methyl_Ester->Lactam Sodium methoxide, Methanol

Caption: Synthesis of this compound from D-Ornithine.
Experimental Protocol:

Step 1: Esterification of D-Ornithine Hydrochloride To a suspension of D-ornithine hydrochloride in methanol, acetyl chloride is added at a controlled temperature (e.g., 0-15 °C). The reaction mixture is then heated (e.g., 45-65 °C) to drive the esterification to completion, yielding (R)-methyl 2,5-diaminopentanoate dihydrochloride.[5]

Step 2: Cyclization to this compound hydrochloride The crude methyl ester from the previous step is treated with a base, such as sodium methoxide, in methanol at low temperatures (e.g., -10 to 0 °C) to induce intramolecular cyclization. Subsequent acidification with hydrochloric acid furnishes this compound hydrochloride.[5]

Alternative Routes to the Chiral Amine Intermediate

While the synthesis via D-ornithine provides the chiral lactam, several methods focus on producing the subsequent key intermediate, (R)-3-aminopiperidine, directly or from a racemic mixture.

Classical Resolution of Racemic 3-Aminopiperidine

This approach involves the synthesis of racemic 3-aminopiperidine, followed by resolution using a chiral resolving agent, such as D-tartaric acid.

dot

Racemic_Amine Racemic 3-Aminopiperidine Diastereomeric_Salt Diastereomeric Salt ((R)-amine-(D)-tartrate) Racemic_Amine->Diastereomeric_Salt D-Tartaric Acid Chiral_Amine (R)-3-Aminopiperidine Diastereomeric_Salt->Chiral_Amine Base

Caption: Classical Resolution of 3-Aminopiperidine.
Experimental Protocol:

A solution of racemic 3-aminopiperidine is treated with an equimolar amount of D-tartaric acid in a suitable solvent mixture (e.g., ethanol-water). The diastereomeric salt of the (R)-enantiomer preferentially crystallizes from the solution. The salt is isolated by filtration and then treated with a base to liberate the free (R)-3-aminopiperidine.

Enzymatic Synthesis via Transamination

A greener and more efficient alternative is the use of transaminase enzymes to asymmetrically synthesize the protected chiral amine from a prochiral ketone.

dot

Prochiral_Ketone N-protected 3-piperidone Protected_Amine N-protected (R)-3-aminopiperidine Prochiral_Ketone->Protected_Amine Transaminase, Amine Donor Chiral_Amine (R)-3-Aminopiperidine Protected_Amine->Chiral_Amine Deprotection cluster_synthesis Synthesis of (R)-3-aminopiperidine cluster_drugs DPP-IV Inhibitor Synthesis Lactam This compound Amine (R)-3-aminopiperidine Lactam->Amine Reduction (e.g., LiAlH4) Linagliptin Linagliptin Amine->Linagliptin Coupling with Xanthine derivative Trelagliptin Trelagliptin Amine->Trelagliptin Coupling with Pyrimidinedione derivative

References

A Comparative Analysis of Synthetic Routes to (R)-3-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Aminopiperidin-2-one is a valuable chiral building block in the synthesis of various pharmaceutical agents, most notably as a key intermediate for dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. The stereoselective synthesis of this compound is of critical importance, and several distinct strategies have been developed. This guide provides a comparative analysis of three prominent synthetic routes to this compound and its derivatives, offering an objective look at their methodologies, efficiencies, and overall practicality.

Comparative Data of Synthetic Routes

Parameter Route 1: From D-Ornithine Route 2: From L-Glutamic Acid Route 3: Biocatalytic Amination
Starting Material D-Ornithine HydrochlorideL-Glutamic AcidN-Boc-3-piperidone
Key Transformations Esterification, CyclizationEsterification, Boc-Protection, Reduction, Tosylation, CyclizationAsymmetric Amination, Deprotection
Overall Yield Good to ExcellentModerateGood to Excellent
Enantiomeric Excess (e.e.) >99% (starting material dependent)>99% (starting material dependent)>99%
Number of Steps 252
Reagents & Conditions Thionyl chloride, Methanol, Sodium MethoxideThionyl chloride, (Boc)₂O, NaBH₄, TsCl, Amineω-Transaminase, Isopropylamine, PLP
Advantages Short and efficient, utilizes a readily available chiral pool starting material. Suitable for large-scale synthesis.Utilizes an inexpensive and readily available chiral starting material.Highly enantioselective, environmentally friendly (green chemistry), mild reaction conditions.
Disadvantages Requires careful control of reaction conditions to avoid racemization.Multi-step synthesis with moderate overall yield, involves the use of protecting groups and tosylates.Requires specialized enzymes and optimization of biocatalytic reaction conditions.

Experimental Protocols

Route 1: Synthesis from D-Ornithine Hydrochloride

This route provides a direct and efficient method for the preparation of this compound hydrochloride.

Step 1: Esterification of D-Ornithine Hydrochloride

To a suspension of D-ornithine hydrochloride (1 equivalent) in methanol (10 volumes), acetyl chloride (2.2 equivalents) is added dropwise at 0-5 °C. The mixture is then heated to reflux for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure to yield (R)-methyl 2,5-diaminopentanoate dihydrochloride as a crude solid, which is used in the next step without further purification.

Step 2: Cyclization to this compound Hydrochloride

(R)-methyl 2,5-diaminopentanoate dihydrochloride (1 equivalent) is suspended in methanol (10 volumes) and cooled to -10 °C to 0 °C. A solution of sodium methoxide (2.8 equivalents) in methanol is then added dropwise, maintaining the temperature below 0 °C. The reaction mixture is stirred at this temperature for 2-4 hours. The reaction is then quenched by the addition of a solution of hydrochloric acid in an appropriate solvent to precipitate the product. The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to afford this compound hydrochloride.[1]

Route 2: Synthesis from L-Glutamic Acid

This multi-step synthesis utilizes the chirality of L-glutamic acid to construct the desired stereocenter.

Step 1: Diethyl Esterification

L-glutamic acid (1 equivalent) is suspended in ethanol (5 volumes), and thionyl chloride (2.2 equivalents) is added dropwise at 0 °C. The mixture is then stirred at room temperature overnight. The solvent is evaporated under reduced pressure to give diethyl L-glutamate hydrochloride, which is used directly in the next step.

Step 2: N-Boc Protection

To a solution of diethyl L-glutamate hydrochloride (1 equivalent) in dichloromethane (10 volumes), triethylamine (2.5 equivalents) is added at 0 °C, followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents). The reaction is stirred at room temperature for 12 hours. The mixture is then washed with water and brine, dried over sodium sulfate, and concentrated to give N-Boc-diethyl L-glutamate.

Step 3: Reduction to Diol

N-Boc-diethyl L-glutamate (1 equivalent) is dissolved in a mixture of tetrahydrofuran and water (4:1, 10 volumes). Sodium borohydride (4 equivalents) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 12 hours and then quenched by the addition of acetic acid. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the corresponding diol.

Step 4: Ditosylation

The diol (1 equivalent) is dissolved in dichloromethane (10 volumes) and cooled to 0 °C. Triethylamine (3 equivalents) and p-toluenesulfonyl chloride (2.2 equivalents) are added, and the mixture is stirred at room temperature for 6 hours. The reaction is washed with water and brine, dried, and concentrated to give the ditosylate.

Step 5: Cyclization

The ditosylate (1 equivalent) is dissolved in a suitable solvent such as acetonitrile, and an appropriate amine (e.g., benzylamine, 1.2 equivalents) and a base like potassium carbonate (3 equivalents) are added. The mixture is heated to reflux for 24 hours. After cooling, the solid is filtered off, and the filtrate is concentrated. The crude product is then purified by chromatography to afford the N-protected (R)-3-(Boc-amino)piperidin-2-one. Subsequent deprotection of the Boc and N-benzyl groups yields the final product.

Route 3: Biocatalytic Asymmetric Amination

This modern approach utilizes an enzyme to achieve high enantioselectivity in a single key step.

Step 1: Asymmetric Amination of N-Boc-3-piperidone

In a buffered solution (e.g., potassium phosphate buffer, pH 7.5), N-Boc-3-piperidone (1 equivalent) is suspended. To this is added an ω-transaminase, pyridoxal-5'-phosphate (PLP) as a cofactor, and an amine donor such as isopropylamine in excess. The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. The progress of the reaction is monitored by HPLC. Upon completion, the enzyme is removed by centrifugation or filtration. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to give (R)-3-(Boc-amino)piperidine.[2]

Step 2: Deprotection

(R)-3-(Boc-amino)piperidine (1 equivalent) is dissolved in a suitable solvent such as methanol or ethyl acetate, and a solution of hydrochloric acid is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure, and the resulting solid is triturated with a non-polar solvent, filtered, and dried to yield (R)-3-aminopiperidine dihydrochloride.[2]

Visualization of Synthetic Workflows

Synthetic_Routes cluster_0 Route 1: From D-Ornithine cluster_1 Route 2: From L-Glutamic Acid cluster_2 Route 3: Biocatalytic Amination D_Ornithine D-Ornithine Hydrochloride Methyl_Ester (R)-Methyl 2,5-diaminopentanoate dihydrochloride D_Ornithine->Methyl_Ester Esterification (MeOH, AcCl) Product1 This compound Hydrochloride Methyl_Ester->Product1 Cyclization (NaOMe, MeOH) L_Glutamic_Acid L-Glutamic Acid Diester Diethyl L-glutamate hydrochloride L_Glutamic_Acid->Diester Esterification Boc_Diester N-Boc-diethyl L-glutamate Diester->Boc_Diester Boc-Protection Diol N-Boc-amino diol Boc_Diester->Diol Reduction Ditosylate N-Boc-amino ditosylate Diol->Ditosylate Tosylation Protected_Product2 N-Protected-(R)-3-(Boc-amino) piperidin-2-one Ditosylate->Protected_Product2 Cyclization Product2 This compound Protected_Product2->Product2 Deprotection Piperidone N-Boc-3-piperidone Boc_Amine (R)-3-(Boc-amino)piperidine Piperidone->Boc_Amine Asymmetric Amination (ω-Transaminase) Product3 This compound (as salt) Boc_Amine->Product3 Deprotection (HCl)

Caption: Comparative workflows for the synthesis of this compound.

Conclusion

The choice of a synthetic route to this compound depends on several factors, including the desired scale of production, cost considerations, and the availability of specialized reagents and equipment.

  • Route 1 (from D-Ornithine) is a strong candidate for large-scale industrial production due to its short, high-yielding sequence.

  • Route 2 (from L-Glutamic Acid) offers a viable alternative using an inexpensive starting material, although the multiple steps and use of protecting groups may be less desirable for large-scale manufacturing.

  • Route 3 (Biocatalytic Amination) represents a modern, green, and highly enantioselective approach. As the availability and robustness of industrial enzymes continue to improve, this method is likely to become increasingly attractive for the commercial synthesis of chiral amines.

Researchers and process chemists should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs.

References

Assessing the Selectivity of (R)-3-Aminopiperidine-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (R)-3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, notably forming the cornerstone of several potent enzyme inhibitors. Its conformational rigidity and chiral nature allow for precise interactions with enzyme active sites, leading to high affinity. However, a critical parameter for the clinical success of any enzyme inhibitor is its selectivity. Off-target inhibition can lead to undesirable side effects and toxicities. This guide provides an objective comparison of the selectivity of (R)-3-aminopiperidine-based inhibitors against relevant alternative compounds, supported by experimental data and detailed protocols.

Executive Summary

This guide focuses on the selectivity profile of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. We compare Alogliptin, which features the (R)-3-aminopiperidine core, against other widely-used DPP-4 inhibitors with different structural motifs: Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin. The data presented demonstrates that while all are potent DPP-4 inhibitors, they exhibit varying degrees of selectivity against related proteases such as DPP-8, DPP-9, Fibroblast Activation Protein (FAP), and Prolyl Oligopeptidase (POP). High selectivity, as seen with Alogliptin and Linagliptin, is a key attribute, potentially minimizing the risk of off-target effects.

Data Presentation: Comparative Selectivity of DPP-4 Inhibitors

The selectivity of an inhibitor is quantified by comparing its inhibitory potency (typically as an IC50 value, the concentration required to inhibit 50% of an enzyme's activity) against the target enzyme versus its potency against other enzymes. A higher IC50 value against an off-target enzyme indicates greater selectivity.

InhibitorCore ScaffoldDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)FAP IC50 (nM)POP IC50 (nM)Selectivity over DPP-8 (fold)Selectivity over DPP-9 (fold)
Alogliptin (R)-3-aminopiperidine <10>100,000>100,000>100,000>100,000>10,000>10,000
Sitagliptinβ-amino acid19[1]>50,000>50,000Data not foundData not found>2,600>2,600
VildagliptinCyanopyrrolidine622,200230Data not foundData not found~35~4
SaxagliptinCyanopyrrolidine50[1]4,9005,700>50,000[2]Data not found~98~114
LinagliptinXanthine1[1]>10,000>10,00089>10,000[3]>10,000>10,000

Note: IC50 values can vary between studies based on assay conditions. The data presented is a representative compilation from available literature. "Data not found" indicates that specific IC50 values were not identified in the performed searches.

Mandatory Visualization

Incretin Signaling Pathway and DPP-4 Inhibition

The diagram below illustrates the physiological role of DPP-4 in the incretin pathway and the mechanism of action for DPP-4 inhibitors. Incretin hormones like GLP-1 and GIP, released after a meal, stimulate insulin secretion from pancreatic β-cells. DPP-4 rapidly degrades these hormones, terminating their action. DPP-4 inhibitors block this degradation, prolonging the insulinotropic effect of incretins.

Incretin_Pathway cluster_Gut Gut (Post-Meal) cluster_Pancreas Pancreas cluster_Bloodstream Bloodstream Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) secretes GIP (active) GIP (active) K-cells->GIP (active) secretes Beta-cells Beta-cells Insulin Release Insulin Release Beta-cells->Insulin Release Alpha-cells Alpha-cells Glucagon Release Glucagon Release Alpha-cells->Glucagon Release GLP-1 (active)->Beta-cells stimulates GLP-1 (active)->Alpha-cells inhibits DPP4_Enzyme DPP-4 Enzyme GLP-1 (active)->DPP4_Enzyme degraded by GIP (active)->Beta-cells stimulates GIP (active)->DPP4_Enzyme degraded by Inactive Metabolites Inactive Metabolites DPP4_Enzyme->Inactive Metabolites DPP4_Inhibitor (R)-3-aminopiperidine-based Inhibitor (e.g., Alogliptin) DPP4_Inhibitor->DPP4_Enzyme INHIBITS

Caption: The Incretin Pathway and the Role of DPP-4 Inhibition.

Experimental Workflow for Assessing Inhibitor Selectivity

This workflow outlines the typical steps involved in determining the selectivity profile of an enzyme inhibitor.

Inhibitor_Selectivity_Workflow cluster_Preparation 1. Preparation cluster_Assay 2. In Vitro Assay cluster_Analysis 3. Data Analysis A Prepare stock solutions: - Test Inhibitor - Target Enzyme (e.g., DPP-4) - Off-Target Enzymes (DPP-8, DPP-9, FAP, etc.) - Fluorogenic Substrate B Perform serial dilutions of the inhibitor A->B C Incubate diluted inhibitor with each enzyme (Target and Off-Targets separately) B->C D Add fluorogenic substrate to initiate reaction C->D E Measure fluorescence over time (Kinetic Reading) D->E F Calculate reaction rates for each inhibitor concentration E->F G Plot % Inhibition vs. log[Inhibitor] F->G H Determine IC50 values using non-linear regression G->H I Calculate Selectivity Ratio: IC50(Off-Target) / IC50(Target) H->I

Caption: Workflow for determining enzyme inhibitor selectivity.

Experimental Protocols

The following is a generalized protocol for a fluorometric in vitro assay to determine the IC50 values for DPP-4 and related proteases.

Materials and Reagents
  • Purified recombinant human DPP-4, DPP-8, DPP-9, FAP, and POP enzymes.

  • Test inhibitors (e.g., Alogliptin) and reference compounds (e.g., Sitagliptin).

  • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

  • Assay Buffer: Tris-HCl (e.g., 50 mM, pH 7.5-8.0).

  • Dimethyl sulfoxide (DMSO) for dissolving compounds.

  • 96-well black microplates, suitable for fluorescence measurements.

  • Microplate reader with fluorescence detection capabilities (e.g., excitation at 360 nm, emission at 460 nm).

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM Gly-Pro-AMC in DMSO).

    • Prepare stock solutions of all test and reference inhibitors in 100% DMSO (e.g., 10 mM).

    • Prepare working solutions of each enzyme in assay buffer to the desired final concentration (e.g., 1-2 mU/mL). Keep enzymes on ice.

  • Inhibitor Dilution:

    • Perform a serial dilution of the inhibitor stock solutions in DMSO to create a range of concentrations. Typically, an 11-point curve with 3-fold dilutions is appropriate.

    • Further dilute these DMSO solutions into assay buffer to achieve the desired final concentrations in the assay well. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid affecting enzyme activity.

  • Assay Procedure:

    • In a 96-well black microplate, add assay buffer to all wells.

    • Add the serially diluted inhibitor solutions to the sample wells.

    • Add an equivalent volume of assay buffer with the same final DMSO concentration to the "100% activity" control wells.

    • Add a known potent inhibitor as a positive control.

    • Add the enzyme solution to all wells except for the "background" wells (which contain only buffer and substrate).

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the Gly-Pro-AMC substrate in assay buffer (e.g., final concentration of 100-200 µM).

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the increase in fluorescence in kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the average rate of the background wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "100% activity" control wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion

The selectivity profile is a paramount consideration in the development of enzyme inhibitors. Based on available data, (R)-3-aminopiperidine-based DPP-4 inhibitors, such as Alogliptin, demonstrate a high degree of selectivity against related proteases like DPP-8 and DPP-9, with a selectivity ratio exceeding 10,000-fold. This is comparable to the highly selective xanthine-based inhibitor, Linagliptin. Other alternatives, such as Vildagliptin, show a considerably lower selectivity margin. This superior selectivity profile suggests a lower potential for mechanism-based off-target effects, making the (R)-3-aminopiperidine scaffold an attractive and valuable component in the design of safe and effective enzyme inhibitors for therapeutic use. Researchers should prioritize comprehensive selectivity profiling, as outlined in this guide, during the early stages of drug discovery.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of (R)-3-Aminopiperidin-2-one Derived Cereblon E3 Ligase Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of drugs derived from the (R)-3-aminopiperidin-2-one chemical scaffold. This class of compounds, which includes notable immunomodulatory agents (IMiDs) and Cereblon E3 ligase modulators (CELMoDs), has demonstrated significant therapeutic potential, particularly in the treatment of hematological malignancies such as multiple myeloma. The this compound moiety is a key structural component that facilitates binding to the Cereblon (CRBN) E3 ubiquitin ligase, initiating a cascade of events that leads to the degradation of specific target proteins and subsequent anti-cancer effects.

Introduction to this compound Derivatives

Derivatives of this compound, particularly those belonging to the glutarimide class, are central to the mechanism of action of several clinically important drugs, including lenalidomide, pomalidomide, and the next-generation CELMoD, iberdomide (CC-220). These molecules function as "molecular glues," redirecting the substrate specificity of the CRBN E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the Ikaros family zinc finger transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is a key event that underlies the anti-proliferative and immunomodulatory effects of these drugs.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy data for prominent drugs derived from or structurally related to the this compound scaffold.

DrugTargetAssay TypeCell Line(s)IC50/EC50Citation
Iberdomide (CC-220) Cereblon BindingTR-FRET Assay-IC50: 60 nM[1]
Ikaros (IKZF1) DegradationCellular Degradation Assay-EC50: 1 nM[1]
Aiolos (IKZF3) DegradationCellular Degradation Assay-EC50: 0.5 nM[1]
Anti-proliferative ActivityCell Viability AssayMultiple Myeloma Cell LinesIC50: 0.01 - 10 µM
Autoantibody ProductionELISASLE Patient PBMCsIC50: ≈10 nM[2]
Pomalidomide TNF-α InhibitionELISA-IC50: 13 nM[3]
IL-2 InhibitionBioassay-EC50: 8 nM[3]
CC-92480 Cereblon BindingIn Vitro Binding Assay-IC50: 30 nM[4]
Anti-proliferative ActivityCell Viability AssayMultiple Myeloma Cell LinesIC50: 0.04 - 5 nM[5]
Lenalidomide Cereblon BindingIn Vitro Binding Assay-IC50: 1.27 µM[4]
DrugAnimal ModelDosing RegimenEfficacy ReadoutResultsCitation
Iberdomide (CC-220) & Dexamethasone Human Multiple Myeloma Xenograft (H929-1051 cells)Not specifiedTumor Growth Inhibition84% inhibition (synergistic effect)[6]
CC-92480 & Bortezomib Human Multiple Myeloma XenograftNot specifiedTumor RegressionNear complete or complete tumor regression in all animals[6][7]
Lenalidomide Mantle Cell Lymphoma XenograftNot specifiedTumor Growth Reduction, Angiogenesis Inhibition, Apoptosis InductionSignificant reduction in tumor growth and angiogenesis[8]
Pomalidomide Parkinson's Disease Model (α-synuclein-based)Not specifiedNeuroprotection, Dopaminergic Cell Loss RescuePrevented motor impairment and neuronal loss[9]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the key signaling pathway affected by these drugs and a general experimental workflow for their evaluation.

cluster_drug_action Drug Action cluster_degradation Protein Degradation cluster_cellular_effects Cellular Effects Drug This compound Derivative (e.g., Iberdomide) CRBN Cereblon (CRBN) Drug->CRBN Binds to E3_Ligase CUL4-DDB1-RBX1 E3 Ubiquitin Ligase Complex CRBN->E3_Ligase Part of IKZF1_3 Ikaros (IKZF1) & Aiolos (IKZF3) E3_Ligase->IKZF1_3 Recruits Ub Ubiquitin E3_Ligase->Ub Transfers Proteasome 26S Proteasome IKZF1_3->Proteasome Targeted for Degradation Ub->IKZF1_3 Downstream Downregulation of MYC & IRF4 Proteasome->Downstream Leads to Immune_Stimulation T-Cell & NK-Cell Activation Proteasome->Immune_Stimulation Apoptosis Tumor Cell Apoptosis Downstream->Apoptosis

Caption: Mechanism of action of this compound derived Cereblon modulators.

cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Binding Cereblon Binding Assay (e.g., TR-FRET) Degradation IKZF1/3 Degradation Assay (Western Blot / Flow Cytometry) Binding->Degradation Viability Cell Viability / Proliferation Assay (e.g., CellTiter-Glo) Degradation->Viability Xenograft Establish Multiple Myeloma Xenograft Model Viability->Xenograft Candidate Selection Dosing Drug Administration (e.g., Oral Gavage, IP) Xenograft->Dosing Monitoring Tumor Volume & Body Weight Monitoring Dosing->Monitoring Endpoint Endpoint Analysis (Tumor Weight, IHC, Biomarkers) Monitoring->Endpoint

Caption: Comparative experimental workflow for in vitro and in vivo efficacy assessment.

Experimental Protocols

Cereblon Binding Assay (TR-FRET)

Objective: To determine the binding affinity of test compounds to the Cereblon protein.

Methodology:

  • Reagent Preparation: Prepare assay buffer, a solution of GST-tagged human Cereblon protein, and an anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate). Prepare a solution of a fluorescently labeled thalidomide analog (tracer) that acts as the FRET acceptor.

  • Compound Dilution: Perform serial dilutions of the test compounds in the assay buffer.

  • Assay Plate Setup: In a 384-well low volume white plate, add the test compounds or vehicle control.

  • Reagent Addition: Add the Cereblon protein and the donor-labeled anti-GST antibody mixture to all wells. Subsequently, add the fluorescent tracer to all wells.

  • Incubation: Seal the plate and incubate at room temperature for 60-180 minutes to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader, measuring the fluorescence at the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the HTRF ratio. The signal is inversely proportional to the binding of the test compound. Plot the HTRF ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IKZF1/3 Degradation Assay (Western Blot)

Objective: To quantify the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) proteins in cells following treatment with a test compound.

Methodology:

  • Cell Culture and Treatment: Seed a relevant cell line (e.g., MM.1S) in multi-well plates and allow them to adhere or stabilize. Treat the cells with various concentrations of the test compound or vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for all samples, prepare them with Laemmli buffer, and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the IKZF1 and IKZF3 band intensities to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (half-maximal degradation concentration).

Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the effect of test compounds on the viability and proliferation of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., NCI-H929) in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound or vehicle control and incubate for a specified period (e.g., 72 or 96 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Plot the luminescence signal against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Multiple Myeloma Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of test compounds.

Methodology:

  • Cell Culture and Preparation: Culture a human multiple myeloma cell line (e.g., MM.1S) in appropriate media. Harvest the cells during the logarithmic growth phase, wash them with sterile PBS, and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., NOD/SCID).

  • Tumor Cell Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank.

  • Tumor Growth Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure their dimensions using calipers and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Drug Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing regimen and route (e.g., oral gavage).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the percentage of tumor growth inhibition.

Conclusion

The this compound scaffold is a validated and highly valuable starting point for the development of potent Cereblon E3 ligase modulators. The data presented in this guide highlight the significant in vitro and in vivo efficacy of drugs in this class, particularly in the context of multiple myeloma. The provided experimental protocols offer a framework for the preclinical evaluation of novel compounds based on this promising chemical architecture. As our understanding of the Cereblon E3 ligase system deepens, the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties will continue to be a major focus in the development of novel cancer therapeutics.

References

A New Frontier in Migraine Therapy: Comparative Analysis of 3-Aminopiperidin-2-one Based CGRP Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A novel class of calcitonin gene-related peptide (CGRP) receptor antagonists based on a 3-aminopiperidin-2-one scaffold has emerged as a promising avenue for the treatment of migraine. Research into this chemical series has led to the identification of potent and orally bioavailable drug candidates, marking a significant advancement in the development of small molecule CGRP antagonists.

This guide provides a comparative overview of the potency of this new class of compounds, supported by experimental data and detailed methodologies for the key assays used in their evaluation. It is intended for researchers, scientists, and drug development professionals working in the field of migraine therapeutics.

Unveiling a Potent New Scaffold

Recent findings have brought to light a novel series of 3-aminopiperidin-2-one-based CGRP receptor antagonists.[1][2] The discovery stemmed from unexpected structure-activity relationship (SAR) observations, which guided the optimization of a moderately potent lead structure. Through a series of chemical modifications, including ring contraction and the inversion of stereocenters, researchers achieved surprising enhancements in CGRP receptor affinity.[1][2] These efforts culminated in the identification of compound 23, a structurally novel, potent, and orally bioavailable CGRP receptor antagonist.[1][2]

While detailed comparative potency data for a wide range of analogues within this specific series remains proprietary, the discovery of compound 23 underscores the potential of the 3-aminopiperidin-2-one core in designing effective CGRP receptor blockers. The potency of these antagonists is typically evaluated through in vitro binding and functional assays.

Quantifying Potency: A Look at the Data

The potency of CGRP receptor antagonists is primarily determined by their binding affinity (Ki) and their functional inhibition of the CGRP signaling pathway (IC50). The following table summarizes the potency of a representative potent CGRP antagonist from a different chemical series to provide context for the values researchers aim for in this field.

CompoundAssay TypeCell LinePotency (Ki)Potency (IC50)
CGRP Antagonist 1 Receptor BindingHEK2931.7 nM-
Functional (cAMP)HEK293-5.7 nM

Table 1: Potency of a reference CGRP receptor antagonist. Data sourced from publicly available information.

The Science Behind the Signal: CGRP Receptor Pathway

The binding of CGRP to its receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), triggers a signaling cascade that plays a crucial role in the pathophysiology of migraine. The primary pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). CGRP antagonists competitively block the CGRP binding site, thereby inhibiting this signaling cascade.

CGRP_Signaling_Pathway cluster_membrane Cell Membrane CGRP_Receptor CGRP Receptor (CLR/RAMP1) AC Adenylyl Cyclase CGRP_Receptor->AC Activates cAMP cAMP AC->cAMP CGRP CGRP CGRP->CGRP_Receptor Antagonist 3-Aminopiperidin-2-one Antagonist Antagonist->CGRP_Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Leads to Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Membranes Prepare Cell Membranes (Expressing CGRP-R) Incubation Incubate: Membranes + Radioligand + Test Antagonist Membranes->Incubation Radioligand Prepare Radioligand (e.g., [125I]-CGRP) Radioligand->Incubation Antagonist_Dilutions Prepare Serial Dilutions of Test Antagonist Antagonist_Dilutions->Incubation Filtration Separate Bound from Free (Vacuum Filtration) Incubation->Filtration Counting Quantify Radioactivity (Gamma Counter) Filtration->Counting Competition_Curve Plot Competition Curve (% Bound vs. [Antagonist]) Counting->Competition_Curve Ki_Calculation Calculate IC50 and Ki Competition_Curve->Ki_Calculation cAMP_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Plating Plate CGRP-R Expressing Cells in Assay Plates Antagonist_Incubation Pre-incubate Cells with Test Antagonist Dilutions Cell_Plating->Antagonist_Incubation CGRP_Stimulation Stimulate with CGRP (EC80 concentration) Antagonist_Incubation->CGRP_Stimulation Lysis_Detection Lyse Cells and Detect Intracellular cAMP CGRP_Stimulation->Lysis_Detection Inhibition_Curve Plot Inhibition Curve (% Inhibition vs. [Antagonist]) Lysis_Detection->Inhibition_Curve IC50_Calculation Calculate IC50 Inhibition_Curve->IC50_Calculation

References

A Comparative Guide to the Chiral Resolution of 3-Aminopiperidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of 3-aminopiperidine enantiomers is a critical step in the synthesis of numerous pharmaceutical compounds. This guide provides an objective comparison of common resolving agents, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your specific needs.

The chiral resolution of racemic 3-aminopiperidine is a crucial process for obtaining the enantiomerically pure forms required for the synthesis of various active pharmaceutical ingredients. The most common method involves the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization and subsequent liberation of the desired enantiomer. The choice of resolving agent significantly impacts the efficiency of the separation, including the yield and enantiomeric excess of the final product.

This guide evaluates the performance of several widely used resolving agents for 3-aminopiperidine, presenting a summary of their effectiveness based on available data.

Comparison of Resolving Agent Performance

The following table summarizes the performance of various resolving agents in the resolution of 3-aminopiperidine. The data has been compiled from various sources and provides a comparative overview of key parameters such as the yield of the diastereomeric salt, the yield of the final enantiomer, and the achieved enantiomeric excess (e.e.).

Resolving AgentTarget EnantiomerDiastereomeric Salt Yield (%)Final Enantiomer Yield (%)Enantiomeric Excess (e.e.) (%)Specific Rotation
(R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA)(R)Not Reported99.5[1][2]99.6[1][2]Not Reported
Di-benzoyl-D-tartaric acid(R)40-44 (88-91% d.e.)82 (as dihydrochloride salt)[3]99.0[3]Not Reported
N-tosyl-(S)-phenylalanine(R) and (S)Not ReportedNot ReportedNot ReportedNot Reported
(S)-Mandelic acid(S)Less favorable than DBTA[4]Not ReportedRequires recrystallization[4]Not Reported
Di-p-tolyl-L-tartaric acidNot effective[4]Did not form crystalline salt[4]---
(R)-Camphorsulfonic acidNot effective[4]Inefficient purification[4]---

Experimental Workflow

The general process for the chiral resolution of 3-aminopiperidine via diastereomeric salt formation is illustrated in the following workflow diagram.

G General Workflow for Chiral Resolution of 3-Aminopiperidine cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation of Enantiomer racemic Racemic 3-Aminopiperidine mix Mixing and Dissolution racemic->mix agent Chiral Resolving Agent agent->mix solvent1 Solvent solvent1->mix cool Cooling / Crystallization mix->cool filter1 Filtration cool->filter1 less_soluble Less Soluble Diastereomeric Salt (Enriched in one enantiomer) filter1->less_soluble mother_liquor Mother Liquor (Enriched in the other enantiomer) filter1->mother_liquor liberation Liberation of Free Amine less_soluble->liberation base Base (e.g., NaOH) base->liberation solvent2 Solvent solvent2->liberation filter2 Filtration / Extraction liberation->filter2 enantiomer Enantiomerically Pure 3-Aminopiperidine filter2->enantiomer byproduct Recovered Resolving Agent filter2->byproduct

A generalized workflow for the resolution of 3-aminopiperidine enantiomers.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of resolution processes. Below are protocols for selected resolving agents based on available literature.

Resolution with (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA)

This method has been reported to provide high yield and excellent enantiomeric excess for (R)-3-aminopiperidine.[1][2]

Procedure:

  • Dissolve racemic 3-aminopiperidine in 90% tert-butyl alcohol (TBA).

  • Add an equimolar amount of (R)-CPA to the solution.

  • Cool the mixture to 0°C to facilitate the precipitation of the less soluble diastereomeric salt of (R)-3-aminopiperidine with (R)-CPA.

  • Isolate the precipitated salt by filtration.

  • Treat the diastereomeric salt with a suitable base (e.g., sodium hydroxide) to liberate the free (R)-3-aminopiperidine.

  • Extract the product with an appropriate organic solvent and purify as necessary.

Resolution with Di-benzoyl-D-tartaric acid

This classical resolving agent is effective for obtaining (R)-3-aminopiperidine.

Procedure:

  • Dissolve racemic 3-aminopiperidine in methanol.

  • Add one equivalent of di-benzoyl-D-tartaric acid to the solution.

  • Heat the mixture to 60°C with vigorous stirring for one hour to promote crystallization.

  • Gradually cool the mixture to 20°C over two hours and continue stirring for an additional 16 hours.

  • Filter the crystalline diastereomeric salt and wash with cold methanol.

  • To improve the diastereomeric excess, the salt can be recrystallized from a suitable solvent.

  • Liberate the (R)-3-aminopiperidine from the purified salt by treatment with a base.

Resolution with N-tosyl-(S)-phenylalanine

This resolving agent can be used in a dielectrically controlled resolution to obtain both enantiomers of 3-aminopiperidine by varying the solvent system.[1]

Procedure:

  • Detailed protocols for this method are dependent on the desired enantiomer and the specific solvent system employed. Researchers should refer to the primary literature for specific conditions. The principle relies on the differential solubility of the two diastereomeric salts in solvent mixtures of varying dielectric constants.

Conclusion

The selection of an appropriate resolving agent is a critical decision in the synthesis of enantiomerically pure 3-aminopiperidine. (R)-CPA demonstrates exceptional performance, offering both high yield and high enantiomeric excess in a single step.[1][2] Di-benzoyl-D-tartaric acid is a more traditional and readily available agent that provides good results, although it may require recrystallization to achieve the highest purity.[3] The effectiveness of other agents like mandelic acid and N-acyl amino acid derivatives can be more variable and may require significant process optimization.[4] For researchers and professionals in drug development, a careful evaluation of these factors, along with economic considerations, will guide the selection of the most suitable resolving agent for their specific application.

References

A Comparative Benchmarking Guide to the Oral Bioavailability of 3-Aminopiperidine Dipeptidyl Peptidase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the oral bioavailability of 3-aminopiperidine-based dipeptidyl peptidase-4 (DPP-4) inhibitors, a critical class of therapeutic agents for the management of type 2 diabetes. While a comprehensive public dataset for a wide array of simple 3-aminopiperidine inhibitors remains elusive, this document benchmarks the oral bioavailability of key examples containing the 3-aminopiperidine scaffold, namely Sitagliptin and Linagliptin. The data presented is supported by detailed experimental protocols and visual diagrams to facilitate understanding and application in a research and development setting.

Comparative Analysis of Oral Bioavailability

The oral bioavailability of a drug is a key pharmacokinetic parameter that dictates its efficacy and dosing regimen. For 3-aminopiperidine DPP-4 inhibitors, achieving good oral absorption is a critical development goal. The following table summarizes the available oral bioavailability data in rats for two prominent DPP-4 inhibitors containing the 3-aminopiperidine moiety.

CompoundStructureOral Bioavailability (%F) in RatsReference
Sitagliptin A triazolopiperazine derivative containing a β-amino acid amide derived from 3-aminopiperidine.59% (male), 82% (female)[1]
Linagliptin (BI 1356) An 8-(3-(R)-aminopiperidin-1-yl)-xanthine derivative.Data indicates good oral bioavailability, though specific percentage in rats is not detailed in the abstract.[1][1]

Note: The data for a broader range of structurally varied 3-aminopiperidine inhibitors from seminal studies, such as the work by Cox et al. on potent and selective DPP-4 inhibitors, is not publicly available in full detail. The provided examples serve as important benchmarks for this class of compounds.

Experimental Protocols

The determination of oral bioavailability is a meticulous process involving in vivo studies. Below is a detailed, representative protocol for assessing the oral bioavailability of a novel 3-aminopiperidine inhibitor in a rat model.

In Vivo Pharmacokinetic Study in Rats

1. Animal Model:

  • Species: Male and female Sprague-Dawley rats.

  • Age/Weight: 8-10 weeks old, weighing 200-250g.

  • Acclimation: Animals are acclimated to the housing conditions for at least 7 days prior to the experiment.

  • Housing: Housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Diet: Standard laboratory chow and water are provided ad libitum, with fasting overnight (approximately 12 hours) before oral administration.

2. Dosing and Administration:

  • Formulation: The test inhibitor is formulated as a solution or suspension in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Intravenous (IV) Administration: A single dose (e.g., 1-2 mg/kg) is administered via the tail vein to a cohort of rats to determine the systemic clearance and area under the curve (AUC) for 100% bioavailability.

  • Oral (PO) Administration: A single dose (e.g., 5-10 mg/kg) is administered by oral gavage to a separate cohort of fasted rats.

3. Blood Sampling:

  • Method: Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points.

  • Time Points (IV): Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Time Points (PO): Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: Plasma concentrations of the inhibitor are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability.

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin®.

  • Parameters Calculated:

    • AUC (Area Under the Curve): The total drug exposure over time.

    • Cmax (Maximum Concentration): The peak plasma concentration.

    • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

    • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • Oral Bioavailability (%F) Calculation:

    • %F = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the DOT language.

DPP-4 Signaling Pathway in Glucose Homeostasis

DPP4_Signaling_Pathway cluster_gut Gut cluster_bloodstream Bloodstream cluster_pancreas Pancreas (β-cells) Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) secretes DPP-4 DPP-4 GLP-1 (active)->DPP-4 substrate GLP-1 Receptor GLP-1 Receptor GLP-1 (active)->GLP-1 Receptor binds GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) inactivates 3-Aminopiperidine Inhibitor 3-Aminopiperidine Inhibitor 3-Aminopiperidine Inhibitor->DPP-4 inhibits Insulin Secretion Insulin Secretion GLP-1 Receptor->Insulin Secretion stimulates Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Oral_Bioavailability_Workflow cluster_prestudy Pre-Study cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal Acclimation Animal Acclimation IV Dosing IV Dosing Animal Acclimation->IV Dosing Oral Gavage Oral Gavage Animal Acclimation->Oral Gavage Formulation Preparation Formulation Preparation Formulation Preparation->IV Dosing Formulation Preparation->Oral Gavage Serial Blood Collection Serial Blood Collection IV Dosing->Serial Blood Collection Oral Gavage->Serial Blood Collection Plasma Separation Plasma Separation Serial Blood Collection->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Bioavailability Calculation Bioavailability Calculation Pharmacokinetic Modeling->Bioavailability Calculation

References

A Comparative Guide to the Cross-Reactivity Profiling of (R)-3-Aminopiperidin-2-one Derivatives in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-aminopiperidin-2-one and its derivatives, most notably the immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, are pivotal in the field of targeted protein degradation (TPD). These molecules function as "molecular glues," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of neo-substrates. This guide provides a comparative analysis of these CRBN ligands against alternative E3 ligase recruiters, offering insights into their cross-reactivity profiles and the experimental methodologies used for their evaluation.

Comparative Analysis of E3 Ligase Ligands

The selection of an E3 ligase ligand is a critical determinant of the potency, selectivity, and potential off-target effects of a protein degrader. While this compound derivatives target CRBN, a variety of other ligands have been developed to hijack other E3 ligases, offering alternative degradation pathways and potentially different cross-reactivity profiles.

Table 1: Comparative Binding Affinities of E3 Ligase Ligands

This table summarizes the binding affinities of common E3 ligase ligands to their respective targets. It is important to note that binding affinity does not always directly correlate with degradation efficiency, as the formation of a stable ternary complex is also crucial.

E3 LigaseLigandDerivative/ExampleBinding Affinity (Kd/Ki)Assay Type
CRBN This compound CoreThalidomide~250 nM (Kd)[1][2]Not Specified
Lenalidomide~178 nM (Ki)[2]Competitive Titration
Pomalidomide~157 nM (Ki)[2]Competitive Titration
VHL Hydroxyproline CoreVH032185 nM (Kd)[3]Not Specified
VH10144 nM (Kd)[3]Not Specified
VH298Lower Kd than VH032[4]Not Specified
MDM2 Nutlin CoreNutlin-3Potent inhibitor[5]Not Specified
IAP SMAC MimeticsLCL-161Potent IAP antagonist[6]Not Specified
BestatinIAP ligand[7]Not Specified

Note: Binding affinity values can vary depending on the specific experimental conditions and assay formats used.

Table 2: Comparative Performance of Protein Degraders Utilizing Different E3 Ligase Ligands

This table provides examples of the degradation efficiency of Proteolysis Targeting Chimeras (PROTACs) that employ different E3 ligase ligands. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are key metrics for assessing the performance of a degrader.

PROTAC ExampleTarget ProteinE3 Ligase RecruiterDC50DmaxCell Line
Pomalidomide-basedBRD4Pomalidomide<1 nM (ARV-825)>95%RS4;11
Pomalidomide-basedBTKPomalidomide2 nM (PROTAC 4)>98%MOLM-14
VHL-basedNot SpecifiedVH032Lower DC50 indicates higher potency[3]HighVarious
MDM2-basedERαNutlin-3 derivative> 2000 nMNot SpecifiedNot Specified
IAP-basedERαLCL-1613 nMNot SpecifiedMCF-7

Note: DC50 and Dmax values are highly dependent on the target protein, linker, and cell line used.

Experimental Workflows and Signaling Pathways

The process of targeted protein degradation, from the introduction of a molecular glue or PROTAC to the eventual degradation of the target protein, involves a series of well-defined steps. Understanding this workflow is essential for designing and interpreting cross-reactivity profiling experiments.

TPD_Workflow General Workflow for Targeted Protein Degradation cluster_cell Cellular Environment Compound Degrader Molecule (this compound derivative or alternative) Ternary_Complex Ternary Complex Formation (POI-Degrader-E3) Compound->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Peptides Recycled Amino Acids Degradation->Peptides

Caption: Workflow of targeted protein degradation by a degrader molecule.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of any robust comparison. The following sections provide detailed methodologies for key assays used in the cross-reactivity profiling of this compound derivatives and their alternatives.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for E3 Ligase Binding

This assay is used to quantify the binding affinity of a compound to its target E3 ligase in a solution-based format.

  • Principle: TR-FRET measures the proximity between a donor fluorophore (e.g., Europium cryptate-labeled antibody) and an acceptor fluorophore (e.g., Cy5-labeled ubiquitin or antibody)[8]. When a degrader molecule induces the formation of a ternary complex between a tagged E3 ligase and a tagged target protein, the donor and acceptor are brought into close proximity, resulting in an increased FRET signal[9][10][11].

  • Materials:

    • Tagged recombinant E3 ligase (e.g., GST-tagged CRBN)

    • Tagged recombinant target protein (e.g., His-tagged)

    • Europium-labeled anti-tag antibody (e.g., anti-GST)

    • Acceptor-labeled anti-tag antibody (e.g., AF488-anti-His)

    • Test compounds (e.g., this compound derivatives)

    • Assay buffer

    • 384-well low-volume plates

    • TR-FRET plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 384-well plate, add the tagged E3 ligase, tagged target protein, and the test compound.

    • Add the donor and acceptor-labeled antibodies.

    • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation.

    • Measure the TR-FRET signal on a plate reader, exciting the donor and measuring emission from both the donor and acceptor.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the EC50 or IC50.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

  • Principle: A solution of the ligand is titrated into a solution of the protein in the calorimeter cell[12][13]. The heat change upon each injection is measured, and the data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding[12][13][14].

  • Materials:

    • Purified, concentrated E3 ligase protein

    • Test compound

    • Dialysis buffer

    • Isothermal titration calorimeter

  • Procedure:

    • Thoroughly dialyze the protein against the assay buffer. Dissolve the test compound in the final dialysis buffer.

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the test compound solution into the injection syringe at a concentration typically 10-20 times that of the protein.

    • Perform a series of small, sequential injections of the compound into the protein solution while stirring.

    • Record the heat change after each injection.

    • Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.

HiBiT Cellular Protein Degradation Assay

This bioluminescence-based assay provides a sensitive and quantitative measurement of protein degradation in living cells.

  • Principle: The target protein is endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing[15][16]. The small LgBiT protein is supplied, which complements with HiBiT to form a functional NanoLuc® luciferase. The luminescent signal is directly proportional to the amount of HiBiT-tagged protein. A decrease in luminescence indicates protein degradation[17][18].

  • Materials:

    • CRISPR-edited cell line expressing the HiBiT-tagged protein of interest

    • Test compounds

    • Nano-Glo® HiBiT Lytic Detection System (containing LgBiT protein and substrate)

    • White, opaque 96- or 384-well plates

    • Luminometer

  • Procedure:

    • Seed the HiBiT-tagged cells in a white-walled assay plate and allow them to adhere.

    • Treat the cells with serial dilutions of the test compound and incubate for the desired time course (e.g., 2-24 hours).

    • Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.

    • Add the lytic reagent to the cells, which lyses the cells and allows for the complementation of HiBiT and LgBiT.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Normalize the data to vehicle-treated controls and plot the percentage of remaining protein against the compound concentration to determine DC50 and Dmax values.

Western Blot for Protein Degradation

Western blotting is a conventional and widely used method to visualize and quantify the reduction of a target protein.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and the target protein is detected using a specific primary antibody followed by a secondary antibody conjugated to a reporter enzyme or fluorophore[19].

  • Materials:

    • Cell line expressing the target protein

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis equipment

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Seed cells and treat with a range of concentrations of the test compound for a specified duration.

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein, followed by washing.

    • Incubate with the HRP-conjugated secondary antibody, followed by washing.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe for a loading control protein.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal and calculate the percentage of degradation relative to the vehicle control.

Proteomics-Based Selectivity Profiling

Mass spectrometry-based proteomics provides an unbiased, global view of protein abundance changes in response to treatment with a degrader, enabling the identification of off-target effects.

  • Principle: Cells are treated with the test compound, and the total proteome is extracted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of thousands of proteins is quantified across different treatment conditions to identify proteins that are significantly up- or downregulated.

  • Materials:

    • Cell line of interest

    • Test compound

    • Lysis and digestion reagents

    • High-resolution mass spectrometer coupled with a nano-flow liquid chromatography system

    • Proteomics data analysis software

  • Procedure:

    • Treat cells with the test compound at a relevant concentration and for a specified time.

    • Harvest the cells, lyse them, and extract the proteins.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

    • Analyze the peptide mixtures by LC-MS/MS.

    • Process the raw mass spectrometry data to identify and quantify peptides and proteins.

    • Perform statistical analysis to identify proteins with significantly altered abundance in the compound-treated samples compared to controls.

    • Bioinformatic analysis can then be used to identify pathways and cellular processes affected by the off-target degradation.

Conclusion

The cross-reactivity profiling of this compound derivatives and their alternatives is a multifaceted process that requires a combination of biochemical, cellular, and proteomic approaches. While CRBN-recruiting molecular glues have shown significant clinical success, the exploration of alternative E3 ligase recruiters offers exciting opportunities to expand the scope of targeted protein degradation and potentially overcome limitations such as acquired resistance. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation and comparison of these powerful therapeutic modalities. By carefully assessing binding affinity, degradation efficiency, and global selectivity, researchers can make informed decisions in the design and development of novel protein degraders with improved therapeutic profiles.

References

Safety Operating Guide

Proper Disposal of (R)-3-Aminopiperidin-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of (R)-3-Aminopiperidin-2-one, a compound often utilized in research and drug development. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Identification and Waste Classification

Key Hazard Considerations:

  • Toxicity: Piperidine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[1]

  • Irritation: The compound may cause skin and serious eye irritation.[2][3][4]

  • Respiratory Issues: Inhalation may lead to respiratory irritation.[2][3][4]

Based on these potential hazards, all waste containing this compound must be classified and managed as hazardous chemical waste.[1][5]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound waste to minimize exposure risk.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Eye Protection Safety goggles or a face shield.[2]
Body Protection A lab coat should be worn to protect against skin contact.[2]
Respiratory Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate.[2][6]
Waste Segregation and Containerization

Proper segregation of waste is a fundamental step in safe disposal.[7] Different waste streams containing this compound should be collected in separate, clearly labeled containers.

Waste TypeContainer RequirementsLabeling Information
Solid Waste (e.g., contaminated gloves, wipes)Sealable, chemically resistant plastic bag or drum.[1]"Hazardous Waste," "Solid Chemical Waste," and list "this compound."[1]
Liquid Waste (e.g., reaction residues, solvents)Tightly sealed, chemically compatible container."Hazardous Waste," "Liquid Chemical Waste," and list all chemical components.[5]
Sharps Waste (e.g., contaminated needles)Puncture-resistant sharps container.[1]"Hazardous Waste," "Sharps," and list chemical contaminants.[1]
Empty Containers Must be triple-rinsed with a suitable solvent.[5] The rinsate must be collected as hazardous waste.After triple-rinsing, the container can be disposed of as regular trash.[5][8]
Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound waste.

Experimental Protocol: Waste Handling and Disposal

  • Preparation: Ensure all necessary PPE is worn correctly before handling any waste materials. Prepare and label the appropriate hazardous waste containers as specified in the table above.

  • Waste Collection:

    • Solids: Carefully place all contaminated solid waste into the designated "Solid Waste" container.

    • Liquids: Transfer liquid waste into the designated "Liquid Waste" container using a funnel to prevent spills. Do not mix incompatible wastes.

    • Sharps: Dispose of all contaminated sharps immediately into the designated "Sharps" container.

  • Container Management:

    • Keep all waste containers securely closed when not in use.[5]

    • Store waste containers in a designated, well-ventilated, and secure secondary containment area to await pickup.[5]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified professional waste disposal service.[7][9] Never dispose of this compound down the drain or in regular trash.[4][5]

Spill Management

In the event of a spill, immediate action is required to mitigate risks.

Spill Response Protocol:

  • Evacuate and Ventilate: Alert personnel in the immediate vicinity and ensure the area is well-ventilated.

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Containment and Absorption: For liquid spills, contain the spill and absorb it with an inert material (e.g., vermiculite, sand).

  • Collection: Carefully collect the absorbed material and any contaminated solids and place them into a labeled "Hazardous Waste" container.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[1]

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps involved in the proper disposal of this compound.

DisposalWorkflow cluster_prep 1. Preparation cluster_collection 2. Waste Segregation & Collection cluster_storage 3. Storage & Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe container Prepare & Label Waste Containers ppe->container waste_type Determine Waste Type container->waste_type solid Collect Solid Waste waste_type->solid Solid liquid Collect Liquid Waste waste_type->liquid Liquid sharps Collect Sharps Waste waste_type->sharps Sharps store Store in Secondary Containment solid->store liquid->store sharps->store pickup Arrange Professional Disposal store->pickup end End: Compliant Disposal pickup->end

Caption: A workflow for the proper disposal of this compound waste.

SpillResponse spill Spill Occurs evacuate Evacuate & Ventilate Area spill->evacuate ppe Wear Full PPE evacuate->ppe contain Contain & Absorb Spill ppe->contain collect Collect into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report Incident decontaminate->report

Caption: A logical flow for responding to a spill of this compound.

References

Essential Safety and Operational Guide for Handling (R)-3-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-3-Aminopiperidin-2-one. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Classification

This compound and its salts are classified as hazardous materials. The primary hazards are summarized in the table below.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation[1][3]
Serious Eye Damage/Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory Tract IrritationGHS07WarningH335: May cause respiratory irritation[1][4]
Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety.[5] The required PPE for handling this compound is detailed below.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]Protects eyes from splashes and airborne particles of the compound.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use.[5] A flame-resistant lab coat or impervious clothing is also required.[5][6]Prevents direct skin contact with the chemical, which can cause irritation.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.[7][8] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter is necessary.[6]Protects against inhalation of the powdered compound, which can cause respiratory tract irritation.
Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound in a solid (powder/crystalline) form.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and the work area is decontaminated.

  • Cover the work surface with absorbent bench paper.[9]

  • An eyewash station and safety shower must be readily accessible.[8]

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[7]

  • Use weigh boats to prevent spillage.[9]

  • Avoid pouring the powder directly from the bottle; use a spatula to transfer small amounts.[9]

  • Keep the container closed when not in use.[9]

3. Dissolution (if applicable):

  • If preparing a solution, add the solid to the solvent slowly.

  • Work over a disposable bench cover to contain any potential spills.[9]

4. Post-Handling:

  • Decontaminate the work area using wet cleaning methods or a HEPA vacuum.[9]

  • Thoroughly wash hands with soap and water after handling is complete.[6]

Emergency Procedures
Emergency SituationProtocol
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] If skin irritation occurs, seek medical attention.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8] If eye irritation persists, get medical advice/attention.[8]
Inhalation Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
Ingestion If swallowed, call a poison center or doctor immediately if you feel unwell.[8] Rinse mouth.[8]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[6] Wear self-contained breathing apparatus for firefighting if necessary.[6]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Segregate waste into clearly labeled containers based on chemical properties (e.g., solid waste, organic solvent waste).[5]

2. Containerization:

  • Use appropriate, sealed, and clearly labeled hazardous waste containers.[5]

3. Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8] Do not dispose of down the drain.[10]

Workflow for Safe Handling of this compound

G Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep1 Verify Fume Hood Operation prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare Work Area (Bench Paper) prep2->prep3 handle1 Weigh Compound Using Weigh Boat prep3->handle1 handle2 Transfer Compound with Spatula handle1->handle2 handle3 Keep Container Closed When Not in Use handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Segregate and Label Hazardous Waste clean1->clean2 clean3 Dispose of Waste via Approved Channels clean2->clean3 clean4 Remove PPE and Wash Hands clean3->clean4 end end clean4->end End of Process

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Aminopiperidin-2-one
Reactant of Route 2
(R)-3-Aminopiperidin-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。